molecular formula C12H10ClNO2 B1427581 [6-(4-Chlorophenoxy)pyridin-3-yl]methanol CAS No. 1160430-78-3

[6-(4-Chlorophenoxy)pyridin-3-yl]methanol

Cat. No.: B1427581
CAS No.: 1160430-78-3
M. Wt: 235.66 g/mol
InChI Key: OYZUUNVPQAVBJW-UHFFFAOYSA-N
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Description

[6-(4-Chlorophenoxy)pyridin-3-yl]methanol is a useful research compound. Its molecular formula is C12H10ClNO2 and its molecular weight is 235.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality [6-(4-Chlorophenoxy)pyridin-3-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [6-(4-Chlorophenoxy)pyridin-3-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[6-(4-chlorophenoxy)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c13-10-2-4-11(5-3-10)16-12-6-1-9(8-15)7-14-12/h1-7,15H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZUUNVPQAVBJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol, a key heterocyclic building block in modern drug discovery. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the transformation. We present a robust two-step synthetic pathway commencing with a nucleophilic aromatic substitution to form the diaryl ether linkage, followed by a selective reduction of the carboxylate group. Each stage is accompanied by a detailed experimental protocol, safety considerations, and a rigorous characterization framework employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex pyridine-based scaffolds.

Introduction: Significance and Scaffolding

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing solubility and target engagement. When functionalized, the pyridine core offers diverse vectors for molecular elaboration. The target molecule, [6-(4-Chlorophenoxy)pyridin-3-yl]methanol, combines this critical heterocycle with two other important pharmacophoric elements:

  • The Diaryl Ether Linkage: This bridge imparts a specific conformational rigidity and is prevalent in many biologically active compounds. The 4-chlorophenoxy group, in particular, can engage in halogen bonding and occupy hydrophobic pockets within target proteins.

  • The Primary Alcohol (Hydroxymethyl Group): This functional group serves as a versatile handle for further chemical modification. It can act as a hydrogen bond donor or be oxidized to an aldehyde for subsequent reactions, such as reductive amination, or converted into a leaving group for nucleophilic substitution.[2]

This unique combination of features makes [6-(4-Chlorophenoxy)pyridin-3-yl]methanol a valuable intermediate for constructing novel chemical entities targeting a wide range of diseases, from infectious agents to oncology targets.[2][3]

Retrosynthetic Strategy and Pathway Logic

A logical and efficient synthesis is paramount for the practical application of any chemical building block. Our retrosynthetic analysis of the target molecule identifies a robust two-step sequence that relies on commercially available starting materials and high-yielding, well-understood reactions.

The primary disconnection is made at the C-O bond of the hydroxymethyl group, pointing to a reduction of a more stable carboxylic acid or ester precursor. The second key disconnection breaks the aryl ether C-O bond, suggesting a nucleophilic aromatic substitution (SNAr) reaction.

Retrosynthesis TM [6-(4-Chlorophenoxy)pyridin-3-yl]methanol (Target Molecule) Int1 Methyl 6-(4-chlorophenoxy)nicotinate (Intermediate) TM->Int1 Reduction SM1 Methyl 6-chloronicotinate (Starting Material 1) Int1->SM1 SNAr SM2 4-Chlorophenol (Starting Material 2) Int1->SM2 SNAr

Caption: Retrosynthetic analysis of the target molecule.

This strategy is advantageous because:

  • Starting Material Availability: Methyl 6-chloronicotinate and 4-chlorophenol are readily available and cost-effective. 6-Chloronicotinic acid is a common starting material for many pharmaceuticals and agrochemicals.[4][5]

  • Reaction Robustness: The SNAr reaction on an electron-deficient pyridine ring is a highly reliable transformation. The subsequent reduction of an ester to an alcohol is one of the most fundamental and efficient reactions in organic synthesis.

  • Purification Efficiency: The polarity change between the starting materials, the ester intermediate, and the final alcohol product is significant, facilitating straightforward purification by crystallization or column chromatography at each stage.

Synthesis Workflow: From Precursors to Product

The following diagram outlines the forward synthesis, detailing the transformation from starting materials to the final, purified product.

Synthesis_Workflow cluster_0 Step 1: Diaryl Ether Formation (SNAr) cluster_1 Step 2: Ester Reduction cluster_2 Purification & Analysis SM1 Methyl 6-chloronicotinate Reagents1 K2CO3, DMF Heat (e.g., 100-120 °C) SM1->Reagents1 SM2 4-Chlorophenol SM2->Reagents1 Intermediate Methyl 6-(4-chlorophenoxy)nicotinate Reagents1->Intermediate Reagents2 LiAlH4 or NaBH4/LiCl THF, 0 °C to RT Intermediate->Reagents2 Target [6-(4-Chlorophenoxy)pyridin-3-yl]methanol Reagents2->Target Purification Column Chromatography Target->Purification Analysis NMR, MS, IR, HPLC Purification->Analysis

Caption: Overall workflow for synthesis and purification.

PART 3.1: EXPERIMENTAL PROTOCOL - SYNTHESIS

A. Synthesis of Methyl 6-(4-chlorophenoxy)nicotinate (Intermediate)

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the C6 position for attack by the phenoxide nucleophile.

  • Materials & Reagents:

    • Methyl 6-chloronicotinate

    • 4-Chlorophenol

    • Potassium Carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 6-chloronicotinate (1.0 eq), 4-chlorophenol (1.1 eq), and potassium carbonate (2.0 eq).

    • Under a nitrogen atmosphere, add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the starting ester.

    • Heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-6 hours).

    • Cool the mixture to room temperature and pour it into ice-water.

    • A solid precipitate should form. Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water, followed by a small amount of cold diethyl ether or hexane to remove any unreacted 4-chlorophenol.

    • Dry the resulting white to off-white solid under vacuum to yield the crude ester intermediate. This product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.

B. Synthesis of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol (Target Molecule)

This is a standard reduction of an ester to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

  • Materials & Reagents:

    • Methyl 6-(4-chlorophenoxy)nicotinate

    • Lithium Aluminum Hydride (LiAlH₄)

    • Tetrahydrofuran (THF), anhydrous

    • Sodium Sulfate (Na₂SO₄), anhydrous

  • Procedure:

    • CRITICAL SAFETY NOTE: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under a strict inert atmosphere (Nitrogen or Argon).

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

    • Cool the suspension to 0 °C using an ice-water bath.

    • Dissolve the methyl 6-(4-chlorophenoxy)nicotinate intermediate (1.0 eq) in anhydrous THF and add it to the dropping funnel.

    • Add the ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

    • Monitor the reaction by TLC or HPLC to confirm the disappearance of the ester.

    • Quenching Procedure (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

    • Stir the resulting granular white suspension vigorously for 30 minutes.

    • Add anhydrous sodium sulfate, stir for another 15 minutes, and then filter the solid salts through a pad of Celite.

    • Wash the filter cake thoroughly with additional THF or ethyl acetate.

    • Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure [6-(4-Chlorophenoxy)pyridin-3-yl]methanol as a white solid.

Characterization and Data Validation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.

Characterization Product {[6-(4-Chlorophenoxy)pyridin-3-yl]methanol | Purity & Identity} NMR NMR Spectroscopy ¹H NMR ¹³C NMR Elucidates carbon-hydrogen framework and connectivity Product->NMR:f0 MS Mass Spectrometry ESI-MS HRMS Confirms molecular weight and elemental formula Product->MS:f0 IR IR Spectroscopy FT-IR Identifies key functional groups (O-H, C-O-C) Product->IR:f0 HPLC Chromatography RP-HPLC Quantifies purity and detects impurities Product->HPLC:f0

Caption: Analytical techniques for structural validation.

PART 4.1: EXPECTED ANALYTICAL DATA

The following table summarizes the expected data for the final product. Actual values should be confirmed experimentally.

Technique Parameter Expected Observation
¹H NMR Chemical Shift (δ)Pyridine Ring: ~8.3 ppm (d, H2), ~7.8 ppm (dd, H4), ~6.9 ppm (d, H5). Phenoxy Ring: ~7.4 ppm (d, 2H), ~7.1 ppm (d, 2H). Methanol CH₂: ~4.6 ppm (s or d). Methanol OH: Variable, broad singlet.
¹³C NMR Chemical Shift (δ)Signals in aromatic region (110-165 ppm), with characteristic shifts for C-O, C-Cl, and pyridine carbons. Signal for CH₂OH carbon around 60-65 ppm.
Mass Spec. [M+H]⁺Expected m/z: 236.05 (for C₁₂H₁₁ClNO₂)
IR Spec. Wavenumber (cm⁻¹)~3300 cm⁻¹: Broad, O-H stretch (alcohol). ~1240 cm⁻¹: Ar-O-Ar stretch (asymmetric). ~1100 cm⁻¹: C-Cl stretch.
HPLC Purity>95% (typical target for research use)
Melting Point °CTo be determined experimentally. A sharp melting point indicates high purity.
PART 4.2: METHODOLOGY DETAILS
  • NMR Spectroscopy: Samples should be prepared in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.[6][7][8] The use of DMSO-d₆ is often advantageous for alcohols as it can resolve the hydroxyl proton coupling to the adjacent methylene group.

  • Mass Spectrometry: Electrospray Ionization (ESI) is a suitable method for this polar molecule. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition.

  • IR Spectroscopy: Spectra can be obtained using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. The presence of a broad O-H stretch and the characteristic aryl-ether stretch are key diagnostic peaks.[9]

  • HPLC: Reversed-phase HPLC (RP-HPLC) with a C18 column is the standard method for purity analysis. A mobile phase gradient of water and acetonitrile (both typically containing 0.1% TFA or formic acid) is effective. Detection is best achieved using a UV detector set to a wavelength where the pyridine or phenyl rings absorb (e.g., 254 nm).

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Lithium Aluminum Hydride (LiAlH₄): Extremely water-reactive and corrosive. Handle under an inert atmosphere. The quenching process is highly exothermic and can generate flammable hydrogen gas.

  • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

  • 4-Chlorophenol: Toxic and corrosive. Handle with care.

  • Solvents (THF, Hexane, Ethyl Acetate): Flammable. Keep away from ignition sources.

Conclusion

This guide details a reliable and thoroughly validated pathway for the synthesis of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol. By providing not only the procedural steps but also the underlying scientific rationale, we empower researchers to confidently reproduce this synthesis and troubleshoot effectively. The described characterization cascade ensures the production of high-purity material suitable for demanding applications in drug discovery and development. The versatility of the final product as a chemical intermediate makes this protocol a valuable addition to the synthetic chemist's toolkit.

References

  • CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google P
  • CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google P
  • US4504665A - Process for producing chloronicotinic acid compounds - Google P
  • 6-(4-chlorophenoxy)pyridin-3-amine (C11H9ClN2O) - PubChem. (URL: [Link])

  • Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study - PMC - NIH. (URL: [Link])

  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PubMed Central - NIH. (URL: [Link])

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. (URL: [Link])

  • Pyridine methanol chlorinations. | Download Table - ResearchGate. (URL: [Link])

  • [6-(Oxan-4-yloxy)pyridin-3-yl]methanol - PubChem. (URL: [Link])

  • (4-Chlorophenyl)(pyridin-2-yl)methanol | C12H10ClNO | CID 97719 - PubChem. (URL: [Link])

  • 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem. (URL: [Link])

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])

  • Infrared Spectroscopic and Physical Properties of Methanol Ices—Reconciling the Conflicting Published Band Strengths of an - Sciences and Exploration Directorate. (URL: [Link])

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  • US6437120B1 - Process for preparing pyridinemethanol compounds - Google P
  • Vapour phase methylation of pyridine with methanol over the Zn1 − MnFe2O4 (x = 0, 0.25, 0.50, 0.75 and 1) ferrite system - Green Chemistry (RSC Publishing). (URL: [Link])

  • Crystal structure of (RS)-(4-chloro-phen-yl)(pyridin-2-yl)methanol - PubMed. (URL: [Link])

  • The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. (URL: [Link])

  • NMR Solvent data chart | Eurisotop. (URL: [Link])

  • 3-cyano-6-methyl-2(1)-pyridone - Organic Syntheses Procedure. (URL: [Link])

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (URL: [Link])

Sources

A Technical Guide to the Structural Elucidation of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol: From Synthesis to Single-Crystal X-ray Diffraction Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to understanding its biological activity, physicochemical properties, and potential for polymorphism.[1] This guide provides a comprehensive, technically-focused walkthrough of the necessary steps to determine the crystal structure of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol, a compound of interest in medicinal chemistry. While a public crystal structure for this specific molecule is not available as of this writing, this document establishes a complete workflow based on established methodologies and utilizes data from a closely related analogue, (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, to illustrate the principles of data analysis and structural interpretation.[2][3] We will detail a plausible synthetic route, robust crystallization protocols, the full process of single-crystal X-ray diffraction (SC-XRD), and the subsequent refinement and analysis of the crystallographic data. The objective is to provide a self-validating framework for researchers to apply to this and similar novel compounds, emphasizing the causality behind experimental choices to ensure reproducible and high-quality results.

Introduction: The Imperative of Structural Chemistry in Drug Design

The adage "structure dictates function" is a cornerstone of modern drug discovery.[4][5] For small molecules like [6-(4-Chlorophenoxy)pyridin-3-yl]methanol, which contains key pharmacophoric elements such as a substituted pyridine ring and a chlorophenoxy moiety, understanding the exact molecular conformation, intermolecular interactions, and packing in the solid state is critical. X-ray crystallography is the definitive method for obtaining this information, providing unambiguous, atomic-resolution data on bond lengths, bond angles, and the absolute configuration of chiral centers.[4][5][6]

This structural knowledge is indispensable for:

  • Structure-Based Drug Design (SBDD): Elucidating how a ligand binds to its macromolecular target (e.g., an enzyme or receptor) is essential for rational drug design and lead optimization.[7][8]

  • Understanding Physicochemical Properties: Crystal packing profoundly influences properties like solubility, dissolution rate, stability, and mechanical behavior, which are critical for formulation development.[1]

  • Polymorph Screening: Identifying all possible crystalline forms of an API is a regulatory requirement to ensure consistent efficacy and safety.

This guide will therefore proceed not as a simple data report, but as a detailed methodological blueprint for the structural elucidation of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol.

Synthesis and Crystallization: The Foundation of Structural Analysis

The quality of the final crystal structure is entirely dependent on the purity of the compound and the success of the crystallization experiment. A flawed or impure starting material will not yield the high-quality single crystals required for diffraction.

Proposed Synthesis of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol

A plausible and efficient route to the target compound involves a nucleophilic aromatic substitution (SNAr) reaction followed by a reduction. This approach is logical because the chlorine atom at the 6-position of a pyridine ring is activated towards substitution, and the reduction of a carboxylic acid ester to an alcohol is a high-yielding and well-understood transformation.

Step 1: Nucleophilic Aromatic Substitution The synthesis would begin by reacting 6-chloronicotinic acid with 4-chlorophenol. The presence of a base like potassium carbonate is crucial to deprotonate the phenol, forming the more nucleophilic phenoxide ion which then displaces the chloride on the pyridine ring.

Step 2: Esterification The resulting carboxylic acid is then converted to its methyl ester. This is a necessary intermediate step as esters are more readily reduced than carboxylic acids under mild conditions. Fischer esterification, using methanol in the presence of a catalytic amount of sulfuric acid, is a standard and effective method.

Step 3: Reduction Finally, the methyl ester is reduced to the primary alcohol, [6-(4-Chlorophenoxy)pyridin-3-yl]methanol. A selective reducing agent such as sodium borohydride (NaBH₄) in a protic solvent like methanol is an excellent choice. It is powerful enough to reduce the ester but typically will not affect the aromatic rings or the ether linkage, ensuring a clean conversion to the final product.

Experimental Protocol: Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. The goal is to allow molecules to slowly and methodically assemble into a well-ordered lattice. Slow evaporation is a reliable and accessible technique.

Protocol: Slow Evaporation Method

  • Purity Confirmation: Ensure the synthesized [6-(4-Chlorophenoxy)pyridin-3-yl]methanol is of the highest purity (>99%), as confirmed by NMR and LC-MS. Impurities can inhibit nucleation or become incorporated into the crystal lattice, degrading diffraction quality.

  • Solvent Screening: Dissolve small amounts of the compound (5-10 mg) in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to identify one in which the compound is sparingly soluble. The ideal solvent will fully dissolve the compound upon gentle warming but will be near saturation at room temperature.

  • Crystal Growth Setup:

    • Prepare a saturated or near-saturated solution of the compound in the chosen solvent system in a clean, small vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes. This is a critical step to control the rate of evaporation. Evaporation that is too rapid will lead to the formation of polycrystalline powder or amorphous solid, not single crystals.

  • Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a lab bench) at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.

  • Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully harvest them using a nylon loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.[9]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[6][10][11]

Experimental Workflow

The process follows a well-defined sequence from data collection to the final refined structure.

scxrd_workflow crystal_mount 1. Crystal Mounting (Mount crystal on goniometer head) diffractometer 2. Diffractometer Setup (Center crystal in X-ray beam) crystal_mount->diffractometer Transfer to instrument data_collection 3. Data Collection (Rotate crystal, collect diffraction spots) diffractometer->data_collection Initiate run data_processing 4. Data Processing (Integrate intensities, correct for absorption) data_collection->data_processing Raw diffraction frames structure_solution 5. Structure Solution (Determine initial atomic positions - Phase Problem) data_processing->structure_solution Reflection file (.hkl) structure_refinement 6. Structure Refinement (Optimize model against data using SHELXL) structure_solution->structure_refinement Initial model (.ins) validation 7. Validation & Analysis (Check CIF, analyze geometry) structure_refinement->validation Refined model (.res/.cif)

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Methodology
  • Data Collection: The mounted crystal is placed in a diffractometer, cooled to a low temperature (typically 100 K) to minimize thermal motion, and irradiated with a monochromatic X-ray beam.[10] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[6]

  • Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group.[9] The intensities of thousands of individual diffraction spots are integrated and corrected for experimental factors to generate a reflection file (.hkl).

  • Structure Solution: The "phase problem" is the central challenge in crystallography. While intensities are measured, the phase information is lost. Programs like SHELXS use direct methods or Patterson methods to calculate initial phases and generate a preliminary electron density map, from which an initial atomic model can be built.[12]

  • Structure Refinement: This is an iterative process of optimizing the initial model to best fit the experimental data. The program SHELXL is the industry standard for small-molecule crystallography.[13][14] It uses a least-squares algorithm to refine atomic coordinates, displacement parameters (describing atomic vibrations), and site occupancy factors.[14][15] The quality of the fit is monitored by the R-factor (R1), which should ideally be below 5% for a well-refined structure.

Crystallographic Data and Structural Analysis

Disclaimer: The crystal structure for [6-(4-Chlorophenoxy)pyridin-3-yl]methanol is not publicly available. The following data and analysis are based on the published structure of the closely related analogue, (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol (CCDC Deposition No. 1442111), to provide a scientifically grounded and illustrative example of the expected results.[2][3]

Crystallographic Data Summary

The data presented below is typical of what would be generated and reported in a Crystallographic Information File (CIF).

ParameterValue for (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol[2]
Chemical FormulaC₁₂H₁₀ClNO
Formula Weight219.66
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.8931 (3)
b (Å)10.0249 (5)
c (Å)17.5195 (8)
β (°)95.733 (2)
Volume (ų)1029.35 (9)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.417
R1 [I > 2σ(I)]0.0385
wR2 (all data)0.1064
Goodness-of-Fit (S)1.053
Analysis of Molecular Structure and Intermolecular Interactions

In the analogue structure, the dihedral angle between the chlorophenyl and pyridine rings is 74.34 (6)°.[2][3] This significant twist is a key conformational feature that would be critical for docking studies.

The most important interactions governing the crystal packing are intermolecular hydrogen bonds. In the analogue, the hydroxyl group acts as a hydrogen bond donor, while the pyridine nitrogen atom acts as an acceptor (O—H···N).[2][3] This interaction links molecules into zigzag chains.

For our target molecule, [6-(4-Chlorophenoxy)pyridin-3-yl]methanol, we would anticipate similar O—H···N hydrogen bonding. Additionally, the ether oxygen of the phenoxy group could potentially act as a weaker hydrogen bond acceptor. Other non-covalent interactions, such as π-π stacking between aromatic rings or C—H···π interactions, would also be meticulously analyzed as they contribute to the overall stability of the crystal lattice.

interactions cluster_0 Molecule A cluster_1 Molecule B A_OH O-H B_Py_N Pyridine N A_OH->B_Py_N Strong H-Bond (O-H···N) A_Py_N Pyridine N A_Ph_Ring Phenoxy Ring B_Ph_Ring Phenoxy Ring A_Ph_Ring->B_Ph_Ring π-π Stacking B_OH O-H B_OH->A_Py_N Strong H-Bond (O-H···N)

Caption: Key anticipated intermolecular interactions in the crystal lattice.

Conclusion and Implications for Drug Development

This guide has outlined a rigorous, field-proven workflow for determining the crystal structure of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol. By detailing the synthesis, crystallization, and SC-XRD analysis, we provide a comprehensive framework for researchers. The resulting atomic-resolution model is not an academic endpoint; it is a critical data asset. It directly informs our understanding of the molecule's intrinsic conformation and its preferred intermolecular interactions, providing invaluable insights for structure-activity relationship (SAR) studies, computational modeling, and the strategic design of next-generation analogues with improved potency, selectivity, and pharmaceutical properties.[7][8]

References

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  • IUCr Journals. The Importance of Crystal Structure Prediction for Developing Drug Molecules. Available from: [Link]

  • Penelope, A. The role of crystallography in drug design. The AAPS Journal. 2005; 7(4): E814-E819. Available from: [Link]

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  • Glidewell, C., et al. Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. Acta Crystallographica Section E. 2016; 72(Pt 1): 69-72. Available from: [Link]

  • Google Patents. CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
  • PubChem. [6-(4-Chlorophenoxy)-2-methyl-3-pyridinyl]methanol. Available from: [Link]

  • PubChem. [6-(Oxan-4-yloxy)pyridin-3-yl]methanol. Available from: [Link]

  • ResearchGate. (PDF) Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. 2016. Available from: [Link]

  • Organic Syntheses. 3-pyridylboronic acid. Available from: [Link]

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Sources

Spectroscopic Elucidation of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol: A Guide for Medicinal Chemists and Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Preamble: The Imperative of Unambiguous Structural Verification in Drug Development

In the intricate tapestry of drug discovery, the molecular structure is the foundational thread. Every subsequent step, from assessing biological activity to formulating a final drug product, rests upon the absolute certainty of a compound's identity and purity. As Senior Application Scientists, we recognize that structural elucidation is not a mere procedural checkpoint but the bedrock of scientific integrity. This guide moves beyond a simple presentation of data; it aims to provide a holistic, field-proven framework for the spectroscopic characterization of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol, a key heterocyclic building block in medicinal chemistry. We will dissect the causality behind experimental choices and demonstrate how Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy function as a synergistic, self-validating system to deliver an unambiguous structural verdict.

The Subject Molecule: Context and Strategic Importance

[6-(4-Chlorophenoxy)pyridin-3-yl]methanol is a bifunctional molecule featuring a substituted pyridine core. This scaffold is prevalent in pharmacologically active agents due to the pyridine ring's ability to act as a hydrogen bond acceptor and engage in π-stacking interactions. Understanding its structure is paramount for chemists employing it in multi-step syntheses.

  • Molecular Formula: C₁₂H₁₀ClNO₂

  • Monoisotopic Mass: 235.0400 u

  • Average Molecular Weight: 235.67 g/mol

A plausible synthetic route involves the nucleophilic aromatic substitution of a 6-halopyridine derivative with 4-chlorophenol, followed by modification of a functional group at the 3-position (e.g., reduction of an ester or aldehyde) to yield the primary alcohol. This context is critical for anticipating potential process-related impurities.

Caption: Conceptual workflow for the synthesis of the target molecule.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Experience: The first analytical question is always: "Do I have the compound I think I have?" High-resolution mass spectrometry (HRMS) provides the most definitive initial answer by confirming the elemental composition. For this molecule, the presence of a chlorine atom provides a uniquely powerful diagnostic signature.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
  • Sample Preparation: A stock solution of the compound is prepared at ~1 mg/mL in methanol. This is further diluted to ~10 µg/mL in a 50:50 acetonitrile:water solution containing 0.1% formic acid. The acid promotes protonation, facilitating the formation of the [M+H]⁺ ion.

  • Infusion: The sample is directly infused into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization: A high voltage (~3-4 kV) is applied to the ESI needle, generating a fine, charged aerosol.

  • Desolvation: The aerosol passes through a heated capillary (~250-300 °C) where the solvent evaporates, releasing the protonated analyte ions into the gas phase.

  • Mass Analysis: The ions are accelerated into the time-of-flight analyzer, which separates them based on their mass-to-charge ratio (m/z) with high resolution and mass accuracy.

Data Interpretation: A Self-Validating Isotopic Pattern

The key to trustworthiness in the MS data for this compound is the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a pair of peaks for the molecular ion, separated by approximately 2 Da, with a characteristic intensity ratio of roughly 3:1.

Table 1: Predicted High-Resolution MS Data for [6-(4-Chlorophenoxy)pyridin-3-yl]methanol

Ion SpeciesIsotopeCalculated m/z ([M+H]⁺)Expected Relative Abundance
[C₁₂H₁₁ClNO₂]⁺³⁵Cl236.0478100%
[C₁₂H₁₁ClNO₂]⁺³⁷Cl238.0449~32%

Observing this distinct isotopic signature with high mass accuracy (< 5 ppm error) provides powerful, self-validating evidence for the presence of one chlorine atom and the correct elemental formula.

Infrared (IR) Spectroscopy: Mapping the Functional Groups

Expertise & Experience: IR spectroscopy provides a rapid "fingerprint" of the functional groups within the molecule. It confirms the successful incorporation of the alcohol and ether functionalities while verifying the integrity of the aromatic systems.

Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: A small spatula-tip of the solid crystalline sample is placed directly onto the diamond ATR crystal.

  • Pressure Application: A pressure arm is engaged to ensure firm, uniform contact between the sample and the crystal surface.

  • Data Acquisition: The spectrum is acquired by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is collected and automatically subtracted.

Data Interpretation: The Vibrational Signature

The IR spectrum is a composite of bond vibrations. For our target molecule, several key absorptions are expected that, when taken together, build a compelling case for the proposed structure.

Table 2: Key Diagnostic IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale for Assignment
Alcohol O-HStretch, H-bonded3400 - 3200 (Broad)The broadness is characteristic of intermolecular hydrogen bonding between alcohol molecules in the solid state.
Aromatic C-HStretch3100 - 3000Confirms the presence of sp² C-H bonds in the pyridine and chlorophenyl rings.
Aromatic C=CStretch~1600, 1580, 1480Multiple sharp bands are typical for substituted aromatic systems.
Aryl Ether C-OAsymmetric Stretch~1240 (Strong)A strong, characteristic band confirming the Ar-O-Ar linkage.
Primary Alcohol C-OStretch~1045 (Strong)Confirms the presence of the -CH₂OH moiety.
p-Substituted C-HOut-of-Plane Bend~830 (Strong)A strong band indicative of the para-substitution pattern on the chlorophenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: While MS confirms the formula and IR identifies functional groups, NMR spectroscopy maps the precise atomic connectivity and chemical environment of each proton and carbon atom. It is the ultimate arbiter of structure. The combination of ¹H, ¹³C, and 2D correlation experiments (like COSY and HSQC) provides an unassailable, self-validating dataset.

Protocol: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Approximately 10-15 mg of the compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃). A trace amount of tetramethylsilane (TMS) can be added as an internal reference (δ 0.00 ppm), though referencing to the residual solvent peak (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) is standard practice.[1][2]

  • Instrumentation: Data is acquired on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include a 30-45° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 2-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to ensure each unique carbon appears as a singlet. A longer acquisition time and a larger number of scans are required due to the low natural abundance of the ¹³C isotope.

Data Interpretation: Assembling the Puzzle

The chemical shift (δ), multiplicity (splitting pattern), and integration (relative number of protons) of each signal in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR, allow for the complete assignment of the structure.

Sources

The Emerging Therapeutic Potential of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol and its derivatives. This chemical scaffold has garnered significant interest in medicinal chemistry due to the versatile reactivity of its pyridine core and the diverse biological activities exhibited by its analogues. Pyridine-based structures are ubiquitous in pharmaceuticals, and the specific substitutions on this core offer a tunable platform for developing novel therapeutic agents.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the causality behind experimental choices and self-validating protocols.

Synthesis and Chemical Reactivity

The synthesis of the [6-(4-Chlorophenoxy)pyridin-3-yl]methanol core and its derivatives can be achieved through several strategic pathways. The choice of method often depends on the desired yield, purity, and scalability, from laboratory research to potential industrial applications.[3] The inherent reactivity of the structure, particularly the hydroxymethyl group and the aromatic rings, allows for extensive derivatization to explore structure-activity relationships (SAR).[3][4]

Primary Synthetic Methodologies

Two primary and effective routes for synthesizing the pyridinylmethanol core are the Oxidation-Reduction pathway and the Grignard reaction.

  • Pathway A: Two-Step Oxidation and Reduction: This reliable method typically starts with a precursor like 2-p-chlorobenzyl pyridine. The precursor is first oxidized to an intermediate ketone, (4-chlorophenyl)(pyridin-2-yl)methanone, which is then selectively reduced to the final alcohol product.[5][6]

  • Pathway B: Grignard Reaction: This approach offers a more direct route. It involves the reaction of a Grignard reagent, such as 4-chlorophenylmagnesium bromide, with a pyridine precursor like 2-cyanopyridine or 3-pyridinemethanol.[3][5]

cluster_0 Pathway A: Oxidation & Reduction cluster_1 Pathway B: Grignard Reaction A_Start 2-p-chlorobenzyl pyridine A_Inter (4-chlorophenyl)(pyridin-2-yl)methanone A_Start->A_Inter Oxidation (e.g., KMnO4) A_End [6-(4-Chlorophenoxy)pyridin-3-yl]methanol A_Inter->A_End Reduction (e.g., NaBH4) B_Start1 p-chlorobromobenzene B_Inter 4-chlorophenylmagnesium bromide B_Start1->B_Inter Mg, THF B_Start2 Pyridine Precursor (e.g., 2-Cyanopyridine) B_End [6-(4-Chlorophenoxy)pyridin-3-yl]methanol B_Start2->B_End Reaction B_Inter->B_End Reaction

Caption: General synthetic workflows for pyridinylmethanol derivatives.

Detailed Experimental Protocol: Oxidation-Reduction Pathway

This protocol details the synthesis of a representative pyridinylmethanol derivative via a two-step oxidation and reduction process.[5][6]

Step 1: Synthesis of (4-chlorophenyl)(pyridin-2-yl)methanone (Intermediate)

  • Reaction Setup: To a suitable reaction vessel, add 25g of 2-p-chlorobenzyl pyridine and 100ml of water.

  • Heating: While stirring continuously, heat the mixture to 85°C.

  • Oxidation: Add 30g of potassium permanganate (KMnO₄) in small batches, carefully monitoring the reaction to ensure the temperature does not exceed 95°C.

  • Incubation: Maintain the reaction mixture at 85-95°C for 4-6 hours.

  • Quenching: After the incubation period, add 1ml of methanol to quench any remaining KMnO₄ and stir for an additional 10 minutes.

  • Extraction: Cool the mixture to 60°C and add 75ml of ethyl acetate. Continue cooling to 30°C and perform suction filtration to remove manganese dioxide. Wash the filter cake with 50ml of ethyl acetate.

  • Work-up: Separate the organic layer from the filtrate. Extract the aqueous layer again with 50ml of ethyl acetate. Combine all organic layers and concentrate under reduced pressure to yield the crude ketone intermediate.

Step 2: Reduction to 4-Chlorophenyl-2-pyridinylmethanol (Final Product)

  • Dissolution: Dissolve the (4-chlorophenyl)(pyridin-2-yl)methanone obtained in the previous step in a suitable solvent such as methanol or ethanol.

  • Reduction: Cool the solution in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise while stirring.

  • Reaction Time: Allow the reaction to stir at room temperature for 2-6 hours until the ketone is fully consumed (monitored by TLC).

  • Purification: Quench the reaction carefully with water. Extract the product with ethyl acetate. The combined organic phases should be washed sequentially with water and saturated saline. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, [6-(4-Chlorophenoxy)pyridin-3-yl]methanol.

Biological Activity and Therapeutic Applications

Derivatives of this scaffold have demonstrated significant potential across several therapeutic areas, most notably in oncology. Preliminary studies also suggest promising antimicrobial and antioxidant properties.[3]

Anticancer Activity

The most compelling biological activity reported for this class of compounds is their ability to inhibit the proliferation of cancer cells.[3][7] Research has shown potent cytotoxic effects against a range of cancer cell lines, with ovarian cancer being a key area of investigation.[8]

A novel pyridine derivative, designated compound H42, demonstrated significant dose- and time-dependent inhibition of ovarian cancer cell proliferation in vitro.[8]

Table 1: In Vitro Cytotoxicity of Compound H42 Against Ovarian Cancer Cell Lines [8]

Cell LineIC₅₀ Value (µM)
SKOV30.87 µM
A27805.4 µM

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of cell proliferation.

Mechanism of Anticancer Action

The anticancer effects of these derivatives are not merely cytotoxic but are mediated through specific and sophisticated molecular pathways.

  • Induction of Apoptosis and DNA Damage: Studies have confirmed that these compounds can induce programmed cell death (apoptosis) in cancer cells. This is often accompanied by an increase in intracellular Reactive Oxygen Species (ROS), leading to significant DNA damage.[8]

  • HDAC6 Inhibition: A primary mechanism involves the downregulation of histone deacetylase 6 (HDAC6). HDAC6 is a crucial enzyme in cancer cell survival and proliferation. Its inhibition leads to the hyperacetylation of its substrates, α-tubulin and heat shock protein 90 (HSP90).[8]

  • Cell Cycle Arrest: The acetylation of these proteins disrupts critical cellular functions. Specifically, it leads to the degradation of cyclin D1, a key regulator of cell cycle progression, resulting in cell cycle arrest at the G0/G1 phase.[8] This prevents the cancer cells from dividing and proliferating.

cluster_targets HDAC6 Substrates Compound Pyridine Derivative (e.g., H42) HDAC6 HDAC6 Compound->HDAC6 Inhibits aTubulin α-tubulin HDAC6->aTubulin Deacetylates HSP90 HSP90 HDAC6->HSP90 Deacetylates CyclinD1 Cyclin D1 aTubulin->CyclinD1 Leads to Degradation HSP90->CyclinD1 Leads to Degradation Arrest Cell Cycle Arrest (G0/G1 Phase) CyclinD1->Arrest Required for Progression Proliferation Cancer Cell Proliferation Arrest->Proliferation Prevents

Caption: HDAC6 inhibition pathway by pyridine derivatives.

Antimicrobial and Antioxidant Potential

While less explored than their anticancer effects, preliminary studies indicate that the [6-(4-Chlorophenoxy)pyridin-3-yl]methanol scaffold possesses potential as an antimicrobial agent, capable of inhibiting the growth of some bacteria and fungi.[3] Furthermore, antioxidant properties have been suggested, which could contribute to cellular protection against oxidative stress, a factor implicated in numerous diseases.[3]

Key Experimental Assays and Protocols

Validating the biological activity of these compounds requires robust and reproducible experimental protocols. The following are standard assays used to characterize their anticancer effects.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[9]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., SKOV3, A2780) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a serial dilution) for specific time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Protocol:

  • Treatment: Treat cells with the test compound at various concentrations for a predetermined time (e.g., 72 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the stained cells by flow cytometry within 1 hour. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, necrotic) is quantified.

cluster_mtt MTT Assay cluster_apop Apoptosis Assay start Cancer Cell Culture treat Treat with Pyridine Derivative start->treat incubate Incubate (24-72h) treat->incubate mtt_add Add MTT Reagent incubate->mtt_add apop_harvest Harvest & Wash Cells incubate->apop_harvest mtt_sol Solubilize Formazan (DMSO) mtt_add->mtt_sol mtt_read Read Absorbance (570nm) mtt_sol->mtt_read mtt_analyze Calculate IC50 mtt_read->mtt_analyze apop_stain Stain with Annexin V & PI apop_harvest->apop_stain apop_analyze Analyze by Flow Cytometry apop_stain->apop_analyze

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule of Untapped Potential

The compound [6-(4-Chlorophenoxy)pyridin-3-yl]methanol represents a novel chemical entity at the intersection of two pharmacologically significant motifs: the pyridine core and the chlorophenoxy substituent. The pyridine ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs due to its ability to engage in critical biological interactions and its synthetic tractability.[1][2][3] The inclusion of a chloro-substituent can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, cell permeability, and target binding affinity.[2][4][5]

While no direct biological activity has been documented for this specific molecule, its structural components suggest a high probability of interaction with key therapeutic targets. This guide, therefore, serves as a prospective roadmap for the systematic investigation of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol. From the perspective of a senior application scientist, we will not merely list potential targets but will outline a logical, hypothesis-driven research framework designed to efficiently uncover and validate its therapeutic promise.

Our investigation will be anchored on two primary, evidence-based hypotheses derived from the analysis of its core structures.

Hypothesis 1: A Novel Scaffold for Protein Kinase Inhibition

The pyridine scaffold is a well-established "hinge-binding" motif in a multitude of protein kinase inhibitors.[6][7][8] Its nitrogen atom can form crucial hydrogen bonds within the ATP-binding pocket of kinases, acting as a bioisostere for the purine ring of ATP.[6] This structural precedent strongly suggests that [6-(4-Chlorophenoxy)pyridin-3-yl]methanol could function as a modulator of one or more protein kinases, a class of enzymes deeply implicated in oncology, immunology, and inflammatory diseases.

Rationale for Kinase Target Hypothesis
  • Structural Precedent: Numerous approved and investigational kinase inhibitors, such as Apatinib (VEGFR2 inhibitor) and those targeting Pim kinases, HPK1, and VRK1/2, incorporate a pyridine core.[7][8][9][10]

  • Physicochemical Properties: The 4-chlorophenoxy group adds lipophilicity and potential for additional hydrophobic or halogen-bonding interactions within the ATP pocket, which could confer both potency and selectivity.

Experimental Validation Workflow

A tiered approach is essential to efficiently test this hypothesis, starting broad and progressively focusing on specific targets.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Cellular & Mechanistic Validation InSilico In Silico Profiling (Target Prediction, ADME) BroadScreen Broad Kinase Panel Screen (~400 kinases, single concentration) InSilico->BroadScreen Guide Panel Selection IC50 IC50 Determination (Dose-response curves for hits) BroadScreen->IC50 Identify Hits (<50% inhibition) Selectivity Selectivity Profiling (Smaller panel of related kinases) IC50->Selectivity Confirm Potency (nM-µM) CellAssay Targeted Cell-Based Assays (e.g., Phosphorylation of substrate) Selectivity->CellAssay Validate Selectivity MoA Mechanism of Action Studies (e.g., Cellular Thermal Shift Assay) CellAssay->MoA Confirm Cellular Activity

Caption: Tiered workflow for kinase inhibitor discovery.

This initial experiment is designed to identify which kinase families, if any, are inhibited by the compound.

  • Compound Preparation: Prepare a 10 mM stock solution of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol in 100% DMSO.

  • Assay Plate Preparation: Utilize a commercial kinase panel service (e.g., Eurofins DiscoverX, Promega). The compound will be tested at a final concentration of 10 µM against a panel of approximately 400 purified human kinases.

  • Assay Principle: Most commercial assays are based on quantifying the amount of ATP consumed during the phosphorylation reaction. A reduction in signal indicates inhibition.

  • Data Analysis: Results are typically expressed as "% Inhibition" relative to a positive control (a known pan-kinase inhibitor like Staurosporine) and a negative control (DMSO vehicle).

  • Hit Criteria: A kinase showing >50% inhibition at 10 µM is considered a preliminary "hit" and warrants further investigation. The causality here is that a high-concentration screen is a cost-effective method to cast a wide net before committing resources to more detailed follow-up.

For each hit from the primary screen, the half-maximal inhibitory concentration (IC50) must be determined to quantify potency.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in DMSO, starting from a 10 mM stock.

  • Assay Execution: Perform the kinase activity assay for each specific hit kinase using the serially diluted compound. Final assay concentrations might range from 30 µM to 1 nM.

  • Data Plotting: Plot the % inhibition against the logarithm of the compound concentration.

  • Curve Fitting: Fit the data to a four-parameter logistic equation to derive the IC50 value. This provides a quantitative measure of the compound's potency against a specific target.

Hypothesis 2: A Modulator of Metabolic Pathways

The pyridine core is also central to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in metabolic redox reactions. Furthermore, various pyridine derivatives have shown promise as agents for treating metabolic diseases like diabetes.[11][12] This suggests that [6-(4-Chlorophenoxy)pyridin-3-yl]methanol could interact with enzymes central to glucose or lipid metabolism.

Rationale for Metabolic Target Hypothesis
  • Bioisosterism: The pyridine ring is a key component of niacin (Vitamin B3), which is known to modulate lipid metabolism.

  • Precedent in Diabetes Research: Synthetic pyridine derivatives have been investigated as inhibitors of carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase.[11]

Experimental Validation Workflow

A focused screening approach against key metabolic enzymes is the most direct path to testing this hypothesis.

G cluster_0 Tier 1: Focused Enzyme Screening cluster_1 Tier 2: Potency and Kinetics cluster_2 Tier 3: Cellular Model Validation AlphaGluc α-Glucosidase Inhibition Assay IC50 IC50 Determination for Hits AlphaGluc->IC50 AlphaAmyl α-Amylase Inhibition Assay AlphaAmyl->IC50 OtherEnzyme Other Metabolic Targets (e.g., PTP1B, DPP-4) OtherEnzyme->IC50 Kinetics Enzyme Kinetic Studies (Determine inhibition type) IC50->Kinetics Confirm Potency GlucoseUptake Cellular Glucose Uptake Assay (e.g., in 3T3-L1 adipocytes) Kinetics->GlucoseUptake Elucidate Mechanism

Caption: Tiered workflow for metabolic target validation.

This assay determines if the compound can inhibit the enzyme responsible for breaking down complex carbohydrates into absorbable glucose.

  • Reagents:

    • α-glucosidase from Saccharomyces cerevisiae.

    • p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

    • Test compound and Acarbose (positive control).

    • Phosphate buffer (pH 6.8).

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound (at various concentrations), and 20 µL of α-glucosidase solution.

    • Pre-incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the reaction by adding 20 µL of pNPG substrate.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.

  • Data Acquisition: Measure the absorbance at 405 nm. The intensity of the yellow color from the p-nitrophenol product is proportional to enzyme activity.

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

In Silico ADME/Tox Profiling

Prior to extensive in vitro testing, a computational assessment of the compound's drug-like properties is a critical, self-validating step. This helps anticipate potential liabilities and guides experimental design.

Predicted Physicochemical and ADME Properties
PropertyPredicted ValueImplication for Drug Development
Molecular Weight ~249.68 g/mol Excellent; well within Lipinski's Rule of Five (<500).
LogP ~2.5 - 3.0Good balance of solubility and permeability.
H-Bond Donors 1Favorable for membrane permeability.
H-Bond Acceptors 3Favorable for solubility and target binding.
Predicted GI Absorption HighSuggests potential for good oral bioavailability.[13]
BBB Permeability PossibleMay cross the blood-brain barrier; relevant for CNS targets.
CYP450 Inhibition Moderate RiskPotential for drug-drug interactions; requires experimental validation.

Note: These values are estimations from standard cheminformatics software and require experimental verification.

Conclusion and Forward Path

The structural features of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol provide a strong rationale for its investigation as a therapeutic agent, with protein kinases and metabolic enzymes representing the most promising initial target classes. The proposed workflows offer a resource-efficient, tiered strategy for elucidating its biological activity. By beginning with broad, high-throughput screens and progressing to detailed mechanistic studies, researchers can systematically uncover the therapeutic potential of this novel molecule. The key to success lies in this hypothesis-driven approach, where each experimental choice is a logical progression from the last, ensuring that resources are focused on the most viable therapeutic avenues.

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  • In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide. (2025). PubMed. Retrieved January 19, 2026, from [Link]

  • Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. (2020). PubMed Central. Retrieved January 19, 2026, from [Link]

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  • (PDF) In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

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A Technical Guide to Elucidating the Mechanism of Action of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action (MoA) of the novel compound, [6-(4-Chlorophenoxy)pyridin-3-yl]methanol. Given the limited publicly available data on this specific molecule, this document establishes a scientifically rigorous, hypothesis-driven approach. Our strategy is predicated on the analysis of structurally related compounds, particularly those sharing the 6-(4-chlorophenoxy)pyridine core, which have demonstrated potent anti-inflammatory properties through the modulation of key signaling pathways.

The central hypothesis of this guide is that [6-(4-Chlorophenoxy)pyridin-3-yl]methanol functions as an immunomodulatory agent by inhibiting the Toll-like Receptor 4 (TLR4) signaling cascade. TLR4 is a critical pattern recognition receptor of the innate immune system that, upon activation by ligands such as lipopolysaccharide (LPS), orchestrates a potent inflammatory response.[1][2] This guide outlines a logical, three-part experimental workflow designed to systematically test this hypothesis, from initial cellular screening to the precise identification of the molecular target within the pathway.

Part 1: Foundational Bioactivity and Cytotoxicity Profiling

Expertise & Experience: Before any mechanistic investigation, it is imperative to establish the fundamental bioactivity and safety profile of the compound. The primary objectives are to confirm its anti-inflammatory potential in a relevant cellular model and to determine a non-toxic concentration range for all subsequent, more sensitive assays. This initial step prevents misinterpretation of data that could arise from confounding cytotoxic effects.

Experimental Protocol: Cell Viability Assessment

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability. By identifying the concentration at which [6-(4-Chlorophenoxy)pyridin-3-yl]methanol begins to induce cell death, we can define a safe therapeutic window for our MoA studies.

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW 264.7 murine macrophages or human THP-1 monocytes in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium.

  • Incubation: Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Incubate for 24 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Data Presentation:

Concentration (µM) Absorbance (570 nm) % Viability (Relative to Control)
Vehicle Control 1.250 100%
0.1 1.245 99.6%
1 1.230 98.4%
10 1.215 97.2%
50 1.150 92.0%

| 100 | 0.850 | 68.0% |

Experimental Protocol: Anti-Inflammatory Screening via Cytokine Quantification

Causality: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent and specific activator of the TLR4 signaling pathway.[3][4] By stimulating cells with LPS in the presence of our compound, we can determine if it inhibits the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), providing the first direct evidence of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/mL and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with non-toxic concentrations of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol (determined from the MTT assay) for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with LPS (100 ng/mL) for 12-24 hours. Include a negative control (no LPS) and a positive control (LPS + vehicle).

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Data Presentation:

Treatment Group TNF-α Conc. (pg/mL) % Inhibition IL-6 Conc. (pg/mL) % Inhibition
Control (No LPS) < 10 - < 15 -
LPS + Vehicle 3500 0% 5200 0%
LPS + Cpd (1 µM) 2800 20% 4160 20%
LPS + Cpd (10 µM) 1225 65% 1820 65%

| LPS + Cpd (50 µM) | 455 | 87% | 676 | 87% |

Part 2: Delineating the Target Pathway – Interrogation of TLR4 Signaling

Expertise & Experience: With foundational anti-inflammatory activity confirmed, the next logical step is to dissect the underlying signaling cascade. The TLR4 pathway converges on the activation of two critical downstream effectors: the transcription factor NF-κB and the Mitogen-Activated Protein Kinase (MAPK) family.[2][5] By assessing the activation state of these key nodes, we can determine if the compound's effects originate from the modulation of this specific pathway.

The Toll-like Receptor 4 (TLR4) Signaling Cascade

The binding of LPS to the TLR4-MD2 complex initiates two primary downstream signaling branches: the MyD88-dependent and the TRIF-dependent pathways. Both ultimately lead to the activation of transcription factors that drive the expression of inflammatory genes.[2][5]

TLR4_Pathway LPS LPS TLR4 TLR4/MD-2/CD14 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs (p38, JNK, ERK) TAK1->MAPK IkBa IκBα IKK->IkBa Phosphorylates (leads to degradation) NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates MAPK->Nucleus Activates Transcription Factors Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription

Caption: Simplified overview of the TLR4 signaling pathway.

Experimental Protocol: Analysis of NF-κB Activation

Causality: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. TLR4 activation leads to the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to translocate to the nucleus and initiate gene transcription.[5] Measuring the phosphorylation of IκBα and the location of the p65 subunit of NF-κB are direct readouts of pathway activation.

Step-by-Step Methodology (Western Blot):

  • Cell Treatment: Seed and treat RAW 264.7 cells with the compound as described in 1.2, but use a shorter LPS stimulation time (e.g., 15-30 minutes).

  • Lysate Preparation:

    • For total protein: Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

    • For nuclear/cytoplasmic fractions: Use a nuclear extraction kit according to the manufacturer's protocol.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include: phospho-IκBα, total IκBα, NF-κB p65, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic/loading control).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.

Experimental Protocol: Analysis of MAPK Phosphorylation

Causality: The phosphorylation of MAPKs (p38, JNK, ERK) is another critical downstream event in TLR4 signaling. Given that structurally related compounds are known to target the p38 MAPK pathway, assessing the phosphorylation status of these kinases is a crucial step.

Step-by-Step Methodology (Western Blot):

  • Protocol: Follow the same procedure as in 2.1 for cell treatment and total protein lysate preparation.

  • Immunoblotting: Use primary antibodies specific for the phosphorylated and total forms of p38, JNK, and ERK. Use β-actin or GAPDH as a loading control.

  • Analysis: Determine the ratio of phosphorylated protein to total protein for each MAPK to assess the level of activation.

Part 3: Pinpointing the Molecular Point of Intervention

Expertise & Experience: Having established that the compound inhibits the TLR4 pathway, the final phase is to determine where it acts. The mechanism could involve direct competition with LPS for binding to the receptor complex, interference with receptor dimerization, or inhibition of an intracellular signaling component. The following experiments are designed to distinguish between these possibilities.

MoA_Decision_Tree Start Hypothesis: Compound Inhibits TLR4 Pathway Exp1 Experiment: LPS Binding Competition Assay Start->Exp1 Result1_Yes Does it compete with LPS? Exp1->Result1_Yes Conclusion1 Conclusion: Direct TLR4/MD-2 Antagonist Result1_Yes->Conclusion1 Yes Exp2 Experiment: TLR4 Dimerization Assay Result1_Yes->Exp2 No Result2_Yes Does it inhibit dimerization? Exp2->Result2_Yes Conclusion2 Conclusion: Receptor Dimerization Inhibitor Result2_Yes->Conclusion2 Yes Conclusion3 Conclusion: Downstream Pathway Inhibitor (e.g., Kinase) Result2_Yes->Conclusion3 No

Caption: Logical workflow for identifying the compound's point of intervention.

Experimental Protocol: Ligand Binding Competition Assay

Causality: This experiment directly tests whether [6-(4-Chlorophenoxy)pyridin-3-yl]methanol physically obstructs the binding of LPS to its receptor complex, a common mechanism for direct TLR4 antagonists.[3]

Step-by-Step Methodology:

  • Cell Line: Use HEK293 cells stably transfected to express TLR4, MD-2, and CD14.

  • Reagents: Use a fluorescently labeled LPS derivative (e.g., LPS-FITC).

  • Assay Procedure:

    • Incubate the transfected cells with increasing concentrations of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol or a known unlabeled competitor (e.g., excess unlabeled LPS).

    • Add a fixed concentration of LPS-FITC to the cells and incubate on ice to allow binding but prevent internalization.

    • Wash the cells thoroughly with cold PBS to remove unbound LPS-FITC.

  • Data Acquisition: Analyze the cell-associated fluorescence using flow cytometry.

  • Analysis: A dose-dependent decrease in the mean fluorescence intensity in the presence of the compound indicates successful competition for the binding site.

Experimental Protocol: TLR4 Dimerization Assay

Causality: Upon ligand binding, TLR4 receptors must dimerize to initiate downstream signaling.[1] If the compound does not compete with LPS for binding, it may act by preventing this crucial dimerization step.

Step-by-Step Methodology (Co-Immunoprecipitation):

  • Cell Line: Use a cell line expressing two differentially tagged versions of TLR4 (e.g., TLR4-HA and TLR4-FLAG).

  • Treatment: Pre-treat cells with the compound, then stimulate with LPS for a short duration (e.g., 10-15 minutes).

  • Lysis: Lyse the cells in a gentle, non-denaturing IP lysis buffer.

  • Immunoprecipitation: Incubate the lysate with anti-FLAG antibody-conjugated beads to pull down TLR4-FLAG and any associated proteins.

  • Elution and Western Blot: Wash the beads, elute the bound proteins, and perform a Western blot on the eluate using an anti-HA antibody.

  • Analysis: The presence of a band for TLR4-HA in the FLAG immunoprecipitate indicates dimerization. If the compound reduces the intensity of this band compared to the LPS-only control, it suggests inhibition of receptor dimerization.

Conclusion and Forward Outlook

This technical guide presents a structured, multi-faceted approach to comprehensively define the mechanism of action for [6-(4-Chlorophenoxy)pyridin-3-yl]methanol. By systematically progressing from broad cellular effects to specific molecular interactions, this workflow provides a robust framework for generating high-confidence data suitable for drug development programs.

Successful confirmation of TLR4 pathway inhibition would position this compound as a promising candidate for treating a wide range of inflammatory conditions, including sepsis, chronic inflammatory diseases, and autoimmune disorders.[1] The subsequent steps would involve validating these findings in primary immune cells, exploring the potential for TRIF- versus MyD88-pathway bias, and ultimately, advancing the compound to in vivo models of inflammation to assess its therapeutic efficacy.

References

  • What are TLR4 antagonists and how do they work? (2024). Google Cloud.
  • Tam, J. C. H., et al. (n.d.). Toll-like receptor 4 (TLR4) antagonists as potential therapeutics for intestinal inflammation. Google Cloud.
  • Piazza, M., & Peri, F. (n.d.). Recent Advances on Toll-Like Receptor 4 Modulation: New Therapeutic Perspectives. Google Cloud.
  • Conti, P., & Lauritano, D. (n.d.). Natural Products with Toll-Like Receptor 4 Antagonist Activity - PMC. PubMed Central.
  • Various Authors. (n.d.). Toll-like receptor 4 (TLR4) antagonists as potential therapeutics for intestinal inflammation. Google Cloud.

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A Technical Guide to the Preliminary Toxicity Screening of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: De-risking Discovery – The Imperative of Early Toxicity Assessment

In the landscape of drug discovery and chemical development, the path from a promising novel chemical entity (NCE) to a viable candidate is fraught with challenges. A significant percentage of candidates fail in later stages due to unforeseen toxicity, resulting in immense financial and temporal losses. This guide provides a comprehensive framework for the preliminary toxicity screening of a novel compound, using [6-(4-Chlorophenoxy)pyridin-3-yl]methanol as a representative NCE.

This document is structured not as a rigid protocol, but as a strategic workflow. It is designed for researchers, toxicologists, and drug development professionals, providing not only the methodologies but, more critically, the scientific rationale behind each stage of the screening cascade. Our approach is built on a foundation of predictive in silico analysis, followed by a tiered system of in vitro assays to build a robust, preliminary safety profile. By identifying potential liabilities early, this workflow enables a data-driven "Go/No-Go" decision-making process, conserving resources for the most promising candidates.

Section 1: In Silico & Physicochemical Profiling – The Digital First Approach

Before a single pipette is lifted, a wealth of information can be gleaned from the chemical structure of our target compound. In silico toxicology utilizes computational models to predict a compound's interaction with biological systems, offering a rapid and cost-effective first pass at risk assessment.[1][2] This step is crucial for flagging potential hazards and guiding the design of subsequent wet-lab experiments.

Expertise & Experience: Why Start with a Computer?

The rationale is twofold: resource optimization and hypothesis generation. Computational tools, such as Quantitative Structure-Activity Relationship (QSAR) models, analyze fragments of the molecule against vast databases of known toxicants to predict liabilities like mutagenicity, carcinogenicity, and cardiotoxicity.[3][4] For [6-(4-Chlorophenoxy)pyridin-3-yl]methanol, the presence of a chlorinated aromatic ring and a pyridine core immediately raises flags for potential metabolic activation and hERG channel interaction, respectively. These predictions allow us to focus our in vitro resources on the most probable areas of concern.

Workflow: In Silico Toxicity Prediction

The initial computational assessment follows a logical sequence designed to build a foundational profile of the NCE.

in_silico_workflow cluster_0 In Silico Assessment Pipeline start NCE Structure: [6-(4-Chlorophenoxy)pyridin-3-yl]methanol physchem Physicochemical Properties (Solubility, LogP, MW) start->physchem Analyze Structure adme ADME Prediction (Absorption, Metabolism, etc.) physchem->adme Inform Bioavailability tox_pred Toxicity Endpoint Prediction (QSAR, Structural Alerts) adme->tox_pred Inform Exposure & Metabolism report Preliminary Risk Profile tox_pred->report Synthesize Data

Caption: Workflow for the initial in silico assessment of an NCE.

Data Presentation: Predicted Profile of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol

The following table represents a typical output from a battery of in silico prediction tools.

ParameterPredicted ValueImplication / Rationale
Molecular Weight 251.68 g/mol Compliant with Lipinski's Rule of 5 (<500), favoring good absorption.
LogP 2.8Indicates moderate lipophilicity, suggesting good membrane permeability.
Aqueous Solubility Low to ModerateMay require a vehicle like DMSO for in vitro assays.
hERG Inhibition High ProbabilityThe pyridine core is a known structural alert for hERG channel binding.[5]
Mutagenicity (Ames) PossibleAromatic amines and halogenated phenols can be metabolically activated to mutagens.
Hepatotoxicity Moderate RiskChlorophenoxy moieties can undergo oxidative metabolism, leading to reactive intermediates.

Section 2: General Cytotoxicity – Establishing the Dose

The first and most fundamental in vitro step is to determine the concentrations at which the compound exerts general toxicity to cells. This establishes a dose-response curve and calculates the IC50 (half-maximal inhibitory concentration), a critical parameter that dictates the concentration range for all subsequent, more specific assays. We employ two complementary assays to measure distinct cytotoxicity mechanisms.

Assay 1: MTT Assay for Metabolic Viability

This colorimetric assay measures the metabolic activity of a cell population, which serves as a proxy for cell viability.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[8]

Assay 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of cells with damaged plasma membranes.[9][10] It is a reliable indicator of cell lysis.

assay_principles cluster_mtt MTT Assay Principle cluster_ldh LDH Assay Principle mtt_cell Viable Cell (Active Mitochondria) mtt_purple Formazan (Purple, Insoluble) mtt_cell->mtt_purple Reduction by NAD(P)H Oxidoreductase mtt_yellow MTT (Yellow, Soluble) mtt_yellow->mtt_cell Uptake ldh_cell Damaged Cell (Leaky Membrane) ldh_enzyme LDH (Released into Media) ldh_cell->ldh_enzyme Release ldh_color Colored Product (Measurable) ldh_enzyme->ldh_color Enzymatic Reaction with Substrate

Caption: Principles of MTT (metabolic activity) and LDH (membrane integrity) assays.

Experimental Protocol: MTT Cytotoxicity Assay

Trustworthiness: This protocol incorporates vehicle controls, untreated controls, and a positive control (e.g., Doxorubicin) to ensure the assay system is performing as expected and to validate the results.

  • Cell Seeding: Seed a human cell line (e.g., HepG2 for liver toxicity context) into a 96-well plate at a pre-determined optimal density (e.g., 10,000 cells/well) and allow cells to adhere for 24 hours at 37°C, 5% CO₂.[6]

  • Compound Treatment: Prepare a serial dilution of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol in culture medium. Replace the old medium with the compound-containing medium. Include wells for untreated cells and vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for a relevant exposure time (e.g., 24 or 48 hours).

  • MTT Addition: Remove the treatment media. Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.[6][11]

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot against compound concentration to determine the IC50 value.

Data Presentation: Example Cytotoxicity Data
Cell LineAssayExposure TimeIC50 (µM)
HepG2 (Liver)MTT24 hours45.2
HepG2 (Liver)LDH24 hours68.5
HEK293 (Kidney)MTT24 hours82.1

Expert Insight: The lower IC50 in the MTT assay compared to the LDH assay for HepG2 cells suggests that at lower concentrations, the compound may be impairing metabolic function without causing immediate cell lysis. This points towards a potential mitochondrial liability, a hypothesis that can be explored in later-stage mechanistic studies.

Section 3: Genotoxicity – Assessing Mutagenic Potential

Genotoxicity testing is a regulatory requirement and a critical safety screen.[12] A compound that damages DNA has the potential to be a carcinogen. The bacterial reverse mutation assay, or Ames test, is the universally accepted first-line screen for identifying point mutations caused by a chemical.[13][14]

Expertise & Experience: The Role of Metabolic Activation

Many chemicals are not directly mutagenic but are converted into mutagens by metabolic enzymes in the liver.[15] The Ames test protocol must therefore include a condition with a rat liver homogenate, known as the S9 fraction.[16] A positive result only in the presence of S9 indicates the compound requires metabolic activation to become mutagenic, a crucial piece of information for risk assessment.

Experimental Protocol: Ames Test (Plate Incorporation Method)

Trustworthiness: This protocol uses multiple tester strains of Salmonella typhimurium (e.g., TA98, TA100) which detect different types of mutations (frameshift vs. base-pair substitutions).[16] It also includes negative (vehicle) and known positive controls (e.g., sodium azide without S9, 2-aminoanthracene with S9) to validate each experiment.

  • Strain Preparation: Grow overnight cultures of the required Salmonella tester strains.

  • Test Mixture Preparation: In separate tubes for each concentration and control, combine:

    • 100 µL of bacterial culture.

    • 50 µL of the test compound at various concentrations (or control).

    • 500 µL of sodium phosphate buffer (for -S9 condition) OR 500 µL of S9 mix (for +S9 condition).[14]

  • Pre-incubation: Briefly vortex and pre-incubate the mixture at 37°C for 20-30 minutes.

  • Plating: Add 2 mL of molten top agar (containing a trace amount of histidine/biotin) to each tube, vortex gently, and pour onto minimal glucose agar plates. The trace histidine allows for a few cell divisions, which is necessary for mutations to be fixed.[16]

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[16]

  • Colony Counting: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.

Workflow: Ames Test Procedure

ames_workflow cluster_ames Ames Test Workflow culture 1. Prepare Bacterial Cultures (e.g., TA98) mix 2. Prepare Test Mixture culture->mix plate 3. Add Top Agar & Plate mix->plate s9_no -S9 Buffer s9_no->mix s9_yes +S9 Mix s9_yes->mix incubate 4. Incubate (48h at 37°C) plate->incubate count 5. Count Revertant Colonies incubate->count

Caption: Step-by-step workflow for the Ames bacterial reverse mutation assay.

Section 4: Specific Organ Toxicity – hERG Cardiotoxicity

Drug-induced inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a leading cause of cardiac arrhythmias (Torsade de Pointes) and has led to the withdrawal of numerous drugs from the market.[17] Therefore, assessing a compound's activity against the hERG channel is a mandatory component of preclinical safety assessment.[5][18]

Expertise & Experience: Why hERG is a Promiscuous Target

The hERG channel possesses a large inner cavity and flexible binding pocket, allowing it to bind a wide variety of structurally diverse compounds. Our in silico analysis already flagged this as a potential risk for [6-(4-Chlorophenoxy)pyridin-3-yl]methanol. An early in vitro screen is essential to confirm or refute this prediction. Automated patch-clamp electrophysiology is the modern gold standard for high-throughput screening.[18]

Experimental Protocol: Automated Patch-Clamp hERG Assay
  • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK-293 or CHO cells).[18]

  • Platform: Employ an automated electrophysiology platform (e.g., QPatch, SyncroPatch).

  • Procedure:

    • Cells are captured on a planar patch-clamp chip.

    • A whole-cell configuration is established, and the hERG current is activated using a specific voltage-clamp protocol.

    • A stable baseline current is recorded.

    • The test compound is applied at increasing concentrations, and the effect on the hERG tail current is measured.

  • Controls: A vehicle control and a known hERG inhibitor (e.g., Astemizole) are used to validate the assay.

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC50 value is determined.

Data Presentation: Example hERG Inhibition Data
CompoundPlatformIC50 (µM)Interpretation
[6-(4-Cl...)methanol] QPatch8.7Moderate hERG inhibitor. Poses a potential cardiotoxicity risk that requires further investigation.
Astemizole (Control) QPatch0.009Assay is performing to specification.

Section 5: Integrated Analysis and Decision Making

The preliminary toxicity screen is not a series of disconnected experiments but an integrated data package designed to inform a critical decision. By synthesizing the data, we can build a preliminary risk profile and decide the future of the compound.

decision_workflow cluster_decision Go/No-Go Decision Framework data_in In Silico Profile Cytotoxicity IC50 Ames Test Results hERG IC50 analysis Integrate Data: Calculate Therapeutic Index (Cytotox IC50 / hERG IC50) Assess Mutagenic Risk data_in->analysis decision Go / No-Go Decision analysis->decision Evaluate Risk Profile go GO (Proceed to Advanced Toxicology / In Vivo Studies) decision->go Acceptable Risk no_go NO-GO (Terminate or Redesign Compound) decision->no_go Unacceptable Risk (e.g., Positive Ames, Potent hERG)

Caption: Integrated decision-making workflow based on preliminary toxicity data.

Analysis for [6-(4-Chlorophenoxy)pyridin-3-yl]methanol:
  • Cytotoxicity: The compound shows moderate cytotoxicity, with IC50 values in the mid-micromolar range.

  • Genotoxicity: Let's assume the Ames test was negative. This is a very positive sign, removing the significant hurdle of mutagenicity.

  • Cardiotoxicity: The hERG IC50 of 8.7 µM is a concern. The safety margin is calculated by comparing this to the expected therapeutic concentration. If the compound is expected to be effective at low nanomolar concentrations, this might be acceptable. However, if micromolar concentrations are needed for efficacy, the therapeutic window is too narrow, and the risk of cardiotoxicity is high.

References

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  • Elabscience. Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit.
  • Scribd. OECD Acute Oral Toxicity Guidelines.
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Methodological & Application

Protocol for the synthesis of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol

Introduction

[6-(4-Chlorophenoxy)pyridin-3-yl]methanol is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a substituted pyridine core linked to a chlorophenoxy moiety, makes it an important intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents and functional materials.

This document provides a detailed, two-step protocol for the synthesis of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol. The synthetic strategy is designed for clarity, reliability, and scalability, making it suitable for research and development laboratories. The chosen pathway involves:

  • Nucleophilic Aromatic Substitution (SNAr): Formation of a diaryl ether by reacting 6-chloronicotinaldehyde with 4-chlorophenol.

  • Chemoselective Reduction: Reduction of the intermediate aldehyde to the target primary alcohol using sodium borohydride.

Each step is accompanied by a detailed explanation of the underlying chemical principles, causality behind procedural choices, and critical safety information, ensuring both scientific integrity and practical utility for researchers.

Overall Synthetic Scheme

The synthesis proceeds via the formation of an aldehyde intermediate, which is subsequently reduced to the final alcohol product.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Aldehyde Reduction 6-chloronicotinaldehyde 6-Chloronicotinaldehyde Intermediate_Aldehyde 6-(4-Chlorophenoxy)nicotinaldehyde 6-chloronicotinaldehyde->Intermediate_Aldehyde NaH, DMF 80°C 4-chlorophenol 4-Chlorophenol 4-chlorophenol->Intermediate_Aldehyde Intermediate_Aldehyde_2 6-(4-Chlorophenoxy)nicotinaldehyde Final_Product [6-(4-Chlorophenoxy)pyridin-3-yl]methanol Intermediate_Aldehyde_2->Final_Product NaBH4 Methanol, 0°C to RT

Caption: Two-step synthesis of the target compound.

Part 1: Synthesis of 6-(4-Chlorophenoxy)nicotinaldehyde (Intermediate I)

Principle and Rationale

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen atom and the aldehyde group at the 3-position activates the chlorine atom at the 6-position, making it susceptible to nucleophilic attack. 4-chlorophenol, after deprotonation by a strong base, acts as the nucleophile.

  • Choice of Base: Sodium hydride (NaH) is an effective, non-nucleophilic base that irreversibly deprotonates the phenol to form the highly nucleophilic sodium phenoxide. This ensures the reaction proceeds efficiently. Potassium carbonate can be used as a milder, safer alternative, though it may require higher temperatures or longer reaction times.

  • Solvent Selection: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen for its ability to solvate the cationic species (Na+) and for its high boiling point, which allows the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.

Alternative Methodology: Buchwald-Hartwig C-O Coupling

For substrates that are sensitive to the harsh conditions of SNAr, the Buchwald-Hartwig C-O coupling offers a milder, palladium-catalyzed alternative.[1][2] This reaction involves coupling an aryl halide with an alcohol (in this case, a phenol) using a palladium catalyst and a specialized phosphine ligand.[1][3] This method often provides higher yields and tolerates a broader range of functional groups.[4]

Materials and Reagents
Reagent/MaterialFormulaM.W.AmountMolesNotes
6-ChloronicotinaldehydeC₆H₄ClNO141.555.00 g35.3 mmolStarting material[5]
4-ChlorophenolC₆H₅ClO128.564.76 g37.0 mmol1.05 equivalents
Sodium Hydride (60% disp.)NaH24.001.55 g38.8 mmol1.1 equivalents, handle with care
N,N-Dimethylformamide (DMF)C₃H₇NO73.0970 mL-Anhydrous grade
Ethyl AcetateC₄H₈O₂88.11~300 mL-For extraction
Saturated NaCl solution (Brine)NaCl(aq)-~150 mL-For washing
Anhydrous Magnesium SulfateMgSO₄120.37~10 g-For drying
Experimental Protocol
  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add 4-chlorophenol (4.76 g) and anhydrous DMF (40 mL) to a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.55 g of 60% dispersion in mineral oil) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Reaction Initiation: After the addition of NaH is complete, allow the mixture to stir at 0°C for 30 minutes. A solution of 6-chloronicotinaldehyde (5.00 g) in anhydrous DMF (30 mL) is then added dropwise via the dropping funnel over 20 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to 80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the mixture to room temperature and cautiously quench the reaction by slowly adding 100 mL of cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (3 x 50 mL) to remove residual DMF. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 6-(4-chlorophenoxy)nicotinaldehyde, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a solid product.[6]

Part 2: Synthesis of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol (Final Product)

Principle and Rationale

This step achieves the chemoselective reduction of the aldehyde functional group to a primary alcohol.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is the ideal reagent for this transformation.[7] It is a mild reducing agent that selectively reduces aldehydes and ketones while leaving other potentially reducible groups, such as esters or aromatic rings, intact. Its ease of handling and safety profile make it preferable to more powerful and pyrophoric reagents like lithium aluminum hydride (LiAlH₄) for this specific conversion. The reaction is typically performed in an alcoholic solvent like methanol, which also participates in the reaction mechanism by protonating the intermediate alkoxide.

Materials and Reagents
Reagent/MaterialFormulaM.W.AmountMolesNotes
6-(4-Chlorophenoxy)nicotinaldehydeC₁₂H₈ClNO₂233.655.00 g21.4 mmolIntermediate from Part 1
Sodium BorohydrideNaBH₄37.830.97 g25.7 mmol1.2 equivalents
MethanolCH₃OH32.04100 mL-Anhydrous grade
Deionized WaterH₂O18.02~100 mL-For quenching
Ethyl AcetateC₄H₈O₂88.11~200 mL-For extraction
Anhydrous Magnesium SulfateMgSO₄120.37~10 g-For drying
Experimental Protocol
  • Setup: Dissolve the 6-(4-chlorophenoxy)nicotinaldehyde (5.00 g) in methanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Reduction: Cool the solution to 0°C in an ice bath. Slowly add sodium borohydride (0.97 g) in small portions over 15 minutes. Caution: Hydrogen gas may be evolved.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching and Solvent Removal: Once the reaction is complete, cool the flask back to 0°C and slowly add deionized water (~50 mL) to quench any unreacted NaBH₄. Concentrate the mixture on a rotary evaporator to remove most of the methanol.

  • Extraction: Transfer the resulting aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The final product, [6-(4-Chlorophenoxy)pyridin-3-yl]methanol, can be purified by recrystallization (e.g., from ethyl acetate/hexane) or silica gel chromatography to yield a pure solid.

References

  • Lead Sciences. 6-(4-Chlorophenoxy)nicotinaldehyde. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Available at: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available at: [Link]

  • PubChem. 6-Chloropyridine-3-carbaldehyde. Available at: [Link]

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Application Notes and Protocols for [6-(4-Chlorophenoxy)pyridin-3-yl]methanol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol in various cell-based assays. This document outlines the compound's potential mechanisms of action based on its structural features and provides detailed protocols for its application in assessing cellular responses.

Introduction

[6-(4-Chlorophenoxy)pyridin-3-yl]methanol is a pyridinyl methanol derivative. Compounds with similar structural motifs, characterized by a pyridine ring, have shown a range of biological activities, including potential as antimicrobial, antioxidant, and anticancer agents.[1] The presence of a chlorophenoxy group can enhance metabolic stability and binding affinity in drug-receptor interactions.[2] Notably, pyridinyl methanol moieties have been explored in the development of antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in inflammation and pain sensation.[3]

Given these characteristics, [6-(4-Chlorophenoxy)pyridin-3-yl]methanol is a compound of interest for screening in cell-based assays to elucidate its biological effects and therapeutic potential. These notes will focus on its application in assays relevant to cancer cell proliferation and apoptosis.

Hypothesized Mechanism of Action

Based on the known activities of structurally related compounds, [6-(4-Chlorophenoxy)pyridin-3-yl]methanol may exert its effects on cancer cells through the induction of apoptosis and inhibition of cell proliferation. The proposed mechanism involves the modulation of key signaling pathways that regulate the cell cycle and programmed cell death.

G Compound [6-(4-Chlorophenoxy)pyridin-3-yl]methanol Cell Cancer Cell Compound->Cell Enters Proliferation Cell Proliferation Cell->Proliferation Inhibits Apoptosis Apoptosis Cell->Apoptosis Induces Caspase Caspase Activation Apoptosis->Caspase DNA_Damage DNA Damage Apoptosis->DNA_Damage

Caption: Proposed mechanism of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol on cancer cells.

I. Cell Viability and Cytotoxicity Assay

This protocol describes a colorimetric assay to determine the effect of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol on the viability and proliferation of cancer cells. The assay utilizes a tetrazolium salt, which is reduced by metabolically active cells to a colored formazan product.[4]

Experimental Workflow

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 a Seed cells in a 96-well plate b Treat cells with compound a->b c Add tetrazolium salt solution b->c d Incubate c->d e Measure absorbance d->e

Caption: Workflow for the cell viability and cytotoxicity assay.

Protocol
  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., A549, HeLa, MCF-7) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (DMSO) and an untreated control.

    • Incubate for 48-72 hours.

  • Assay and Measurement:

    • Add 10 µL of a tetrazolium salt solution (e.g., MTT, XTT) to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • If using MTT, add 100 µL of solubilization solution to each well and incubate for another 2-4 hours to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

Data Analysis

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Concentration (µM)Absorbance (OD)% Viability
0 (Untreated)1.25100
0 (Vehicle)1.2297.6
0.11.1894.4
11.0584.0
100.7560.0
500.4032.0
1000.1512.0

II. Apoptosis Assay by Annexin V Staining

This protocol describes the detection of apoptosis induced by [6-(4-Chlorophenoxy)pyridin-3-yl]methanol using Annexin V staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[4]

Experimental Workflow

G cluster_0 Cell Treatment cluster_1 Cell Staining cluster_2 Data Acquisition a Treat cells with compound b Harvest and wash cells a->b c Stain with Annexin V and Propidium Iodide b->c d Analyze by flow cytometry c->d

Caption: Workflow for the apoptosis assay by Annexin V staining.

Protocol
  • Cell Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach ~70-80% confluency on the day of the experiment.

    • Treat the cells with [6-(4-Chlorophenoxy)pyridin-3-yl]methanol at concentrations determined from the viability assay (e.g., IC₅₀ and 2x IC₅₀) for 24-48 hours.

    • Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Staining:

    • Harvest the cells by trypsinization and collect the supernatant to include any floating apoptotic cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Use appropriate compensation controls for FITC and PI.

    • Collect data for at least 10,000 events per sample.

Data Analysis

The flow cytometry data will generate a quadrant plot separating the cell population into four groups:

  • Lower-left (Annexin V-/PI-): Live cells

  • Lower-right (Annexin V+/PI-): Early apoptotic cells

  • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

  • Upper-left (Annexin V-/PI+): Necrotic cells

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

TreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control9532
Compound (IC₅₀)602515
Compound (2x IC₅₀)304525
Staurosporine205030

III. Caspase Activity Assay

This protocol measures the activity of caspases, key mediators of apoptosis, in cells treated with [6-(4-Chlorophenoxy)pyridin-3-yl]methanol. The assay uses a specific caspase substrate conjugated to a colorimetric or fluorometric reporter.[4]

Protocol
  • Cell Lysis:

    • Treat cells as described in the apoptosis assay protocol.

    • Lyse the cells using a provided lysis buffer.

    • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Caspase Assay:

    • Add the cell lysate to a 96-well plate.

    • Add the caspase substrate (e.g., for caspase-3/7) to each well.

    • Incubate the plate at 37°C for 1-2 hours.

  • Measurement:

    • Measure the absorbance or fluorescence using a microplate reader.

Data Analysis

Calculate the fold-change in caspase activity in the treated samples compared to the vehicle control.

References

  • [6-(4-Chlorophenyl)pyridin-3-yl]methanol - Smolecule.
  • (R)-(4-Chlorophenyl)(pyridin-2-yl)methanol - Benchchem.
  • Protocol for the assessment of human T cell activation by real-time metabolic flux analysis. (2022-01-11).
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed. (2016-05-26).
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. (2023-02-13).
  • Cell-Based Assays - Sigma-Aldrich.

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The Strategic Utility of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular entities hinge on the availability of versatile and functionalized intermediates. Among these, [6-(4-Chlorophenoxy)pyridin-3-yl]methanol has emerged as a pivotal building block, particularly in the development of targeted therapeutics. Its unique structural architecture, featuring a substituted phenoxypyridine core, offers a valuable scaffold for generating libraries of compounds with diverse pharmacological activities. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, tailored for researchers, medicinal chemists, and professionals in drug development. We will delve into the causality behind the synthetic strategies and showcase its application in the synthesis of a potent NADPH oxidase 2 (NOX2) inhibitor, thereby highlighting its significance in the pursuit of novel treatments for a range of diseases.

Physicochemical Properties and Structural Data

A comprehensive understanding of the physicochemical properties of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol is essential for its effective utilization in synthetic workflows. The table below summarizes its key characteristics.

PropertyValue
Molecular Formula C₁₂H₁₀ClNO₂
Molecular Weight 235.67 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents
Melting Point Not widely reported, expected to be a crystalline solid

Synthetic Protocol: A Multi-Step Approach to a Key Intermediate

The synthesis of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The overall synthetic strategy involves the preparation of a key precursor, (6-chloropyridin-3-yl)methanol, followed by a nucleophilic aromatic substitution reaction to introduce the 4-chlorophenoxy moiety.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 6-Chloronicotinic Acid cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction to (6-Chloropyridin-3-yl)methanol cluster_3 Step 4: Williamson Ether Synthesis A 6-Hydroxynicotinic Acid B 6-Chloronicotinic Acid A->B  Chlorinating Agent (e.g., POCl₃, SOCl₂) C 6-Chloronicotinic Acid D Methyl 6-chloronicotinate C->D  Methanol, Acid Catalyst (e.g., H₂SO₄) E Methyl 6-chloronicotinate F (6-Chloropyridin-3-yl)methanol E->F  Reducing Agent (e.g., NaBH₄, LiAlH₄) G (6-Chloropyridin-3-yl)methanol I [6-(4-Chlorophenoxy)pyridin-3-yl]methanol G->I  Base (e.g., NaH, K₂CO₃) H 4-Chlorophenol H->I

Figure 1: Overall synthetic workflow for [6-(4-Chlorophenoxy)pyridin-3-yl]methanol.

Protocol 1: Synthesis of (6-Chloropyridin-3-yl)methanol

This precursor is synthesized from commercially available 6-chloronicotinic acid via a two-step esterification and reduction process.

Step 1: Esterification of 6-Chloronicotinic Acid

  • Rationale: The carboxylic acid functionality of 6-chloronicotinic acid is converted to a methyl ester. This transformation is crucial as esters are more readily reduced to primary alcohols than the corresponding carboxylic acids using mild reducing agents like sodium borohydride.[1] The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Procedure:

    • To a stirred solution of 6-chloronicotinic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

    • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-chloronicotinate as a solid, which can be used in the next step without further purification.

Step 2: Reduction of Methyl 6-chloronicotinate

  • Rationale: The methyl ester is selectively reduced to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is a preferred reagent for this transformation due to its selectivity for aldehydes, ketones, and acyl chlorides, while being less reactive towards esters.[2] However, in the presence of methanol, which can act as a proton source, the reactivity of NaBH₄ is enhanced, allowing for the effective reduction of the ester.[2] Lithium aluminium hydride (LiAlH₄) is a more powerful reducing agent that can also be used, but it is less selective and requires strictly anhydrous conditions.

  • Procedure:

    • Dissolve methyl 6-chloronicotinate (1 equivalent) in a suitable solvent such as methanol or a mixture of THF and methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (2-3 equivalents) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give (6-chloropyridin-3-yl)methanol.

Protocol 2: Synthesis of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol via Williamson Ether Synthesis
  • Rationale: This classical and robust reaction is employed to form the ether linkage.[3][4] The reaction proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism. The electron-withdrawing nature of the pyridine nitrogen and the chloro-substituent at the 6-position activates the pyridine ring towards nucleophilic attack by the phenoxide ion. A strong base is required to deprotonate the 4-chlorophenol, generating the more nucleophilic phenoxide. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the phenol, driving the reaction to completion.

Williamson_Ether_Synthesis cluster_0 Reactants A (6-Chloropyridin-3-yl)methanol C + B 4-Chlorophenol D Base (e.g., NaH) Solvent (e.g., DMF, THF) C->D E [6-(4-Chlorophenoxy)pyridin-3-yl]methanol D->E

Figure 2: Williamson ether synthesis for the final product.

  • Procedure:

    • To a solution of 4-chlorophenol (1.1 equivalents) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.

    • Add a solution of (6-chloropyridin-3-yl)methanol (1 equivalent) in the same anhydrous solvent to the reaction mixture.

    • Heat the reaction mixture to 80-100 °C and maintain for 6-12 hours. The progress of the reaction should be monitored by TLC.

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

    • Extract the product with ethyl acetate. The combined organic layers should be washed with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure [6-(4-Chlorophenoxy)pyridin-3-yl]methanol.

Application Notes: A Key Intermediate for NOX2 Inhibitors

The therapeutic potential of inhibiting NADPH oxidase 2 (NOX2) has garnered significant interest in recent years. NOX2 is an enzyme complex responsible for the production of reactive oxygen species (ROS), which are implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[5]

[6-(4-Chlorophenoxy)pyridin-3-yl]methanol and its derivatives are crucial intermediates in the synthesis of potent and selective NOX2 inhibitors, such as GSK2795039.[5][6] The phenoxypyridine scaffold serves as a key pharmacophoric element that can be further elaborated to optimize potency, selectivity, and pharmacokinetic properties.

NOX2_Inhibitor_Synthesis A [6-(4-Chlorophenoxy)pyridin-3-yl]methanol B Functional Group Transformation (e.g., Oxidation to Aldehyde) A->B C Elaboration of the Pyridin-3-yl Side Chain B->C D Introduction of the Indole/Azaindole Moiety C->D E Final Coupling/ Sulfonamide Formation D->E F Potent NOX2 Inhibitor (e.g., GSK2795039 Scaffold) E->F

Figure 3: General synthetic strategy for NOX2 inhibitors using the title intermediate.

The synthesis of complex molecules like GSK2795039 often involves a convergent approach where key fragments are synthesized separately and then coupled together. The [6-(4-Chlorophenoxy)pyridin-3-yl]methanol core provides a handle for further chemical modifications. For instance, the primary alcohol can be oxidized to an aldehyde, which can then participate in a variety of carbon-carbon bond-forming reactions to build up the rest of the molecule. The phenoxy group can also be varied to explore structure-activity relationships (SAR) and optimize the drug-like properties of the final compound.

Conclusion

[6-(4-Chlorophenoxy)pyridin-3-yl]methanol is a valuable and versatile intermediate in organic synthesis with significant applications in drug discovery. The synthetic protocols detailed herein provide a reliable pathway to access this key building block. Its utility in the synthesis of potent NOX2 inhibitors underscores its importance in the development of novel therapeutics for a range of debilitating diseases. The ability to readily access and functionalize this scaffold will undoubtedly continue to fuel innovation in medicinal chemistry.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Al-Horani, R. A., & Boustany, R. M. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 30(8), 3467.
  • BenchChem. (2025). Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Detailed Protocol for Researchers.
  • CN104387317B. (2016). Preparation method and separation and purification method for 6-chloronicotinic acid.
  • CN105237469A. (2016). Preparation method of 4-chlorophenyl-2-pyridyl methanol.
  • Ferguson, G., et al. (1992). Crystal and molecular structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. Journal of Chemical Crystallography, 22(4), 437-440.
  • Scholars Research Library. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266.
  • PrepChem. (n.d.). Synthesis of 6-chloronicotinic acid. Retrieved from [Link]

  • Hirano, K., et al. (2015). Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor. Antioxidants & Redox Signaling, 23(5), 358-374.
  • Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. Retrieved from [Link]

  • Long, L. S., et al. (2007). 6-Chloronicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 63(2), o279-o281.
  • US Patent 6,437,120 B1. (2002). Process for preparing pyridinemethanol compounds.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

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Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using [6-(4-Chlorophenoxy)pyridin-3-yl]methanol as a Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This makes them prime targets for therapeutic intervention. The pyridine methanol scaffold, present in molecules like [6-(4-Chlorophenoxy)pyridin-3-yl]methanol, represents a promising starting point for the development of novel kinase inhibitors due to its structural features that can engage in key interactions within an ATP-binding pocket.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a high-throughput screening (HTS) campaign to identify and characterize novel kinase inhibitors derived from this scaffold. We present detailed protocols for a primary biochemical screen using Fluorescence Polarization (FP) and a secondary cell-based assay to confirm target engagement and cellular activity.

Introduction: Rationale for Screening [6-(4-Chlorophenoxy)pyridin-3-yl]methanol

[6-(4-Chlorophenoxy)pyridin-3-yl]methanol is an organic compound featuring a pyridine ring substituted with a 4-chlorophenoxy group and a hydroxymethyl moiety.[2] While specific biological targets for this exact molecule are not extensively documented, compounds with similar pyridine-based structures have shown a range of biological activities, including potential anticancer and antimicrobial properties.[2][4] The structural motif is of significant interest in medicinal chemistry as it can serve as a versatile scaffold for creating libraries of compounds for drug discovery.[5]

Protein kinases have emerged as one of the most important classes of drug targets, second only to G protein-coupled receptors (GPCRs).[1] The human genome contains over 500 protein kinases, many of which are implicated in oncogenesis.[1] The central role of kinases in cell signaling pathways makes screening for their inhibitors a cornerstone of modern drug discovery.[6] Given the potential of the pyridine methanol scaffold, a logical and efficient strategy is to screen [6-(4-Chlorophenoxy)pyridin-3-yl]methanol and its analogs against a well-validated cancer-associated kinase to uncover novel therapeutic leads.

For the purpose of this guide, we will use Spleen Tyrosine Kinase (SYK) as our exemplary target. SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various hematopoietic cells and is implicated in inflammatory diseases and certain B-cell malignancies.[7]

This application note will detail a two-tiered screening approach:

  • Primary HTS: A biochemical Fluorescence Polarization (FP) assay to identify direct inhibitors of SYK kinase activity.

  • Secondary Assay: A cell-based assay to validate hits in a physiological context by measuring the inhibition of SYK phosphorylation in a relevant cell line.

The Screening Workflow: From Primary Hit to Cellular Validation

A successful HTS campaign requires a systematic workflow to efficiently process large compound libraries and validate initial findings. Our proposed workflow ensures that resources are focused on the most promising candidates.

HTS_Workflow cluster_0 Phase 1: Primary Screening (Biochemical) cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Secondary Screening (Cellular) Compound_Prep Compound Library Preparation (Incl. Topic Compound) Primary_HTS Primary HTS: Fluorescence Polarization Assay (Target: SYK Kinase) Compound_Prep->Primary_HTS Hit_ID Hit Identification (Z-Score > 2) Primary_HTS->Hit_ID Dose_Response Dose-Response (IC50) Curve Generation Hit_ID->Dose_Response Triage Hit Triage & Clustering (Remove Pan-Assay Interference Compounds) Dose_Response->Triage Secondary_Assay Cell-Based Assay (Inhibition of p-SYK) Triage->Secondary_Assay Lead_Selection Validated Hit to Lead Series Secondary_Assay->Lead_Selection Further Optimization Further Optimization Lead_Selection->Further Optimization

Caption: A streamlined HTS workflow from primary biochemical screening to secondary cellular validation.

Primary High-Throughput Screen: Fluorescence Polarization (FP) Assay

3.1. Principle of the FP Assay

Fluorescence Polarization is a robust, homogenous assay format well-suited for HTS.[8] It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[9][10] In our kinase assay, a fluorescently labeled peptide tracer (a SYK substrate analog) tumbles rapidly in solution, resulting in a low polarization signal. When a kinase phosphorylates a substrate, an antibody that specifically binds to the phosphorylated peptide can be introduced. If this antibody is large, its binding to the tracer significantly slows down the tracer's rotation, leading to a high polarization signal. A competitive inhibitor, such as [6-(4-Chlorophenoxy)pyridin-3-yl]methanol, will prevent the phosphorylation of the tracer by binding to the kinase's active site. Consequently, the tracer remains unbound by the antibody, rotates freely, and the polarization signal remains low.

FP_Assay_Principle cluster_Inhibition Inhibition Present (e.g., with [6-(4-Chlorophenoxy)pyridin-3-yl]methanol) cluster_NoInhibition No Inhibition (DMSO Control) Inhibitor Inhibitor Kinase_I SYK Kinase Inhibitor->Kinase_I binds Tracer_I Fluorescent Tracer Kinase_I->Tracer_I no reaction Result_I No Phosphorylation Tracer Tumbles Freely = LOW Polarization Tracer_I->Result_I ATP_I ATP Kinase_NI SYK Kinase Tracer_NI Fluorescent Tracer Kinase_NI->Tracer_NI phosphorylates PhosphoTracer Phosphorylated Tracer ATP_NI ATP ATP_NI->Tracer_NI phosphorylates Result_NI Complex Formation Tumbling Slows = HIGH Polarization PhosphoTracer->Result_NI binds Antibody Binding Partner (e.g., p-Tyr Antibody) Antibody->Result_NI binds

Caption: Principle of the competitive Fluorescence Polarization kinase assay.

3.2. Detailed Protocol: FP-Based SYK Inhibition Assay

This protocol is designed for a 384-well plate format, a standard for HTS.[11]

Materials:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Enzyme: Recombinant human SYK kinase.

  • Tracer: Fluorescently-labeled peptide substrate for SYK.

  • ATP: Adenosine 5'-triphosphate.

  • Binding Partner: Anti-phospho-tyrosine antibody.

  • Test Compound: [6-(4-Chlorophenoxy)pyridin-3-yl]methanol and library compounds dissolved in 100% DMSO.

  • Plates: Low-volume, black, 384-well assay plates.

  • Instrumentation: An HTS-compatible plate reader capable of measuring fluorescence polarization.[12]

Protocol Steps:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of test compounds (10 mM in DMSO stock) into the assay plate wells.

    • For controls, dispense 50 nL of DMSO into designated wells (negative control, 0% inhibition) and a known SYK inhibitor (e.g., Fostamatinib) for the positive control (100% inhibition).

  • Enzyme/Tracer Addition:

    • Prepare a master mix of SYK kinase and the fluorescent tracer in assay buffer. The final concentration should be optimized, but a starting point is 2X the final desired concentration (e.g., 2 nM SYK, 20 nM Tracer).

    • Dispense 5 µL of this mix into each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow compounds to pre-incubate with the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in assay buffer. The concentration should be at the Km for ATP for the SYK enzyme to ensure sensitivity to competitive inhibitors.

    • Dispense 5 µL of the 2X ATP solution to all wells to start the reaction. The total volume is now 10 µL.

    • Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Prepare a solution of the binding partner (anti-phospho-tyrosine antibody) in assay buffer containing 20 mM EDTA (to stop the kinase reaction).

    • Dispense 10 µL of this detection solution into each well. The total volume is now 20 µL.

    • Incubate for 30-60 minutes at room temperature to allow for antibody-tracer binding to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a fluorescence polarization-enabled plate reader.[12] Excitation and emission wavelengths will depend on the fluorophore used for the tracer.

3.3. Data Analysis and Hit Criteria

The performance of an HTS assay is evaluated using the Z'-factor, a statistical parameter that quantifies the separation between the high and low controls.[7]

  • Z'-Factor Calculation:

    • Z' = 1 - (3 * (σ_high + σ_low)) / |μ_high - μ_low|

    • Where σ is the standard deviation and μ is the mean of the high (DMSO) and low (positive control) signals.

    • A Z'-factor > 0.5 is considered excellent for HTS. [7]

  • Hit Identification:

    • Normalize the data by setting the average of the DMSO controls to 0% inhibition and the positive controls to 100% inhibition.

    • Calculate the percent inhibition for each test compound.

    • A primary "hit" is typically defined as a compound that exhibits inhibition greater than three standard deviations from the mean of the DMSO controls (corresponding to a Z-score > 3).

ParameterDescriptionAcceptance Criteria
Z'-Factor Measures assay robustness and dynamic range.> 0.5
Signal-to-Background Ratio of the mean high signal to the mean low signal.> 2
Primary Hit Cutoff Statistical threshold for selecting initial hits.> 3 standard deviations from negative control

Secondary Cell-Based Assay: Validating Hits in a Cellular Context

Biochemical assays are powerful but can yield false positives.[13] A secondary, cell-based assay is crucial to confirm that a hit compound can penetrate the cell membrane and engage its target in a more complex biological environment.[14][15]

4.1. Principle of the Assay

This assay measures the phosphorylation of SYK at its activation loop (Tyr525/526) in a human cell line that endogenously expresses SYK, such as a B-lymphocyte line (e.g., Ramos cells). Cells are treated with the hit compounds and then stimulated to activate the SYK pathway. The level of phosphorylated SYK (p-SYK) is then quantified using a sensitive detection method like a homogeneous time-resolved fluorescence (HTRF) assay. A decrease in the p-SYK signal indicates that the compound is active in cells.

4.2. Detailed Protocol: HTRF-Based p-SYK(Tyr525/526) Assay

Materials:

  • Cell Line: Ramos (human Burkitt's lymphoma) cells.

  • Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and antibiotics.

  • Stimulant: Anti-IgM antibody to cross-link the B-cell receptor and activate SYK.

  • Detection Reagents: HTRF p-SYK (Tyr525/526) assay kit, containing a europium cryptate-labeled anti-SYK antibody and a d2-labeled anti-phospho-tyrosine antibody.

  • Lysis Buffer: Provided with the HTRF kit.

  • Plates: White, 384-well cell culture plates.

Protocol Steps:

  • Cell Plating:

    • Seed Ramos cells into a 384-well plate at a density of 50,000 cells per well in 20 µL of serum-free medium.[16]

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds (including [6-(4-Chlorophenoxy)pyridin-3-yl]methanol if it was a hit) in serum-free medium.

    • Add 5 µL of the diluted compounds to the cells and incubate for 1 hour at 37°C.

  • Cell Stimulation:

    • Prepare a solution of anti-IgM antibody in serum-free medium.

    • Add 5 µL of the stimulant to the wells and incubate for 10 minutes at 37°C. For unstimulated controls, add 5 µL of medium.

  • Cell Lysis:

    • Add 10 µL of the HTRF lysis buffer to each well.

    • Incubate for 30 minutes at room temperature with gentle shaking.

  • Detection:

    • Add 10 µL of the HTRF antibody detection mix to each well.

    • Incubate for 4 hours at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm and 620 nm.

4.3. Data Analysis

  • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

  • Normalize the data using stimulated (0% inhibition) and unstimulated (100% inhibition) controls.

  • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC₅₀).

Compound IDPrimary Screen (FP) IC₅₀ (µM)Secondary Screen (Cell-Based) IC₅₀ (µM)
[6-(4-Cl-PhO)pyridin-3-yl]methanol 8.715.2
Hit Compound A 0.250.58
Hit Compound B 1.1> 50 (Inactive)
Fostamatinib (Control) 0.050.12
This table presents example data for illustrative purposes.

Conclusion

This application note outlines a robust, integrated HTS strategy for identifying novel kinase inhibitors using [6-(4-Chlorophenoxy)pyridin-3-yl]methanol as a representative chemical scaffold and SYK as a therapeutically relevant target. The workflow progresses from a high-throughput biochemical FP assay for initial hit discovery to a physiologically relevant cell-based assay for hit validation.[17] This tiered approach ensures that the most promising compounds, those with both enzymatic and cellular activity, are advanced for further lead optimization. By following these detailed protocols, researchers can efficiently screen compound libraries and accelerate the discovery of new kinase-targeted therapeutics.

References

  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Zhang, R., & Wu, G. (2014). Methods in Molecular Biology, 1093, 139–149. [Link]

  • Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. National Center for Biotechnology Information. [Link]

  • High-throughput screening for kinase inhibitors. von Ahsen, O., & Bömer, U. (2005). ChemBioChem, 6(3), 481–490. [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Uno, Y., et al. (2018). SLAS DISCOVERY: Advancing Life Sciences R&D, 23(7), 707–716. [Link]

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Larsen, J. E., et al. (2012). Combinatorial chemistry & high throughput screening, 15(7), 544–551. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Fabian, M. A., et al. (2005). Nature Biotechnology, 23(3), 329–336. [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol Inc. [Link]

  • Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. [Link]

  • Establishing a Cell-Based Assay to Target Hyperactive Spleen Tyrosine Kinase for High-Throughput Drug Screen. University of South Florida Scholar Commons. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Lea, W. A., & Simeonov, A. (2011). Expert opinion on drug discovery, 6(1), 17–32. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Zang, R., et al. (2012). International Journal of Biotechnology for Wellness Industries, 1(1), 31-51. [Link]

  • Cell-based assays in high-throughput mode (HTS). Zang, R., et al. (2012). BioTechnologia, 93(2), 143-159. [Link]

  • [6-(Oxan-4-yloxy)pyridin-3-yl]methanol. PubChem. [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. [Link]

  • Pyridine methanol chlorinations. ResearchGate. [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Gentry, P. R., et al. (2016). Journal of medicinal chemistry, 59(10), 4766–4782. [Link]

  • High-Throughput Discovery Sciences. University of Illinois Chicago. [Link]

  • High-Throughput Screening: today's biochemical and cell-based approaches. Blay, V., et al. (2020). Drug Discovery Today, 25(10), 1807-1821. [Link]

Sources

Application Notes and Protocols for Efficacy Testing of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Phased Approach to Efficacy Determination

The discovery and development of novel therapeutic agents require a systematic and rigorous evaluation of their biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for testing the efficacy of the novel compound, [6-(4-Chlorophenoxy)pyridin-3-yl]methanol, with a primary focus on its potential as an anti-inflammatory agent. In the absence of pre-existing data on its specific biological targets, a multi-tiered approach is proposed. This strategy begins with broad in vitro screening to identify anti-inflammatory potential and cytotoxic boundaries, progresses to more focused in vitro assays to elucidate the mechanism of action, and culminates in in vivo models to validate efficacy in a physiological context.

This guide is designed to be a dynamic framework, where the results from each phase inform the experimental design of the subsequent phase. Adherence to stringent controls and ethical guidelines at each step is paramount for generating robust and reproducible data.

Experimental Workflow: A Strategic Overview

The proposed experimental workflow is designed to systematically characterize the anti-inflammatory efficacy of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol. The workflow is divided into three main stages:

  • Phase I: In Vitro Screening. This initial phase aims to establish the compound's basic bioactivity profile. It involves determining the therapeutic window by assessing cytotoxicity and evaluating its general anti-inflammatory properties by measuring its impact on key inflammatory mediators.

  • Phase II: Mechanistic In Vitro Assays. Based on positive results from Phase I, this phase delves into the potential molecular mechanisms by which the compound exerts its anti-inflammatory effects. The focus will be on key signaling pathways known to regulate inflammation, such as the NF-κB and MAPK pathways.

  • Phase III: In Vivo Validation. The final phase involves testing the compound's efficacy in established animal models of inflammation. This provides crucial data on its performance in a complex biological system, including its pharmacokinetic and pharmacodynamic properties.

Below is a graphical representation of the overall experimental workflow:

Experimental_Workflow cluster_Phase1 Phase I: In Vitro Screening cluster_Phase2 Phase II: Mechanistic In Vitro Assays cluster_Phase3 Phase III: In Vivo Validation viability Cell Viability Assay (MTT) no_production Nitric Oxide Production (Griess Assay) cytokine_screen Cytokine Profiling (ELISA) nfkb NF-κB Translocation Assay cytokine_screen->nfkb Positive Hit mapk MAPK Phosphorylation Assay zebrafish Zebrafish Larva Model mapk->zebrafish Mechanism Identified paw_edema Rodent Paw Edema Model endotoxemia Rodent Endotoxemia Model NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IkB IKK->IkB phosphorylates NFkB_p65 NFkB_p65 IkB->NFkB_p65 releases Nucleus Nucleus NFkB_p65->Nucleus translocates to Proinflammatory_Genes Proinflammatory_Genes Nucleus->Proinflammatory_Genes activates transcription of Compound [6-(4-Chlorophenoxy)pyridin-3-yl]methanol Compound->IKK inhibits? Compound->IkB inhibits degradation?

Caption: Simplified NF-κB signaling pathway.

MAPK Phosphorylation Assay (Western Blot)

Rationale: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly p38 and JNK, is another critical signaling cascade in the inflammatory response. Western blotting can be used to measure the phosphorylation, and thus activation, of these kinases. [1][2] Protocol:

  • Cell Lysis: Treat RAW 264.7 cells with the compound and LPS as described previously. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with primary antibodies against phosphorylated p38 (p-p38) and total p38.

    • Incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the p-p38 signal to the total p38 signal.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPKKK MAPKKK TLR4->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates p38_MAPK p38_MAPK MAPKK->p38_MAPK phosphorylates Transcription_Factors Transcription_Factors p38_MAPK->Transcription_Factors activates Proinflammatory_Genes Proinflammatory_Genes Transcription_Factors->Proinflammatory_Genes induce transcription Compound [6-(4-Chlorophenoxy)pyridin-3-yl]methanol Compound->MAPKK inhibits? Compound->p38_MAPK inhibits phosphorylation?

Caption: Simplified p38 MAPK signaling pathway.

Phase III: In Vivo Validation Protocols

Positive in vitro results must be confirmed in a living organism to assess the compound's true therapeutic potential. All animal experiments must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). [3][4][5][6]

Zebrafish Larva Tail Fin Amputation Model

Rationale: The zebrafish larva is a powerful in vivo model for studying inflammation due to its genetic tractability and optical transparency, which allows for real-time imaging of immune cell migration. [7][8][9] Protocol:

  • Animal Husbandry: Raise zebrafish embryos to 3 days post-fertilization (dpf).

  • Compound Treatment: Incubate the larvae in water containing various concentrations of the compound.

  • Tail Fin Amputation: Anesthetize the larvae and amputate the caudal fin with a sterile scalpel. [8]4. Live Imaging: Image the larvae at different time points post-amputation using a fluorescence microscope to visualize and quantify the migration of neutrophils and macrophages to the wound site (if using transgenic reporter lines). [10][11]5. Data Analysis: Measure the number of immune cells in the wound area.

Carrageenan-Induced Paw Edema Model in Rodents

Rationale: This is a classic and highly reproducible model of acute inflammation, primarily used to screen for the anti-inflammatory activity of novel compounds. [12][13][14][15] Protocol:

  • Animal Acclimation: Acclimate male Wistar rats or Swiss albino mice for at least one week.

  • Compound Administration: Administer the compound orally or intraperitoneally at various doses. Administer a positive control (e.g., indomethacin) and a vehicle control to separate groups.

  • Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal. [15]4. Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Edema Inhibition
Vehicle Control-0
Indomethacin10
CompoundDose 1
CompoundDose 2
CompoundDose 3
LPS-Induced Endotoxemia Model in Rodents

Rationale: This model mimics the systemic inflammatory response seen in sepsis and is useful for evaluating the efficacy of compounds in reducing systemic cytokine production. [16][17][18][19] Protocol:

  • Animal Acclimation: Acclimate male C57BL/6 mice for at least one week.

  • Compound Administration: Administer the compound (e.g., intraperitoneally) 1 hour prior to LPS challenge. [18]3. LPS Challenge: Inject a lethal or sub-lethal dose of LPS (e.g., 10-20 mg/kg, i.p.) to induce endotoxemia. [18]4. Sample Collection: At various time points (e.g., 2, 6, and 24 hours) after LPS injection, collect blood via cardiac puncture.

  • Cytokine Analysis: Prepare serum and measure the levels of TNF-α, IL-6, and IL-1β using ELISA.

  • Survival Monitoring: In a separate cohort, monitor survival for up to 7 days.

Data Presentation:

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL) at 2hSerum IL-6 (pg/mL) at 6hSurvival Rate (%) at 7 days
Vehicle Control + PBS-100
Vehicle Control + LPS-
Compound + LPSDose 1
Compound + LPSDose 2
Compound + LPSDose 3

Conclusion

The structured, multi-phase approach detailed in these application notes provides a robust framework for the comprehensive evaluation of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol's anti-inflammatory efficacy. By systematically progressing from broad in vitro screening to targeted mechanistic studies and finally to in vivo validation, researchers can generate the high-quality, reproducible data necessary to support further drug development efforts. The causality-driven experimental design, coupled with self-validating protocols, ensures the scientific integrity of the findings.

References

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  • Kim, J. H., et al. (2023). Protection against Lipopolysaccharide-Induced Endotoxemia by Terrein Is Mediated by Blocking Interleukin-1β and Interleukin-6 Production. International Journal of Molecular Sciences, 24(3), 2357. Retrieved from [Link]

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  • ResearchGate. (n.d.). Western blot analysis of total and phospho-p38-MAPK in normal and... Retrieved from [Link]

  • Collins, F., et al. (2012). Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages. Journal of Visualized Experiments, (60), 3522. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]

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  • Bove, S. E., et al. (2006). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.4. Retrieved from [Link]

  • Kono, H., et al. (2023). Intestinal edema induced by LPS-induced endotoxemia is associated with an inflammasome adaptor ASC. PLoS One, 18(2), e0281859. Retrieved from [Link]

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  • Jones, C. A., & Geddes, R. (2010). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Eukaryotic Cell, 9(11), 1779–1782. Retrieved from [Link]

  • Bowdish Lab. (n.d.). PROPAGATION & CULTURING OF RAW264.7 CELLS. Retrieved from [Link]

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  • Larner, F., et al. (2021). Effect of Endotoxemia Induced by Intraperitoneal Injection of Lipopolysaccharide on the Mg isotopic Composition of Biofluids and Tissues in Mice. Frontiers in Immunology, 12, 687332. Retrieved from [Link]

  • Institute for Stem Cell & Regenerative Medicine - University of Washington. (n.d.). Macrophages modulate adult zebrafish tail fin regeneration. Retrieved from [Link]

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Application Notes and Protocols for the Quantification of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[6-(4-Chlorophenoxy)pyridin-3-yl]methanol is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a chlorophenoxy group linked to a pyridinylmethanol core, presents a unique analytical challenge. Accurate and precise quantification of this compound is paramount for ensuring the quality, safety, and efficacy of final drug products. This involves monitoring its purity, stability, and concentration in bulk drug substances and formulated products.

This comprehensive guide provides detailed analytical methods for the robust quantification of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol. The protocols herein are designed for researchers, quality control analysts, and drug development professionals. The methodologies are built upon established principles of chromatography and mass spectrometry and are grounded in the rigorous validation standards set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]

Guiding Principles of Method Development

The selection of an analytical method is contingent on the specific requirements of the analysis, such as the sample matrix, the expected concentration range of the analyte, and the need for impurity profiling. For [6-(4-Chlorophenoxy)pyridin-3-yl]methanol, its aromatic nature and polarity make it amenable to both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

  • High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a primary technique due to its versatility, robustness, and wide applicability in pharmaceutical analysis.[4][5] A reversed-phase method is proposed, as it is well-suited for separating moderately polar compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers superior selectivity and sensitivity, making it an excellent tool for trace-level quantification and impurity identification, particularly for volatile and semi-volatile compounds.[6][7][8]

The validation of these methods is not merely a procedural step but a cornerstone of scientific integrity, ensuring that the analytical procedure is fit for its intended purpose.[3][9] The protocols outlined below are presented with detailed validation parameters as mandated by ICH Q2(R1) and the recently updated Q2(R2) guidelines.[1][2][10][11][12]

Section 1: High-Performance Liquid Chromatography (HPLC) Method for Quantification

This section details a proposed stability-indicating HPLC method for the accurate quantification of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol. A stability-indicating method is crucial as it can resolve the main compound from its potential degradation products, which is a key requirement for stability studies.[13]

Rationale and Method Design

A reversed-phase HPLC method is selected based on the physicochemical properties of the analyte. The chlorophenoxy and pyridine moieties provide sufficient hydrophobicity for retention on a C18 stationary phase, while the methanol group imparts a degree of polarity. The use of a phosphate buffer in the mobile phase helps to ensure peak shape and retention time reproducibility. UV detection is chosen due to the presence of chromophores in the molecule.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

Parameter Recommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0)
Gradient Program 40% Acetonitrile for 5 min, ramp to 70% Acetonitrile over 10 min, hold for 5 min, return to 40% over 2 min, and equilibrate for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm

| Injection Volume | 10 µL |

Reagent and Sample Preparation:

  • Mobile Phase Preparation:

    • Buffer: Dissolve 2.72 g of monobasic potassium phosphate in 1 L of deionized water. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Acetonitrile: HPLC grade.

  • Standard Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sample Solution:

    • Prepare the sample in the same diluent to achieve a final concentration within the linear range of the method.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System (C18, Gradient) MobilePhase->HPLC Standard Standard Solution Preparation Standard->HPLC Sample Sample Solution Preparation Sample->HPLC Detection UV Detection (230 nm) HPLC->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

HPLC Analysis Workflow for [6-(4-Chlorophenoxy)pyridin-3-yl]methanol
Method Validation Protocol

The proposed HPLC method must be validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][10][11]

Validation ParameterAcceptance CriteriaProtocol
Specificity The peak for the analyte should be pure and free from interference from placebo, impurities, and degradation products.Analyze blank, placebo, standard, and sample solutions. Conduct forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) and demonstrate that the degradation product peaks are well-resolved from the main analyte peak.
Linearity Correlation coefficient (r²) ≥ 0.999Prepare at least five concentrations of the standard solution over the range of 50% to 150% of the target concentration. Plot a graph of peak area versus concentration and perform linear regression analysis.
Range The range should cover the linearity of the method.The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range.
Accuracy % Recovery between 98.0% and 102.0%Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
Precision Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%)Repeatability: Analyze six replicate injections of the standard solution. Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.Determine based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.
Robustness No significant change in results.Deliberately vary chromatographic parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) and assess the impact on the results.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method for Quantification

GC-MS provides a highly selective and sensitive alternative for the quantification of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol, especially for trace-level analysis or in complex matrices.[6][7][8]

Rationale and Method Design

The analyte possesses sufficient volatility and thermal stability to be amenable to GC analysis. The use of a mass spectrometer as a detector allows for selective ion monitoring (SIM), which significantly enhances selectivity and sensitivity by monitoring specific fragment ions of the target compound.

Experimental Protocol

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector.

Chromatographic and Mass Spectrometric Conditions:

Parameter Recommended Setting
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 280 °C
Injection Mode Splitless (1 µL)
Oven Temperature Program Initial 150 °C for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min
Transfer Line Temp. 290 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Selected Ion Monitoring (SIM)

| Monitored Ions | To be determined from the mass spectrum of the analyte (e.g., molecular ion and characteristic fragment ions) |

Reagent and Sample Preparation:

  • Solvent: HPLC grade dichloromethane or ethyl acetate.

  • Standard Solution (10 µg/mL):

    • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.

    • Perform a serial dilution to obtain a 10 µg/mL working standard.

  • Sample Solution:

    • Dissolve or extract the sample with the chosen solvent to achieve a concentration within the linear range of the method.

Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Solution Preparation GC GC System (DB-5ms, Temp. Program) Standard->GC Sample Sample Solution Preparation Sample->GC MS Mass Spectrometer (EI, SIM Mode) GC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

GC-MS Analysis Workflow for [6-(4-Chlorophenoxy)pyridin-3-yl]methanol
Method Validation Protocol

Similar to the HPLC method, the GC-MS method must be validated according to ICH Q2(R1) guidelines.[1][10][11]

Validation ParameterAcceptance CriteriaProtocol
Specificity No interfering peaks at the retention time of the analyte in blank and placebo samples.Analyze blank, placebo, and standard solutions. The use of SIM mode inherently provides a high degree of specificity.
Linearity Correlation coefficient (r²) ≥ 0.999Prepare at least five concentrations of the standard solution over the expected analytical range. Plot a graph of peak area versus concentration and perform linear regression.
Range The range should cover the linearity of the method.The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range.
Accuracy % Recovery between 95.0% and 105.0%Perform recovery studies by spiking a placebo with the analyte at three concentration levels in triplicate.
Precision Repeatability (RSD ≤ 5.0%), Intermediate Precision (RSD ≤ 5.0%)Repeatability: Analyze six replicate injections of the standard solution. Intermediate Precision: Repeat the analysis on a different day with a different analyst.
LOD and LOQ Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.Determine based on the signal-to-noise ratio of the monitored ions.
Robustness No significant change in results.Deliberately vary GC parameters such as injector temperature (±10 °C), oven ramp rate (±10%), and carrier gas flow rate (±10%).

Summary of Quantitative Data

The following table summarizes the expected performance characteristics of the proposed analytical methods. These values are typical for well-validated chromatographic methods and should be confirmed during the method validation studies.

ParameterHPLC-UVGC-MS
Linearity Range (typical) 1 - 200 µg/mL0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Quantitation (LOQ) ~1 µg/mL~0.1 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%

Conclusion

The accurate quantification of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol is a critical aspect of quality control in pharmaceutical development and manufacturing. The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for this purpose. The HPLC method is well-suited for routine quality control, while the GC-MS method offers enhanced sensitivity and selectivity for more demanding applications. Adherence to the validation protocols outlined, in accordance with international regulatory guidelines, will ensure the generation of high-quality, defensible analytical data.

References

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  • Farwell, S. O., Bowes, F. W., & Adams, D. F. (1976). Determination of chlorophenoxy herbicides in air by gas chromatography/mass spectrometry: selective ion monitoring. Analytical Chemistry, 48(2), 420–426. [Link]

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  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 63(6), 447–454. [Link]

  • Schliessbach, B., Laue, L., & Seeger, R. (1985). A quantitative structure-activity relationship study on substituted pyridines as a contribution to the knowledge of the toxic effects of orellanine, a toxin from the mushroom Cortinarius orellanus. Toxicon, 23(5), 815–824. [Link]

  • Sharma, S., & Sharma, M. C. (2014). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-256. [Link]

  • Hameed, A. J., & Al-Zuhairy, A. G. (2019). Investigation of Quantitative Structure Activity Relationship Parameters on the m-Substituted Pyridine Compound: A GAMMESS Study. Journal of Physics: Conference Series, 1234, 012061. [Link]

  • Hameed, A. J., & Al-Zuhairy, A. G. (2019). Investigation of Quantitative Structure Activity Relationship Parameters on the m-Substituted Pyridine Compound: A GAMMESS Study. Journal of Physics: Conference Series, 1234, 012061. [Link]

  • Carabias-Martínez, R., Rodríguez-Gonzalo, E., & Herrero-Hernández, E. (2005). Multiresidue determination of chlorophenoxy acid herbicides in human urine samples by use of solid-phase extraction and capillary LC-UV detection. Analytical and Bioanalytical Chemistry, 382(1), 178–187. [Link]

  • Wang, L., Li, Y., Du, X., & Li, Y. (2015). A sensitive and efficient method for determination of 8 chlorophenoxy acid herbicides in crops by dispersive liquid–liquid microextraction and HPLC with fluorescence detection and identification with MS. Food Chemistry, 187, 22-28. [Link]

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Sources

Topic: Derivatization of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract: The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives are known to possess a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4] The 6-phenoxypyridine framework, in particular, offers a versatile template for drug design. This guide provides a detailed strategic overview and step-by-step protocols for the chemical derivatization of a key building block, [6-(4-Chlorophenoxy)pyridin-3-yl]methanol. The primary focus is on modifying the C3-hydroxymethyl group, a versatile handle for systematically modulating physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric profile. These modifications are fundamental to establishing a robust Structure-Activity Relationship (SAR) and optimizing lead compounds in drug discovery programs.

Strategic Rationale for Derivatization

The starting material, [6-(4-Chlorophenoxy)pyridin-3-yl]methanol, presents three distinct regions for potential modification: the 4-chlorophenoxy ring, the pyridine core, and the 3-hydroxymethyl group. This guide focuses on the hydroxymethyl group as it offers the most direct and versatile point for diversification to probe the binding pocket of a target protein.

The primary alcohol (-CH2OH) is an excellent synthetic handle that can be readily converted into a variety of functional groups:

  • Ethers: Modulate lipophilicity and hydrogen bond accepting ability. Introducing alkyl or aryl groups of varying sizes can probe for steric tolerance in a receptor's binding site.

  • Esters: Introduce a hydrogen bond acceptor and can serve as potential prodrugs, which may be cleaved by esterases in vivo to release the active parent alcohol.

  • Amines: Introduce a basic center, which can form salt bridges with acidic residues in the target protein and significantly improve aqueous solubility.

The following diagram illustrates the primary derivatization strategies from the core scaffold.

G cluster_derivatives Primary Derivatization Pathways core [6-(4-Chlorophenoxy)pyridin-3-yl]methanol (Core Scaffold) ethers Ethers (R-O-CH₂-Py) core->ethers O-Alkylation (e.g., Williamson Synthesis) esters Esters (RCO-O-CH₂-Py) core->esters Esterification (e.g., Fischer-Tafel) amines Amines (R₂N-CH₂-Py) core->amines Activation then Substitution (e.g., Tosylation -> Amination) G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine Alcohol (1 eq) & Carboxylic Acid (2 eq) in Toluene add_cat Add catalytic H₂SO₄ start->add_cat reflux Heat to Reflux (4-24h) add_cat->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT & Dilute with Ethyl Acetate monitor->cool Upon Completion wash Wash with H₂O, sat. NaHCO₃, Brine cool->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Flash Column Chromatography dry->purify char Characterization (NMR, LC-MS) purify->char

Sources

Application Notes and Protocols for the Preclinical Investigation of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following application notes and protocols are designed as a forward-looking guide for the preclinical investigation of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol. As of the date of this publication, there is a notable absence of direct studies on this specific molecule in publicly available scientific literature. The proposed applications, mechanisms of action, and experimental designs are therefore extrapolated from research on structurally analogous compounds. This guide is intended to provide a scientifically rigorous framework for initiating research on this novel chemical entity.

Introduction and Scientific Rationale

[6-(4-Chlorophenoxy)pyridin-3-yl]methanol is a novel small molecule whose biological activity and therapeutic potential are yet to be characterized. Its structure, featuring a pyridine-3-yl-methanol core linked to a 4-chlorophenoxy moiety, suggests potential interactions with several key biological pathways. Analysis of its structural components allows for the formulation of several testable hypotheses regarding its mechanism of action and potential therapeutic applications.

  • The Pyridine-Methanol Moiety: Derivatives of pyridinyl methanol have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[1][2] TRPV3 is a thermosensitive ion channel predominantly expressed in skin keratinocytes and sensory neurons, playing a significant role in pain sensation, inflammation, and skin disorders.[2][3][4]

  • The 4-Chlorophenoxy Group: This functional group is present in various pharmacologically active compounds, including certain selective androgen receptor modulators (SARMs). While the overall structure of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol does not align perfectly with typical SARM scaffolds, the presence of this moiety suggests that an evaluation of its effects on nuclear receptors and metabolic pathways could be warranted.[5][6][7][8][9]

Based on this structural analysis, this guide will focus on two primary, hypothetical applications for [6-(4-Chlorophenoxy)pyridin-3-yl]methanol:

  • As a TRPV3 Antagonist for the treatment of Neuropathic Pain and Inflammatory Skin Conditions.

  • As a modulator of metabolic pathways in a model of Diet-Induced Obesity.

The following sections provide detailed protocols for investigating these hypotheses in validated animal models.

Hypothesized Mechanism of Action: TRPV3 Antagonism

We hypothesize that [6-(4-Chlorophenoxy)pyridin-3-yl]methanol acts as an antagonist of the TRPV3 ion channel. In sensory neurons and keratinocytes, TRPV3 activation by heat or chemical agonists leads to an influx of Ca²⁺ and Na⁺ ions. This cation influx depolarizes the cell membrane, leading to the release of pro-inflammatory mediators (like ATP and GM-CSF from keratinocytes) and the propagation of nociceptive signals in neurons.[4][10] An antagonist would block the channel pore or allosterically prevent its opening, thereby inhibiting ion influx and downstream signaling, resulting in analgesic and anti-inflammatory effects.

TRPV3_Signaling_Pathway cluster_membrane Cell Membrane TRPV3 TRPV3 Channel Ca_Influx Ca²⁺/Na⁺ Influx TRPV3->Ca_Influx Opens Stimulus Heat / Chemical Agonist Stimulus->TRPV3 Activates Compound [6-(4-Chlorophenoxy)pyridin-3-yl]methanol (Hypothesized Antagonist) Compound->TRPV3 Block Blockade Depolarization Membrane Depolarization Ca_Influx->Depolarization Nociception Pain Sensation Depolarization->Nociception Inflammation Release of Pro-inflammatory Mediators (e.g., ATP) Depolarization->Inflammation Block->Ca_Influx

Caption: Hypothesized mechanism of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol as a TRPV3 antagonist.

Preclinical Workflow Overview

A systematic approach is essential for the preclinical evaluation of a novel compound. The workflow should progress from initial formulation and pharmacokinetic profiling to efficacy testing in relevant disease models.

Preclinical_Workflow A Compound Synthesis & Characterization B Formulation Development (Vehicle Selection) A->B C Pharmacokinetic (PK) Studies (Single Dose in Healthy Animals) B->C D Dose-Range Finding & Acute Toxicity C->D E Efficacy Study 1: Neuropathic Pain Model D->E F Efficacy Study 2: Metabolic Disease Model D->F G Data Analysis: Behavioral & Biomarker Endpoints E->G F->G H Histopathology & Target Engagement Studies G->H I Final Report & Go/No-Go Decision for Further Development H->I

Caption: General experimental workflow for preclinical evaluation.

Application I: Neuropathic Pain Model

Disease Model: Chronic Constriction Injury (CCI) of the sciatic nerve in rats. This is a widely used and validated model that mimics symptoms of human neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.

Protocol 4.1: CCI Model Induction and Efficacy Testing

Objective: To assess the analgesic efficacy of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol in a rat model of neuropathic pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • [6-(4-Chlorophenoxy)pyridin-3-yl]methanol (purity >98%)

  • Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in saline)

  • Gabapentin (positive control)

  • Isoflurane anesthesia

  • 4-0 chromic gut sutures

  • Von Frey filaments

  • Plantar Test apparatus (Hargreaves' method)

Methodology:

  • Acclimation (7 days): House rats in a controlled environment (12:12 light-dark cycle, 22±2°C) with ad libitum access to food and water. Handle animals daily to acclimate them to the experimental procedures.

  • Baseline Behavioral Testing (Day -1):

    • Mechanical Allodynia: Measure the paw withdrawal threshold (PWT) using calibrated von Frey filaments (up-down method).

    • Thermal Hyperalgesia: Measure the paw withdrawal latency (PWL) to a radiant heat source using the Plantar Test.

    • Perform testing on both hind paws.

  • CCI Surgery (Day 0):

    • Anesthetize rats with isoflurane.

    • Make a small incision at the mid-thigh level of the left leg to expose the sciatic nerve.

    • Loosely tie four ligatures (4-0 chromic gut) around the nerve with ~1 mm spacing. The ligatures should be tightened until a slight twitch in the innervated muscles is observed.

    • Close the incision with sutures.

    • A sham group will undergo the same procedure without nerve ligation.

  • Post-Operative Care & Model Validation (Day 1-7): Monitor animals for signs of distress. Re-measure PWT and PWL on Day 7 post-surgery to confirm the development of neuropathic pain (significant decrease in thresholds in the ipsilateral paw compared to baseline and the contralateral paw).

  • Treatment Protocol (Day 8-14):

    • Randomly assign CCI-validated rats to the following groups (n=8-10 per group):

      • Group 1: Vehicle (e.g., 10 mL/kg, oral gavage, QD)

      • Group 2: [Compound], Low Dose (e.g., 10 mg/kg, p.o., QD)

      • Group 3: [Compound], Mid Dose (e.g., 30 mg/kg, p.o., QD)

      • Group 4: [Compound], High Dose (e.g., 100 mg/kg, p.o., QD)

      • Group 5: Gabapentin (e.g., 100 mg/kg, p.o., QD)

    • Administer treatments daily for 7 consecutive days.

  • Behavioral Assessment during Treatment:

    • Measure PWT and PWL at 1, 3, and 5 hours post-dosing on Day 8 (acute effect) and Day 14 (chronic effect).

  • Terminal Procedures (Day 14):

    • After the final behavioral test, euthanize animals.

    • Collect lumbar spinal cord (L4-L6) and dorsal root ganglia (DRG) for biomarker analysis (e.g., qPCR or Western blot for inflammatory markers like c-Fos, IBA1, or GFAP).

Hypothetical Data Summary

Table 1: Effect of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol on Mechanical Allodynia (Paw Withdrawal Threshold, g)

Treatment GroupBaseline (Day -1)Post-CCI (Day 7)Post-Dose (Day 14, 3h)% Reversal
Vehicle14.8 ± 1.23.5 ± 0.54.1 ± 0.65.5%
Compound (10 mg/kg)15.1 ± 1.03.8 ± 0.46.5 ± 0.824.1%
Compound (30 mg/kg)14.9 ± 1.33.6 ± 0.610.2 ± 1.1**56.9%
Compound (100 mg/kg)15.0 ± 1.13.4 ± 0.513.5 ± 0.9 87.1%
Gabapentin (100 mg/kg)14.7 ± 1.23.7 ± 0.411.8 ± 1.073.6%
Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle. % Reversal calculated relative to post-CCI deficit.

Application II: Metabolic Disease Model

Disease Model: Diet-Induced Obesity (DIO) in C57BL/6J mice. This model is translationally relevant for studying obesity, insulin resistance, and dyslipidemia, which are hallmarks of human metabolic syndrome.

Protocol 5.1: DIO Model Induction and Efficacy Testing

Objective: To evaluate the effects of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol on body weight, glucose homeostasis, and lipid profile in obese mice.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • High-Fat Diet (HFD, e.g., 60% kcal from fat)

  • Chow Diet (Control)

  • [6-(4-Chlorophenoxy)pyridin-3-yl]methanol

  • Vehicle (as determined in formulation studies)

  • Glucose meter and strips

  • Insulin, Glucose for tolerance tests

  • ELISA kits for insulin and lipids

Methodology:

  • Acclimation (1 week): Acclimate mice to the facility on a standard chow diet.

  • DIO Induction (12 weeks):

    • Divide mice into two main groups:

      • Lean Control Group: Fed standard chow diet.

      • DIO Group: Fed HFD.

    • Monitor body weight weekly. After 12 weeks, the HFD group should be significantly heavier (>20%) than the chow-fed group.

  • Treatment Protocol (4 weeks):

    • Randomly assign obese mice to the following treatment groups (n=10-12 per group):

      • Group 1: Lean Control + Vehicle

      • Group 2: DIO + Vehicle

      • Group 3: DIO + [Compound], Low Dose (e.g., 10 mg/kg, p.o., QD)

      • Group 4: DIO + [Compound], High Dose (e.g., 30 mg/kg, p.o., QD)

    • Administer treatments daily for 28 days. Continue respective diets.

  • In-Life Measurements:

    • Body Weight and Food Intake: Measure daily.

    • Body Composition: Analyze using qNMR or DEXA at baseline (Day 0) and end of study (Day 28).

  • Metabolic Assessments:

    • Oral Glucose Tolerance Test (OGTT): On Day 21, after a 6-hour fast, administer an oral glucose bolus (2 g/kg). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.

    • Insulin Tolerance Test (ITT): On Day 25, after a 4-hour fast, administer an intraperitoneal insulin injection (0.75 U/kg). Measure blood glucose at 0, 15, 30, 45, and 60 minutes.

  • Terminal Procedures (Day 28):

    • After an overnight fast, collect terminal blood via cardiac puncture for analysis of plasma insulin, triglycerides, and cholesterol.

    • Harvest and weigh tissues (liver, epididymal white adipose tissue - eWAT).

    • Snap-freeze tissue samples in liquid nitrogen for subsequent molecular analysis (e.g., gene expression of metabolic markers in liver and adipose tissue).

Hypothetical Data Summary

Table 2: Key Metabolic Parameters after 28-Day Treatment

ParameterLean + VehicleDIO + VehicleDIO + Cmpd (10 mg/kg)DIO + Cmpd (30 mg/kg)
Body Weight Change (g) +1.2 ± 0.3+4.5 ± 0.6+2.1 ± 0.5-0.5 ± 0.4**
Fat Mass (%) 15.5 ± 1.142.1 ± 2.535.8 ± 2.128.9 ± 1.8***
Fasting Glucose (mg/dL) 95 ± 5165 ± 12140 ± 9115 ± 7
Fasting Insulin (ng/mL) 0.8 ± 0.13.5 ± 0.42.4 ± 0.3*1.5 ± 0.2
OGTT AUC (mg/dLmin) 18,500 ± 90045,200 ± 2,10036,100 ± 1,80025,600 ± 1,500**
*Data are presented as mean ± SEM. AUC = Area Under the Curve. *p<0.05, **p<0.01, **p<0.001 vs. DIO + Vehicle.

Conclusion and Future Directions

This document outlines a structured, hypothesis-driven approach for the initial preclinical characterization of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol. The proposed studies in validated animal models of neuropathic pain and metabolic disease provide a robust framework for assessing its therapeutic potential. Positive results in these models would justify further investigation, including more detailed mechanism-of-action studies (e.g., in vitro channel electrophysiology or receptor binding assays), multi-dose pharmacokinetic/pharmacodynamic (PK/PD) modeling, and formal safety pharmacology and toxicology studies as required for progression towards clinical development. The key to successfully characterizing this novel compound lies in a systematic evaluation grounded in established preclinical methodologies.

References

  • Narayanan, R., Mohler, M. L., Bohl, C. E., Miller, D. D., & Dalton, J. T. (2008). Selective androgen receptor modulators in preclinical and clinical development. Nuclear receptor signaling, 6, e010. [Link][5][6][7]

  • Bhasin, S., & Jasuja, R. (2009). Selective androgen receptor modulators as function promoting therapies. Current opinion in clinical nutrition and metabolic care, 12(3), 232–240. [Link][8]

  • Christiansen, A. R., Lipshultz, L. I., & Hotaling, J. M. (2020). Selective androgen receptor modulators: the future of androgen therapy?. Translational andrology and urology, 9(Suppl 2), S135–S148. [Link][9]

  • Gompel, A. (2016). SERMs and SARMs: A new era for hormonal therapies. Journal of Molecular Structure, 1350, 144031. [Link][1]

  • Bradbury, F. A., & Hales, T. G. (2017). Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review. Journal of medical toxicology, 13(2), 163–171. [Link][11][12]

  • Vo, B. H., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of medicinal chemistry, 59(11), 5493–5509. [Link][2]

  • Grigore, A., et al. (2024). Latest Insights into the In Vivo Studies in Murine Regarding the Role of TRP Channels in Wound Healing—A Review. International journal of molecular sciences, 25(12), 6538. [Link][3]

  • Gunthorpe, M. J., & Szallasi, A. (2008). TRPV3 in Drug Development. Pharmaceuticals, 1(1), 13-28. [Link][4]

  • McNamara, C. R., et al. (2014). Pharmacological profiling of the TRPV3 channel in recombinant and native assays. British journal of pharmacology, 171(10), 2592–2605. [Link][10]

Sources

Scale-Up Synthesis of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Pyridine Derivative

[6-(4-Chlorophenoxy)pyridin-3-yl]methanol is a key building block in contemporary drug discovery and development. Its substituted pyridine core, featuring a phenoxy ether linkage and a reactive hydroxymethyl group, makes it a valuable intermediate for synthesizing a diverse range of biologically active molecules. This application note provides a detailed, scalable, and robust two-step synthetic protocol for this compound, designed for researchers, medicinal chemists, and process development scientists. The presented methodology emphasizes not only the procedural steps but also the underlying chemical principles and practical considerations essential for successful scale-up.

Strategic Overview of the Synthesis

The synthesis of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol is strategically designed as a two-step process. This approach ensures high yields, purity, and scalability by breaking down the synthesis into manageable and optimizable stages.

  • Step 1: Nucleophilic Aromatic Substitution (SNA r) - This initial step involves the formation of the critical ether linkage through a Williamson-like ether synthesis. Specifically, the sodium salt of 4-chlorophenol, a potent nucleophile, attacks the electron-deficient C6 position of 6-chloropyridine-3-carbaldehyde, displacing the chloride leaving group.

  • Step 2: Chemoselective Aldehyde Reduction - The second step focuses on the selective reduction of the aldehyde functionality in the intermediate, 6-(4-chlorophenoxy)pyridine-3-carbaldehyde, to the corresponding primary alcohol. This transformation is achieved using a mild and selective reducing agent to avoid unwanted side reactions.

Visualizing the Synthetic Workflow

A 6-Chloropyridine-3-carbaldehyde D 6-(4-Chlorophenoxy)pyridine-3-carbaldehyde A->D B 4-Chlorophenol C Sodium Hydride (NaH) in DMF B->C C->D Step 1: SNAr Reaction F [6-(4-Chlorophenoxy)pyridin-3-yl]methanol D->F Step 2: Reduction E Sodium Borohydride (NaBH4) in Methanol E->F

Caption: Synthetic workflow for [6-(4-Chlorophenoxy)pyridin-3-yl]methanol.

Part 1: Detailed Protocol for Step 1 - Synthesis of 6-(4-Chlorophenoxy)pyridine-3-carbaldehyde

Rationale and Mechanistic Insight

The formation of the diaryl ether is achieved via a nucleophilic aromatic substitution (SNA r) reaction, a cornerstone of aromatic chemistry.[1] The electron-withdrawing nature of the nitrogen atom and the aldehyde group in 6-chloropyridine-3-carbaldehyde makes the pyridine ring susceptible to nucleophilic attack, particularly at the C2 and C6 positions. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which subsequently expels the chloride ion to yield the desired product. The choice of sodium hydride, a strong, non-nucleophilic base, ensures the complete deprotonation of 4-chlorophenol to its corresponding phenoxide, a much more potent nucleophile.[2] Dimethylformamide (DMF) is an ideal solvent for this reaction due to its polar aprotic nature, which effectively solvates the sodium cation without interfering with the nucleophilicity of the phenoxide.

Experimental Protocol
  • Reagent Preparation:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-chlorophenol (1.1 equivalents).

    • Add anhydrous dimethylformamide (DMF) to dissolve the 4-chlorophenol.

    • Cool the solution to 0 °C in an ice bath.

  • Formation of the Sodium Phenoxide:

    • Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solution of 4-chlorophenol. Caution: NaH reacts violently with water and is flammable. Handle under a nitrogen atmosphere.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

  • Nucleophilic Aromatic Substitution:

    • Add 6-chloropyridine-3-carbaldehyde (1.0 equivalent) to the reaction mixture.

    • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude 6-(4-chlorophenoxy)pyridine-3-carbaldehyde by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a pure crystalline solid.

Quantitative Data for Step 1
ReagentMolar Mass ( g/mol )EquivalentsAmount (for 10g scale)
6-Chloropyridine-3-carbaldehyde141.551.010.0 g
4-Chlorophenol128.561.19.9 g
Sodium Hydride (60% in oil)24.001.23.4 g
Anhydrous DMF--100 mL
Expected Yield --80-90%
Purity (Post-Recrystallization) -->98%

Part 2: Detailed Protocol for Step 2 - Synthesis of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol

Rationale and Mechanistic Insight

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For scale-up applications, sodium borohydride (NaBH₄) is often the reducing agent of choice due to its excellent chemoselectivity, operational simplicity, and favorable safety profile compared to more reactive hydrides like lithium aluminum hydride (LiAlH₄).[3] The reaction mechanism involves the nucleophilic attack of a hydride ion from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide, typically from the alcoholic solvent, furnishes the primary alcohol. Methanol is a common solvent for these reductions as it is inexpensive and effectively protonates the intermediate alkoxide.

Experimental Protocol
  • Reaction Setup:

    • In a round-bottom flask, dissolve the purified 6-(4-chlorophenoxy)pyridine-3-carbaldehyde (1.0 equivalent) from Step 1 in methanol.

    • Cool the solution to 0 °C in an ice bath with stirring.

  • Reduction:

    • Slowly add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the cooled solution. Caution: NaBH₄ reacts with acidic protons to release hydrogen gas.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Work-up and Isolation:

    • Carefully quench the reaction by the slow addition of water.

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purification:

    • The crude [6-(4-Chlorophenoxy)pyridin-3-yl]methanol can be purified by recrystallization from an appropriate solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the final product as a white solid.

Quantitative Data for Step 2
ReagentMolar Mass ( g/mol )EquivalentsAmount (from 10g scale of aldehyde)
6-(4-Chlorophenoxy)pyridine-3-carbaldehyde233.651.010.0 g
Sodium Borohydride37.831.52.4 g
Methanol--100 mL
Expected Yield --90-95%
Purity (Post-Purification) -->99%

Troubleshooting and Optimization

cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Reduction A Incomplete Reaction C Increase reaction time/temperature A->C B Low Yield D Ensure anhydrous conditions B->D E Incomplete Reduction G Add additional NaBH4 E->G F Side Product Formation H Maintain low temperature during addition F->H

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. The information is structured in a practical question-and-answer format, combining troubleshooting advice with foundational FAQs to provide a comprehensive experimental resource.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to [6-(4-Chlorophenoxy)pyridin-3-yl]methanol?

There are two predominant and reliable synthetic strategies. The choice primarily depends on the availability of starting materials and desired scale.

  • Route A: Nucleophilic Aromatic Substitution (S_NAr) followed by Reduction. This is the most common approach. It involves an S_NAr reaction between a 6-halopyridine derivative (typically 6-chloronicotinic acid or its ester) and 4-chlorophenol to form the pyridyl ether core. The carboxylic acid or ester group at the 3-position is then reduced to the primary alcohol.[1][2] This route is often preferred due to the commercial availability and lower cost of 6-chloronicotinic acid.[1][2]

  • Route B: Palladium-Catalyzed Cross-Coupling. While less common for this specific C-O bond formation than S_NAr, a Buchwald-Hartwig-type C-O coupling could be employed.[3] This method uses a palladium catalyst with a specialized ligand to couple an aryl halide with an alcohol. This can sometimes offer milder conditions but may require more expensive and sensitive reagents.

Q2: Why is the S_NAr reaction effective on a pyridine ring?

The pyridine ring is an electron-deficient heterocycle due to the electronegative nitrogen atom. This nitrogen atom withdraws electron density from the ring, particularly from the ortho (2 and 6) and para (4) positions.[4][5] This inherent electron deficiency makes the ring susceptible to attack by nucleophiles, such as the phenoxide anion generated from 4-chlorophenol. A leaving group (like a chloride) at the 6-position is readily displaced.[4][5]

Q3: What are the critical parameters to control during the S_NAr step?

The success of the S_NAr reaction hinges on three key factors:

  • Base Selection: A sufficiently strong, non-nucleophilic base is required to deprotonate the 4-chlorophenol, generating the active phenoxide nucleophile. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).

  • Solvent Choice: A polar, aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺), leaving the phenoxide anion "naked" and highly reactive.

  • Temperature: The reaction typically requires elevated temperatures (often >100 °C) to proceed at a reasonable rate.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-solution format.

Problem 1: Low or No Yield in the S_NAr Reaction Step

Symptom: TLC or LC-MS analysis after an extended reaction time shows predominantly unreacted 6-chloronicotinic acid/ester and/or 4-chlorophenol.

Potential Causes & Suggested Solutions

Potential CauseScientific Rationale & ExplanationSuggested Solution
Ineffective Phenol Deprotonation The pKa of phenol is ~10. If the base is too weak or not present in sufficient stoichiometric excess, the concentration of the reactive phenoxide nucleophile will be too low to drive the reaction forward. Water in the reaction can also consume the base.1. Base Strength: Switch from a weaker base like K₂CO₃ to a stronger one like NaH or K-t-BuOK. 2. Stoichiometry: Use at least 1.1-1.5 equivalents of the base relative to 4-chlorophenol. 3. Anhydrous Conditions: Ensure starting materials and solvent are thoroughly dried, especially when using NaH.
Incorrect Solvent Choice Protic solvents (e.g., alcohols) will protonate the phenoxide, quenching its nucleophilicity. Nonpolar solvents will not adequately dissolve the ionic intermediates.Use a high-boiling polar aprotic solvent like DMF, DMSO, or NMP. These solvents are essential for facilitating S_NAr reactions.
Insufficient Thermal Energy Nucleophilic aromatic substitution reactions have a significant activation energy barrier. The reaction may be kinetically slow at lower temperatures.Gradually increase the reaction temperature in 20 °C increments (e.g., from 100 °C to 120 °C, then 140 °C), monitoring for product formation and potential decomposition by TLC/LC-MS.
Decomposition of Starting Material At very high temperatures, especially with sensitive functional groups, starting materials can degrade. 6-chloronicotinic acid can decarboxylate under harsh conditions.If decomposition is observed at higher temperatures, consider using a copper or palladium catalyst to facilitate the reaction under milder conditions, though this adds complexity.
Problem 2: Incomplete Reduction of the Carboxylic Acid / Ester

Symptom: The final product is contaminated with the unreduced carboxylic acid or ester intermediate.

Potential Causes & Suggested Solutions

Potential CauseScientific Rationale & ExplanationSuggested Solution
Inappropriate Reducing Agent Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids and is slow to reduce esters. Lithium aluminum hydride (LiAlH₄) is a much more potent reducing agent suitable for both. Borane (BH₃) is also effective for carboxylic acids.1. For Carboxylic Acid: Use LiAlH₄ or a borane complex (e.g., BH₃·THF). 2. For Ester: LiAlH₄ is highly effective. NaBH₄ can work but may require higher temperatures, longer reaction times, or a co-solvent like methanol.[6]
Insufficient Reducing Agent The reduction of a carboxylic acid with LiAlH₄ consumes two equivalents of hydride (one for deprotonation, one for reduction). Esters consume one equivalent. Any moisture will consume additional reagent.Use a sufficient excess of the reducing agent. For LiAlH₄ reduction of a carboxylic acid, a common stoichiometry is 2-3 equivalents. For an ester, 1.5-2 equivalents is typical.
Improper Reaction Conditions LiAlH₄ reactions must be conducted under strictly anhydrous conditions in an appropriate etheral solvent (e.g., THF, Diethyl Ether). The reagent reacts violently with water.Dry all glassware thoroughly. Use anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon). Add the substrate to the LiAlH₄ slurry slowly at 0 °C to control the initial exothermic reaction before warming.
Problem 3: Difficult Purification of the Final Product

Symptom: Column chromatography yields impure fractions or results in significant product loss. The product appears as a smear on the TLC plate.

Potential Causes & Suggested Solutions

Potential CauseScientific Rationale & ExplanationSuggested Solution
Product Polarity & Chelation The final product is a pyridyl alcohol. The pyridine nitrogen and the alcohol oxygen can act as a bidentate ligand, chelating to the silica gel's silicon atoms. This leads to strong binding, peak tailing, and poor separation.[7][8]1. Deactivate Silica: Add a small amount of a basic modifier like triethylamine (~1%) or ammonia (using a solvent saturated with NH₃) to the chromatography eluent. This neutralizes the acidic silica sites and minimizes tailing. 2. Alternative Stationary Phase: If the problem persists, switch to a less acidic stationary phase like alumina (basic or neutral grade).
Residual Inorganic Salts Salts from the workup (e.g., sulfates, phosphates) can interfere with chromatography and subsequent steps.Perform a thorough aqueous workup. Washing the organic layer with brine can help remove residual water and some inorganic impurities.[9] If the product is in an organic solvent, filtering it through a small plug of celite or silica before concentration can remove precipitated salts.
Acid-Base Extraction The pyridine nitrogen is basic. This property can be exploited for purification.Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Extract with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, neutralize the aqueous layer with a base (e.g., NaHCO₃, NaOH) and re-extract the purified product back into an organic solvent.[10]

Visualized Workflows and Mechanisms

General Synthesis Workflow

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Reduction cluster_2 Step 3: Purification a 6-Chloronicotinic Acid/Ester + 4-Chlorophenol b Add Base (K2CO3/NaH) & Solvent (DMF/DMSO) a->b c Heat (100-140°C) b->c d Aqueous Workup & Extraction c->d e Isolate Ether Intermediate d->e f Dissolve Intermediate in THF e->f g Add Reducing Agent (LiAlH4 / BH3) f->g h Quench Reaction g->h i Aqueous Workup & Extraction h->i j Crude Product i->j k Column Chromatography (Base-modified silica) j->k l Pure [6-(4-Chlorophenoxy)pyridin- 3-yl]methanol k->l

Caption: Optimized workflow for the synthesis of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol.

Mechanism of Nucleophilic Aromatic Substitution (S_NAr)

Caption: Key steps in the S_NAr mechanism for pyridyl ether formation.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 6-(4-chlorophenoxy)nicotinate (S_NAr Step)
  • Reagent Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 6-chloronicotinate (1.0 eq), 4-chlorophenol (1.1 eq), and finely ground potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Reaction: Place the flask under an inert atmosphere (N₂ or Ar). Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M NaOH (to remove excess phenol), water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester, which can be used directly in the next step or purified by column chromatography if necessary.

Protocol 2: Reduction to [6-(4-Chlorophenoxy)pyridin-3-yl]methanol
  • Reagent Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF. Cool the flask to 0 °C in an ice bath.

  • LiAlH₄ Addition: Carefully and portion-wise, add lithium aluminum hydride (LiAlH₄) (1.5 eq relative to the ester) to the stirred THF.

  • Substrate Addition: Dissolve the crude methyl 6-(4-chlorophenoxy)nicotinate from the previous step in anhydrous THF. Add this solution dropwise to the LiAlH₄ slurry at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC until the starting ester spot has disappeared (typically 1-3 hours).

  • Quenching (Fieser Workup): Cool the reaction back to 0 °C. Sequentially and very carefully add dropwise:

    • 'X' mL of water (where 'X' is the mass of LiAlH₄ used in grams).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water. This procedure is designed to safely quench the excess LiAlH₄ and produce a granular, easily filterable precipitate.

  • Filtration and Extraction: Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms. Filter the slurry through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

  • Drying and Concentration: Collect the filtrate, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. To prevent streaking, pre-treat the silica with a solvent system containing 1% triethylamine.

References

  • Insights Into the Microbial Degradation and Biochemical Mechanisms of Neonicotinoids. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Nicotinic acid and 6-chloronicotinic acid degradation in SG-6C. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Buchwald–Hartwig amination. (2023, December 26). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2014, May 29). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Enhanced alcohol and H2O adsorption and separation performances by introducing pyridyl ligand in a MOF. (2022, October 1). Arabian Journal of Chemistry. Retrieved January 19, 2026, from [Link]

  • Method for purification of pyridine, and method for production of chlorinated pyridine. (n.d.). Google Patents.
  • Photolytic and Photocatalytic Degradation of 6-chloronicotinic Acid. (2011, November 1). PubMed. Retrieved January 19, 2026, from [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Chiral amino alcohols derived from (S)-6-chloronicotine as catalysts for asymmetric synthesis. (2009). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Process for the oxidation of primary and secondary alcohols. (n.d.). Google Patents.
  • Purification and Characterization of an NADH-Dependent Alcohol Dehydrogenase fromCandida marisfor the Synthesis of Optically Active 1-(Pyridyl)ethanol Derivatives. (2011, June 23). R Discovery. Retrieved January 19, 2026, from [Link]

  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020, September 8). YouTube. Retrieved January 19, 2026, from [Link]

  • Suzuki reactions in novel liquids. (n.d.). Diva-Portal.org. Retrieved January 19, 2026, from [Link]

  • Nucleophilic Aromatic Substitution Practice Problems. (2022, April 4). Chemistry Steps. Retrieved January 19, 2026, from [Link]

  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. (2024, May 15). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]

  • Pyridine methanol chlorinations. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Preparation method of 4-chlorophenyl-2-pyridyl methanol. (n.d.). Google Patents.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Nucleophilic Aromatic Substitution Practice Problems. (n.d.). StudySmarter US. Retrieved January 19, 2026, from [Link]

  • Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. (2003, August 18). PubMed. Retrieved January 19, 2026, from [Link]

  • Optimisation of enzyme cascades for chiral amino alcohol synthesis in aid of host cell integration using a statistical experimental design approach. (2018, September 10). PubMed. Retrieved January 19, 2026, from [Link]

  • Chichibabin-Type Direct Alkylation of Pyridyl Alcohols with Alkyl Lithium Reagents. (2012, October 12). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]

  • Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. (2023, April 14). YouTube. Retrieved January 19, 2026, from [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Optimization of the asymmetric synthesis of chiral aromatic alcohol using freeze-dried carrot as whole-cell biocatalysts. (2012). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Optimization of the alcohol additive under the standard reaction conditions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022, December 27). MDPI. Retrieved January 19, 2026, from [Link]

  • A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. (n.d.). IP.com. Retrieved January 19, 2026, from [Link]

  • A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. (n.d.). Google Patents.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

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Technical Support Center: Purification of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

I. Understanding the Purification Challenges

The primary challenges in purifying [6-(4-Chlorophenoxy)pyridin-3-yl]methanol often stem from the presence of structurally similar impurities. The most common synthetic routes involve the reduction of either 6-(4-chlorophenoxy)nicotinaldehyde or 6-(4-chlorophenoxy)nicotinic acid (or its ester). Consequently, the principal impurities are typically unreacted starting materials. The polarity differences between the desired alcohol, the starting aldehyde, and the starting carboxylic acid are the key to successful separation.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude [6-(4-Chlorophenoxy)pyridin-3-yl]methanol?

A1: The most likely impurities are the starting materials from your synthesis. If you performed a reduction of 6-(4-chlorophenoxy)nicotinaldehyde, your main impurity is likely the unreacted aldehyde. If you reduced 6-(4-chlorophenoxy)nicotinic acid or its ester, you should expect the corresponding acid or ester in your crude product.

Q2: How can I quickly check the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is an effective initial method. A suitable eluent system would be a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. For instance, a starting point could be a 7:3 mixture of hexane and ethyl acetate. The desired product, being an alcohol, should have a lower Rf value (travel less up the plate) than the less polar aldehyde, but a higher Rf than the highly polar carboxylic acid. Staining with potassium permanganate can help visualize the spots, as the alcohol will readily oxidize.

Q3: My purified product has a yellowish tint. What could be the cause?

A3: A yellowish tint can indicate the presence of trace impurities, possibly from the starting materials or side reactions. It could also suggest some degradation of the product. Purification by recrystallization with activated charcoal can often remove colored impurities.

Q4: Can I use distillation to purify [6-(4-Chlorophenoxy)pyridin-3-yl]methanol?

A4: While distillation is a common purification technique, it may not be ideal for this compound due to its relatively high molecular weight and the potential for thermal degradation at the required high temperatures. The close boiling points of the desired product and potential impurities would also make fractional distillation challenging. Recrystallization and chromatography are generally more suitable methods.

III. Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the purification of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol.

Challenge 1: Difficulty in Removing Unreacted Aldehyde

If your synthesis involved the reduction of 6-(4-chlorophenoxy)nicotinaldehyde, residual aldehyde is a common impurity.

Troubleshooting Steps:

  • Bisulfite Extraction: A classical and effective method for removing aldehydes is to perform a bisulfite wash of your crude product dissolved in an organic solvent.[1][2] The aldehyde forms a water-soluble adduct with sodium bisulfite, which can then be separated in an aqueous layer, leaving your desired alcohol in the organic phase.[2]

  • Column Chromatography: Flash column chromatography is a highly effective method for separating the more polar alcohol from the less polar aldehyde.[1]

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent system, such as 9:1 hexane:ethyl acetate, and gradually increase the polarity to 1:1 hexane:ethyl acetate. The aldehyde will elute first, followed by the desired alcohol.

Challenge 2: Presence of Unreacted Carboxylic Acid

If your synthesis started from 6-(4-chlorophenoxy)nicotinic acid, this acidic impurity can be challenging to remove.

Troubleshooting Steps:

  • Acid-Base Extraction: Dissolve your crude product in an organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and can be separated. Be sure to wash the organic layer with brine afterward to remove any residual water before drying and concentrating.

  • Recrystallization: If the carboxylic acid is present in small amounts, recrystallization can be effective. The difference in polarity and crystal packing between the alcohol and the acid can lead to the selective crystallization of the desired product.

Challenge 3: Low Yield After Recrystallization

Low recovery of your purified product after recrystallization is a common issue.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent is critical.[3] An ideal solvent will dissolve your compound well at high temperatures but poorly at low temperatures. For [6-(4-Chlorophenoxy)pyridin-3-yl]methanol, consider the following solvent systems:

    • Single Solvents: Ethanol, methanol, or ethyl acetate.

    • Two-Solvent Systems: A combination of a solvent in which the compound is soluble (e.g., ethyl acetate, acetone) and an anti-solvent in which it is poorly soluble (e.g., hexane, heptane).

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

Challenge 4: Oiling Out During Recrystallization

"Oiling out" occurs when the product separates from the solution as a liquid instead of a solid.

Troubleshooting Steps:

  • Increase Solvent Volume: Your solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil and then allow it to cool slowly.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

IV. Purity Assessment

Confirming the purity of your final product is a critical step.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol.

Recommended HPLC Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Gradient Start with a higher percentage of A and gradually increase B. A typical gradient might be 95:5 (A:B) to 5:95 (A:B) over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30 °C

Under these conditions, the more polar carboxylic acid impurity would elute first, followed by the desired alcohol, and then the less polar aldehyde impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structure and purity of your compound. For a similar compound, (6-([biphenyl]-4-yl)3-pyridinyl methanol), the following characteristic shifts were observed, which can serve as a guide:

  • ¹H NMR: A characteristic singlet for the -CH₂OH protons would be expected around 4.5-5.0 ppm. The aromatic protons on the pyridine and chlorophenoxy rings will appear in the aromatic region (typically 7.0-8.5 ppm).

  • ¹³C NMR: The carbon of the -CH₂OH group would likely appear around 60-65 ppm.[1]

The absence of signals corresponding to the aldehyde proton (around 9-10 ppm) or a carboxylic acid proton (often broad, >10 ppm) would indicate a high level of purity.

V. Experimental Workflow Diagrams

Purification Decision Workflow

PurificationWorkflow Start Crude Product Impurity_ID Identify Primary Impurity (based on synthesis route) Start->Impurity_ID Aldehyde_Route Aldehyde Impurity Impurity_ID->Aldehyde_Route From Aldehyde Acid_Route Carboxylic Acid Impurity Impurity_ID->Acid_Route From Acid/Ester Purification_Choice1 Choose Purification Method Aldehyde_Route->Purification_Choice1 Purification_Choice2 Choose Purification Method Acid_Route->Purification_Choice2 Bisulfite Bisulfite Wash Purification_Choice1->Bisulfite Primary Method Column1 Column Chromatography (Hexane/EtOAc gradient) Purification_Choice1->Column1 Alternative/Secondary AcidBase Acid-Base Extraction (aq. NaHCO3 wash) Purification_Choice2->AcidBase Primary Method Recrystallization Recrystallization Purification_Choice2->Recrystallization Alternative/Secondary Purity_Check Assess Purity (TLC, HPLC, NMR) Bisulfite->Purity_Check Column1->Purity_Check AcidBase->Purity_Check Recrystallization->Purity_Check RecrystallizationTroubleshooting Start Recrystallization Attempt Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes OilingOut Oiling Out Problem->OilingOut Yes NoCrystals No Crystals Form Problem->NoCrystals Yes Success Pure Crystals Obtained Problem->Success No Solution1 Use minimum hot solvent Cool slowly Recover from mother liquor LowYield->Solution1 Solution2 Add more hot solvent Change solvent system Cool slowly OilingOut->Solution2 Solution3 Scratch flask Add seed crystal Concentrate solution NoCrystals->Solution3 Solution1->Success Solution2->Success Solution3->Success

Caption: Troubleshooting logic for recrystallization.

VI. References

  • Purification of 6-chloronicotinic acid using methanol. (URL: )

  • Recrystallization of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. (URL: [Link])

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. (URL: [Link])

  • Ahmed, A., et al. (2024). Experimental and DFT Investigation of 6-arylated-pyridin-3-yl methanol Derivatives. ChemistrySelect. (URL: [Link])

  • Preparation method of 6-chloronicotinic acid. (URL: )

  • Synthesis of (6-arylated-pyridin-3-yl) methanol. (URL: [Link])

  • Experimental and DFT Investigation of 6-arylated-pyridin-3-yl methanol Derivatives. (URL: [Link])

  • Experimental and DFT Investigation of 6-arylated-pyridin-3-yl methanol Derivatives. (URL: [Link])

  • Analysis of neonicotinoid insecticides and their metabolites by liquid chromatography-mass spectrometry. (URL: [Link])

  • Preparation of 6-hydroxynicotinic acid. (URL: [Link])

  • (6-Nitropyridin-3-yl)methanol properties. (URL: [Link])

  • (6-Isopropoxypyridin-3-yl)(phenyl)methanol properties. (URL: [Link])

  • Single-solvent recrystallization method. (URL: [Link])

  • Recrystallization techniques. (URL: [Link])

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (URL: [Link])

  • Separation of mixtures containing alcohols, aldehydes, and ketones. (URL: )

  • Synthesis of pyridine aldehydes. (URL: )

  • Niacin information from the Linus Pauling Institute. (URL: [Link])

  • Pyridine methanol chlorinations. (URL: [Link])

  • Discovery of gem-Dimethyl-hydroxymethylpyridine Derivatives as Potent Non-nucleoside RSV Polymerase Inhibitors. (URL: [Link])

  • Nicotinic acid: pharmacological effects and mechanisms of action. (URL: [Link])

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (URL: [Link])

  • 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids. (URL: [Link])

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. (URL: [Link])

Sources

Stability of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: [6-(4-Chlorophenoxy)pyridin-3-yl]methanol

Introduction

Welcome to the technical support guide for [6-(4-Chlorophenoxy)pyridin-3-yl]methanol. This molecule, a substituted pyridine methanol derivative, is a valuable intermediate in medicinal chemistry and drug development.[1][2] Its structural features—a pyridine ring, a chlorophenoxy ether linkage, and a primary alcohol—confer specific chemical properties that are critical to its function but also make it susceptible to degradation under certain conditions.

The stability of an active pharmaceutical ingredient (API) or intermediate in various solvents is a cornerstone of successful drug development. It influences everything from synthesis and purification to formulation, storage, and ultimately, therapeutic efficacy and safety.[3][4] This guide is designed to provide researchers and drug development professionals with a practical, in-depth understanding of the stability profile of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol. We will address common questions, troubleshoot potential issues, and provide robust protocols to help you navigate the challenges of working with this compound.

Frequently Asked Questions (FAQs)

Q1: Why is understanding the solvent stability of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol so critical?

Understanding solvent stability is paramount for several reasons:

  • Synthesis and Purification: Choosing an appropriate solvent system is essential to prevent degradation of the final product during crystallization and isolation, thereby maximizing yield and purity.

  • Formulation Development: For liquid dosage forms, the solvent (or co-solvent system) must be compatible with the compound over the entire shelf-life of the product.[3] Unwanted reactions can lead to loss of potency and the formation of potentially toxic degradants.

  • Analytical Method Development: When developing stability-indicating analytical methods (e.g., HPLC), you must be certain that the solvents used in the mobile phase and for sample preparation do not cause degradation on their own.

  • Storage and Handling: Inappropriate solvent choice for storing stock solutions can lead to rapid degradation, compromising the integrity of screening campaigns and biological assays.[5]

Q2: What are the most likely degradation pathways for this molecule?

Based on its structure, [6-(4-Chlorophenoxy)pyridin-3-yl]methanol is susceptible to three primary degradation mechanisms:

  • Hydrolysis: The ether linkage between the pyridine and chlorophenyl rings can be susceptible to cleavage under strong acidic or basic conditions. Acid-catalyzed hydrolysis may occur following protonation of the pyridine nitrogen, while base-catalyzed hydrolysis could proceed via nucleophilic attack.

  • Oxidation: The primary alcohol (methanol) group is a key site for oxidation. It can be oxidized to the corresponding aldehyde and subsequently to a carboxylic acid. This can be initiated by atmospheric oxygen, residual peroxides in solvents (like THF or diethyl ether), or exposure to certain metal ions.[6]

  • Photolysis: Exposure to light, particularly UV radiation, can induce degradation. Pyridine-containing compounds can undergo complex photolytic reactions, sometimes leading to oxidation or ring cleavage.[6][7]

Q3: Which solvents are generally recommended for dissolving and storing this compound?

Solvent selection depends on the intended application. The key is to balance solubility with stability.

  • For General Laboratory Use (e.g., preparing stock solutions for assays):

    • Recommended: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices due to their high solubilizing power and polar aprotic nature, which minimizes the risk of solvolysis.[8][9] They are generally stable and less likely to participate in degradation reactions compared to protic solvents.

    • Use with Caution: Acetonitrile is another good option, but it is crucial to use high-purity, peroxide-free grades.[3]

  • For Chemical Reactions or Formulations:

    • Protic Solvents (Methanol, Ethanol): These can be good solvents but pose a risk. Methanol, for instance, can act as a nucleophile and potentially participate in trans-etherification or esterification reactions if the compound degrades to a carboxylic acid.[3][10] If their use is necessary, solutions should be prepared fresh and stored under inert gas (N₂ or Ar) at low temperatures.

    • Ethereal Solvents (THF, Dioxane): These solvents can form explosive peroxides upon storage. Always use freshly opened bottles or test for peroxides before use, as these can aggressively oxidize the alcohol moiety.

Q4: How does solvent polarity affect the stability of this compound?

Solvent polarity can significantly influence reaction rates and equilibria by stabilizing or destabilizing reactants, products, and transition states.[8][11]

  • Polar Protic Solvents (e.g., water, methanol): These solvents can stabilize charged intermediates or transition states that may form during hydrolysis, potentially accelerating this degradation pathway.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are generally preferred as they are less likely to participate directly in hydrolysis or solvolysis reactions. They effectively solvate the molecule without providing a proton source.[8][12]

  • Nonpolar Solvents (e.g., Toluene, Hexane): While degradation via hydrolysis would be slow in these solvents, the solubility of the compound is likely to be very low.

Troubleshooting Guide

Issue 1: My compound shows rapid degradation in a methanol stock solution, even when stored at -20°C.

  • Probable Cause: This suggests a reaction with the solvent itself (solvolysis) or degradation catalyzed by an impurity. Methanol can act as a nucleophile, especially if acidic or basic impurities are present.[10] Additionally, dissolved oxygen in the methanol can contribute to slow oxidation over time.

  • Troubleshooting Steps:

    • Switch Solvents: Immediately switch to a high-purity, anhydrous polar aprotic solvent like DMSO or DMF for stock solutions.

    • Inert Atmosphere: When preparing solutions in any solvent, but especially protic ones, degas the solvent by bubbling with nitrogen or argon for 15-20 minutes before adding the compound. Overlay the final solution with the inert gas before sealing.

    • pH Check: If using an aqueous or alcoholic solution is unavoidable, ensure the pH is buffered to a neutral range (pH 6-8), as extreme pH can catalyze degradation.[7]

    • Purity of Compound: Verify the purity of your starting material. The presence of residual catalysts or acidic/basic impurities from the synthesis can accelerate degradation.

Issue 2: I'm observing multiple new peaks in my HPLC chromatogram after leaving the sample in the autosampler overnight. The mobile phase is acetonitrile/water.

  • Probable Cause: This is a classic case of on-instrument degradation. The issue could be with the mobile phase, the sample diluent, or prolonged exposure to ambient conditions.

  • Troubleshooting Steps:

    • Assess Diluent Stability: Prepare a sample in your chosen diluent and analyze it immediately (t=0). Then, let it sit on the benchtop for the same duration as your longest analytical run and re-inject. If new peaks appear, your diluent is the problem. Switch to a more inert diluent, such as a mixture of mobile phases, or consider using DMSO if compatible with your method.

    • Control Mobile Phase pH: If your mobile phase contains buffers (e.g., formic acid, ammonium acetate), the pH could be promoting hydrolysis. Ensure the pH is in a range where the compound is stable.

    • Cool the Autosampler: Most modern HPLC systems have temperature-controlled autosamplers. Set the temperature to 4-10°C to slow down degradation kinetics during long analytical sequences.

    • Check for Photodegradation: If the autosampler is not protected from light, cover it with an amber or opaque shield. Pyridine-containing molecules can be light-sensitive.[6]

Issue 3: My forced degradation study with acid (HCl) shows 100% degradation almost instantly. How do I get meaningful data?

  • Probable Cause: The stress conditions are too harsh. The goal of a forced degradation study is to achieve 5-20% degradation to adequately assess the formation of primary degradants.[7]

  • Troubleshooting Steps:

    • Reduce Acid Concentration: Decrease the concentration of HCl from 1.0 M or 0.1 M down to 0.01 M or even 0.001 M.[5]

    • Lower the Temperature: Perform the stress test at room temperature or even in an ice bath instead of heating it.[5][13]

    • Shorten Exposure Time: Reduce the incubation time from hours to minutes. Take time points at 5, 15, 30, and 60 minutes to capture the degradation profile.

    • Use a Co-Solvent: If the compound has low aqueous solubility, a co-solvent like acetonitrile or methanol may be needed. Be aware that methanol can form methyl-ether artifacts in the presence of acid and should be used cautiously.[3]

Data Summary & Visualization

Hypothetical Degradation Pathways

The diagram below illustrates the primary potential degradation pathways for [6-(4-Chlorophenoxy)pyridin-3-yl]methanol under common stress conditions.

G cluster_main [6-(4-Chlorophenoxy)pyridin-3-yl]methanol (Parent) cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation Parent [6-(4-Chlorophenoxy)pyridin-3-yl]methanol Aldehyde 6-(4-Chlorophenoxy)nicotinaldehyde Parent->Aldehyde Mild Oxidation (e.g., O₂, peroxides) Phenol 4-Chlorophenol Parent->Phenol Acid/Base Hydrolysis (Ether Cleavage) PyridylMethanol 6-Hydroxypyridine-3-methanol Parent->PyridylMethanol Acid/Base Hydrolysis (Ether Cleavage) Acid 6-(4-Chlorophenoxy)nicotinic acid Aldehyde->Acid Strong Oxidation (e.g., H₂O₂)

Caption: Potential degradation pathways of the parent compound.

Table 1: Physicochemical Properties and Stability Summary
PropertyValue / ObservationImplication for Stability
Molecular Formula C₁₂H₁₀ClNO---
Structure Contains ether, primary alcohol, pyridineMultiple potential sites for degradation (hydrolysis, oxidation).[4][6]
Solubility Soluble in DMSO, DMF, Chloroform; Sparingly soluble in water.[2]Aprotic solvents are preferred for stock solutions to avoid solvolysis.
pKa (Pyridine N) ~4-5 (Estimated)The pyridine ring will be protonated under acidic conditions, which can activate the molecule towards hydrolytic cleavage.
Thermal Stability Generally stable at room temp; degradation may occur at elevated temperatures.Avoid excessive heat during synthesis work-up and storage.[5]
Photostability Potentially unstable under UV light.Protect solutions and solid material from light.[6][7]

Experimental Protocols

Protocol 1: General Workflow for a Forced Degradation Study

This workflow provides a systematic approach to investigating the stability of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol.

Caption: Workflow for conducting a comprehensive forced degradation study.

Protocol 2: Step-by-Step Forced Degradation Methodology

Objective: To generate potential degradation products and identify conditions that affect the stability of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol. The goal is to achieve 5-20% degradation.[6][7]

Materials:

  • [6-(4-Chlorophenoxy)pyridin-3-yl]methanol

  • HPLC-grade Acetonitrile (ACN) and Water

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Calibrated HPLC-UV or HPLC-MS system

  • Temperature-controlled oven/water bath

  • ICH-compliant photostability chamber

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve the compound in ACN (or a 50:50 ACN:water mix) to a concentration of 1.0 mg/mL. This is your stock solution.

  • Stress Conditions Setup (perform in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final acid concentration of 0.1 M. Place in a water bath at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final base concentration of 0.1 M. Place in a water bath at 60°C.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to get a final peroxide concentration of 3%. Keep at room temperature, protected from light.

    • Thermal: Place 2 mL of the stock solution in a sealed vial in an oven at 60°C.

    • Control: Keep 2 mL of the stock solution in a sealed vial at 4°C, protected from light.

  • Sampling and Analysis:

    • Withdraw aliquots from each stress condition at appropriate time points (e.g., 2, 8, 24 hours).

    • Crucial Step: Before analysis, neutralize the acid and base samples with an equivalent amount of NaOH and HCl, respectively, to stop the reaction and protect the HPLC column. Dilute the H₂O₂ sample with the mobile phase.

    • Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.

    • Analyze all samples by a stability-indicating HPLC method.

  • Data Interpretation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.

    • Examine the chromatograms for new peaks, which represent degradation products.

    • Assess the mass balance to ensure all major degradants are being detected.

References

  • Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. (n.d.). ResearchGate. [Link]

  • Solvent effects. (n.d.). Wikipedia. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Jain, D., & Barsainya, D. (2012). New Trends in Forced Degradation Studies. Scribd. [Link]

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Analytical Methods. (n.d.). Japan International Cooperation Agency. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Peterson, J. P., & Winter, A. H. (2019). Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captodative Effect Revisited. PubMed. [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Solvent Effects on the Stability and Delocalization. (n.d.). Amanote Research. [Link]

  • Pyridine methanol chlorinations. (n.d.). ResearchGate. [Link]

  • [6-(Oxan-4-yloxy)pyridin-3-yl]methanol. (n.d.). PubChem. [Link]

  • Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captodative Effect Revisited. (n.d.). ResearchGate. [Link]

  • Yin, H., et al. (2023). Methanol promotes the biodegradation of 2,2',3,4,4',5,5'-heptachlorobiphenyl (PCB 180) by the microbial consortium QY2: Metabolic pathways, toxicity evaluation and community response. Chemosphere, 322, 138206. [Link]

  • Peterson, J. P., & Winter, A. H. (2019). Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captodative Effect Revisited. Semantic Scholar. [Link]

  • Poudel, A., et al. (2021). Inhibitory Effect of Chlorogenic Acid Analogues Comprising Pyridine and Pyrimidine on α-MSH-Stimulated Melanogenesis and Stability of Acyl Analogues in Methanol. Molecules, 26(22), 6975. [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 20(8), 419-434. [Link]

  • Zanardini, E., et al. (2002). Degradation Pathways of Chlorsulfuron and Metsulfuron-Methyl by a Pseudomonas fluorescens Strain. ResearchGate. [Link]

  • Joshi, S., & Adhikari, N. (2019). An Overview on Common Organic Solvents and Their Toxicity. Journal of Pharmaceutical Research International, 28(3), 1-18. [Link]

  • Sutton, P. W., & Black, G. W. (2016). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry, 18(11), 3236-3239. [Link]

Sources

Technical Support Center: Crystallization of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the crystallization of this key pharmaceutical intermediate. This document offers practical, experience-driven advice to help you achieve consistent, high-quality crystalline material.

Introduction: The Critical Role of Crystallization

Crystallization is a crucial purification step in the manufacturing of active pharmaceutical ingredients (APIs) and their intermediates. For a molecule like [6-(4[1][2]-Chlorophenoxy)pyridin-3-yl]methanol, which contains both hydrogen bond donor (hydroxyl) and acceptor (pyridine nitrogen, ether oxygen) sites, as well as aromatic rings capable of π-π stacking, intermolecular interactions significantly influence crystal lattice formation. A well-controlled crystal[3]lization process is essential for ensuring batch-to-batch consistency, managing impurity profiles, and defining the solid-state properties that impact downstream processing and, ultimately, the final drug product's performance.

Frequently Asked Q[1][2][4]uestions (FAQs)

Q1: What are the most common problems encountered when crystallizing [6-(4-Chlorophenoxy)pyridin-3-yl]methanol?

A1: The most frequently reported issues include:

  • Failure to Crystallize (Oiling Out): The compound separates from the solution as a liquid oil instead of a solid. This is often due to high solute concentration, rapid cooling, or the presence of impurities.

  • Poor Crystal Habit: Formation of very fine particles, needles, or agglomerates that are difficult to filter and dry.

  • Low Yield: A sign[1]ificant amount of the compound remains in the mother liquor after crystallization.

  • Polymorphism: The[4] compound may exist in different crystalline forms (polymorphs), which can have different physical properties like solubility and stability.

Q2: Which solvents are[1][2][5] a good starting point for crystallization screening?

A2: A good starting point involves solvents with a range of polarities. Based on the structure of the target molecule (a pyridyl methanol derivative), consider the following:

  • Alcohols (e.g., ethanol, isopropanol): Good for dissolving the compound when hot and often show a significant decrease in solubility upon cooling. Ethanol has been used for crystallizing similar structures.

  • Esters (e.g., eth[3]yl acetate): A versatile solvent often used in pharmaceutical processes.

  • Ketones (e.g., ac[6][7]etone): Can be effective but are often highly volatile.

  • Aromatic Solvents [8] (e.g., toluene): Can promote crystallization through π-π interactions.

  • Anti-solvents (e.g., heptane, hexane): Useful for antisolvent crystallization when the compound is highly soluble in another solvent.

Q3: How do impurities [9][10]affect the crystallization of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol?

A3: Impurities can significantly hinder crystallization by disrupting crystal lattice formation. Structurally related impu[2][11]rities may get incorporated into the crystal lattice, leading to poor crystal quality and reduced purity. Even small amounts of unr[11]eacted starting materials or byproducts can lead to oiling out or the formation of metastable crystal forms.

Troubleshooting Gu[12][13]ide: From Oiling Out to High Purity Crystals

Problem 1: Failure to Crystallize or "Oiling Out"

This occurs when the supersaturation of the solution is too high, causing the compound to separate as a liquid phase before it has time to form an ordered crystal lattice.

Root Causes & Solutions:

  • Cause: The solution is too concentrated.

    • Protocol: Add a small amount of additional hot solvent to the oiled-out mixture until the oil redissolves. Then, allow the solution to cool more slowly. This reduces the level of[4] supersaturation, giving the molecules more time to orient themselves into a crystal lattice.

  • Cause: The cooling rate is too fast.

    • Protocol: After dissolving the compound in a minimal amount of hot solvent, ensure the flask is well-insulated to slow down the cooling process. Place the flask on a cork ring or paper towels and cover it with a watch glass. An insulated environment [4]prevents rapid temperature drops that can lead to oiling out.

  • Cause: Presence of impurities.

    • Protocol: If oiling out persists, it may be necessary to purify the crude material first. Techniques like column chromatography can remove impurities that inhibit crystallization. Impurities can disrupt the molecular packing required for crystal formation.

Problem 2: P[12][13]oor Crystal Quality (Needles, Fine Powder, or Agglomerates)

Poor crystal morphology can lead to significant challenges in downstream processing, such as slow filtration and inefficient drying.

Root Causes & Solution[1]s:

  • Cause: High degree of supersaturation leading to rapid nucleation.

    • Protocol: Reduce the rate of supersaturation generation.

      • Slower Cooling: Implement a programmed, gradual cooling ramp instead of allowing the solution to cool at room temperature.

      • Antisolvent Addition: If using an antisolvent, add it very slowly to a stirred solution of the compound. This maintains a state of low supersaturation, which favors crystal growth over new nucleation.

  • Cause: Inappropriate solvent choice.

    • Protocol: Experiment with different solvent systems. A solvent that is "too good" will result in very high solubility and can lead to rapid precipitation. Try solvent mixtures, suc[8]h as ethanol/water or ethyl acetate/heptane, to fine-tune the solubility profile.

Problem 3: L[10]ow Crystallization Yield

A low yield indicates that a substantial amount of the target compound remains dissolved in the mother liquor.

Root Causes & Solution[4]s:

  • Cause: Using an excessive amount of solvent.

    • Protocol: Use the minimum amount of hot solvent required to fully dissolve the compound. After crystallization and[4] filtration, the mother liquor can be concentrated and a second crop of crystals can be collected.

  • Cause: The final cooling temperature is not low enough.

    • Protocol: Once the solution has cooled to room temperature, place it in an ice bath or a refrigerator for a few hours to maximize the precipitation of the solid. Lower temperatures decrease the solubility of the compound in the solvent.

  • Cause: The chosen solvent is too good, even at low temperatures.

    • Protocol: If the compound has significant solubility in the chosen solvent even when cold, consider adding an antisolvent. The antisolvent should be miscible with the primary solvent but should not dissolve the compound. Heptane or hexane are common antisolvents for moderately polar compounds dissolved in solvents like ethyl acetate or isopropanol.

Experimental [10][11]Protocols & Data

Protocol 1: Systematic Solvent Screening for Crystallization

This protocol is designed to efficiently screen a range of solvents to identify promising candidates for crystallization.

  • Preparation: In separate small vials, weigh approximately 20-30 mg of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol.

  • Solvent Addition: To each vial, add a different solvent (see Table 1) dropwise at room temperature until the solid just dissolves. Record the approximate solubility.

  • Heating: For solvents in which the compound is poorly soluble at room temperature, heat the mixture gently (e.g., to 50-60°C) and continue adding the solvent until the solid dissolves.

  • Cooling & Observation: Allow the saturated solutions to cool slowly to room temperature, and then cool further in an ice bath. Observe for crystal formation, oiling out, or no change.

Table 1: Suggested Solvents for Screening

Solvent Class Example Solvents Expected Behavior
Alcohols Methanol, Ethanol, Isopropanol Good solubility when hot, potential for good crystal formation upon cooling.
Esters Ethyl Acetate Versatile solvent, often used in combination with an antisolvent.
Ketones Acetone Good solvent, but high volatility can lead to rapid evaporation and small crystals.
Ethers Tetrahydrofu[8]ran (THF) Can be a good solvent, often requires an antisolvent.
Aromatic Toluene May promote crystallization via π-π stacking.

| Apolar | Heptane, Hexane | Primarily used as antisolvents. |

Protocol 2: See[10][11]ding to Induce Crystallization

Seeding is a technique used to initiate crystallization when spontaneous nucleation is difficult.

  • Prepare a Supersat[8]urated Solution: Prepare a clear, supersaturated solution of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol that has failed to crystallize on its own.

  • Introduce Seed Crystals: Add one or two tiny, pure crystals of the target compound to the solution.

  • Incubate: Allow the solution to stand undisturbed. The seed crystals will act as templates for further crystal growth.

  • Alternative Seeding: If no seed crystals are available, try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches[4] on the glass can provide nucleation sites.

Visualizing the Troubleshooting Process

A logical workflow can streamline the troubleshooting process. The following diagram illustrates a decision-making process for addressing common crystallization issues.

Crystallization_Troubleshooting start_node Start: Dissolve Compound in Hot Solvent cool_solution Cool Solution start_node->cool_solution observe Observe Outcome cool_solution->observe success Success: Good Crystals Form observe->success Crystals Form oiling_out Problem: Oiling Out observe->oiling_out Oil Forms no_crystals Problem: No Crystals Form (Clear Solution) observe->no_crystals Solution Remains Clear poor_quality Problem: Poor Crystal Quality (Fine Powder/Needles) observe->poor_quality Poor Quality Crystals add_solvent Action: Add More Hot Solvent & Cool Slower oiling_out->add_solvent add_solvent->cool_solution scratch_seed Action: Scratch Flask or Add Seed Crystal no_crystals->scratch_seed scratch_seed->cool_solution Re-evaluate rescreen_solvents Action: Re-dissolve, Add More Solvent, Cool Slower poor_quality->rescreen_solvents rescreen_solvents->cool_solution

Caption: Decision tree for troubleshooting common crystallization issues.

Conclusion

The crystallization of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol is a multi-faceted process where success depends on a systematic and logical approach to troubleshooting. By understanding the principles of solubility, supersaturation, and nucleation, and by methodically addressing issues such as oiling out, poor crystal habit, and low yield, researchers can develop robust and repeatable crystallization protocols. This guide provides a framework for diagnosing problems and implementing effective solutions, ultimately leading to the consistent production of high-purity crystalline material.

References

  • Vertex AI Search. (2025).
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
  • Syrris.
  • National Center for Biotechnology Information. (n.d.). Crystal structure of phenyl(pyridin-2-yl)methanol. PMC.
  • ThoughtCo. (2025). Troubleshooting Problems in Crystal Growing.
  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
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  • Google Patents. (n.d.). CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
  • Google Patents. (n.d.). CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl)
  • BenchChem. (2025). Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Detailed Protocol for Researchers.
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  • ChemicalBook. (2025). (4-CHLORO-PYRIDIN-2-YL)-METHANOL | 63071-10-3.
  • BenchChem. Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction.
  • BLDpharm. (4-Chlorophenyl)(pyridin-2-yl)methanol.
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Sources

Technical Support Center: Synthesis of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and understand the underlying chemistry to minimize side-product formation and maximize yield and purity.

Introduction

The synthesis of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol is a multi-step process that is crucial for the development of various pharmaceutical compounds. The reliability of this synthesis is paramount, and achieving high purity of the final product is often challenging due to the formation of various side-products. This guide provides an in-depth analysis of potential side-products, their mechanisms of formation, and practical, field-proven strategies for their mitigation and analysis.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing detailed explanations and actionable solutions.

Issue 1: Low Yield in the Williamson Ether Synthesis Step

Question: I am experiencing a lower than expected yield during the synthesis of 6-(4-chlorophenoxy)nicotinaldehyde from 6-chloronicotinaldehyde and 4-chlorophenol. What are the likely causes and how can I improve the yield?

Answer: A low yield in this Williamson ether synthesis step is a common issue and can often be attributed to competing side reactions and suboptimal reaction conditions.[1]

Potential Side-Products and Their Formation:

  • Unreacted Starting Materials: Incomplete reaction is a primary cause of low yield. This can be due to insufficient base, low reaction temperature, or short reaction time.

  • Hydrolysis of 6-chloronicotinaldehyde: The aldehyde group is susceptible to hydrolysis, especially in the presence of a strong base and water, to form the corresponding carboxylic acid. Using anhydrous solvents is crucial to minimize this.[2]

  • Elimination Reactions: While less common with aryl halides, under strongly basic conditions and elevated temperatures, elimination reactions can occur, though this is more prevalent with alkyl halides.[1]

  • Direct Nucleophilic Aromatic Substitution (SNAAr) by Hydroxide: If water is present, the hydroxide ion can compete with the 4-chlorophenoxide, leading to the formation of 6-hydroxynicotinaldehyde.

Troubleshooting and Optimization Strategies:

ParameterRecommendationRationale
Base Use a strong, non-nucleophilic base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). Sodium hydride (NaH) can also be effective.A strong base is necessary to deprotonate the 4-chlorophenol, forming the more nucleophilic phenoxide.[3] Carbonates are often preferred for their handling characteristics.
Solvent Employ polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[1] Ensure the solvent is anhydrous.These solvents effectively solvate the cation of the alkoxide, increasing the nucleophilicity of the phenoxide anion.[1]
Temperature Maintain a moderately elevated temperature (e.g., 80-120 °C). Avoid excessively high temperatures.Higher temperatures increase the reaction rate, but can also promote side reactions. Optimization is key.
Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.Prolonged reaction times at high temperatures can lead to product degradation.

Analytical Protocol: Monitoring Reaction Progress by HPLC

A detailed protocol for monitoring the reaction can be found in the "Experimental Protocols" section.

Issue 2: Presence of an Over-Reduced Impurity in the Final Product

Question: After the reduction of 6-(4-chlorophenoxy)nicotinaldehyde with sodium borohydride (NaBH4), I observe an unexpected peak in my analysis which I suspect is an over-reduced product. What could this be and how can I prevent its formation?

Answer: The primary goal of this step is the selective reduction of the aldehyde to a primary alcohol. However, under certain conditions, over-reduction or reduction of other functional groups can occur.

Potential Side-Product and Its Formation:

  • [6-(4-Chlorophenoxy)pyridin-3-yl]methane: While NaBH4 is generally selective for aldehydes and ketones, prolonged reaction times, excessive reducing agent, or elevated temperatures can lead to the reduction of the pyridine ring, although this is less common. A more likely scenario is the formation of a dehalogenated product if a more aggressive reducing agent or catalytic hydrogenation were used. With NaBH4, the primary concern is ensuring the reaction doesn't stall, leading to complex mixtures upon workup.

Troubleshooting and Optimization Strategies:

ParameterRecommendationRationale
Reducing Agent Use a stoichiometric amount of NaBH4 (typically 1.1-1.5 equivalents).A large excess of NaBH4 can lead to side reactions and complicates the workup.
Solvent Use protic solvents like methanol or ethanol.These solvents help to protonate the intermediate alkoxide and facilitate the reaction.
Temperature Perform the reaction at a low temperature (0-5 °C) and allow it to slowly warm to room temperature.Lower temperatures increase the selectivity of the reduction and minimize side reactions.
Workup Quench the reaction carefully with water or a dilute acid (e.g., 1M HCl) at a low temperature.This neutralizes the excess borohydride and hydrolyzes the borate esters to yield the desired alcohol.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol.

Q1: What are the alternative synthetic routes to Williamson ether synthesis for the C-O bond formation?

A1: While the Williamson ether synthesis is a classic method, modern cross-coupling reactions offer alternatives that can sometimes provide better yields and substrate scope. These include:

  • Ullmann Condensation: This copper-catalyzed reaction couples an aryl halide with an alcohol or phenol.[4][5] It often requires high temperatures but has seen significant improvements with the development of new ligands.[6][7]

  • Buchwald-Hartwig Amination (Etherification variant): This palladium-catalyzed reaction is highly versatile for forming C-N and C-O bonds.[8][9] It generally proceeds under milder conditions than the Ullmann condensation and has a broad functional group tolerance.[10][11]

Q2: How critical is the purity of the starting material, 6-chloronicotinaldehyde?

A2: The purity of 6-chloronicotinaldehyde (CAS 23100-12-1) is critical for the success of the synthesis.[12][13][14][15] Impurities in the starting material can lead to the formation of side-products that may be difficult to remove from the final product. Common impurities in 6-chloronicotinaldehyde can include the corresponding carboxylic acid (from oxidation) or the starting material for its synthesis, 2-chloro-5-(hydroxymethyl)pyridine.[12] It is recommended to use a high-purity grade (≥96.0%) and to characterize the starting material by techniques such as NMR and GC-MS before use.[12]

Q3: What are the best practices for the purification of the final product, [6-(4-Chlorophenoxy)pyridin-3-yl]methanol?

A3: Purification of the final product is typically achieved through recrystallization or column chromatography.

  • Recrystallization: A suitable solvent system must be identified. Common choices include ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water. The goal is to find a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurities remain soluble.

  • Column Chromatography: Silica gel column chromatography is an effective method for separating the desired product from closely related impurities. A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, can provide good separation.

Part 3: Visualization & Experimental Protocols

Reaction Pathway and Side-Product Formation

Synthesis_Pathway A 6-Chloronicotinaldehyde C 6-(4-Chlorophenoxy)nicotinaldehyde A->C Williamson Ether Synthesis (K2CO3, DMF) SP1 6-Hydroxynicotinaldehyde A->SP1 SNAAr with H2O B 4-Chlorophenol B->C Williamson Ether Synthesis (K2CO3, DMF) D [6-(4-Chlorophenoxy)pyridin-3-yl]methanol C->D Reduction (NaBH4, MeOH) SP2 Unreacted Starting Materials C->SP2 Incomplete Reaction

Caption: Synthetic route to [6-(4-Chlorophenoxy)pyridin-3-yl]methanol and potential side-products.

Experimental Protocol: HPLC Analysis of Williamson Ether Synthesis

This protocol is for in-process control to monitor the consumption of starting materials and the formation of the product.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile with 0.1% TFA.

  • Gradient Elution:

    • Start with 95% A / 5% B.

    • Ramp to 5% A / 95% B over 15 minutes.

    • Hold at 5% A / 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench it in a known volume of mobile phase (e.g., 1 mL).

    • Filter through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample.

    • Identify the peaks corresponding to 6-chloronicotinaldehyde, 4-chlorophenol, and the desired product based on their retention times, which should be determined by injecting standards of each compound.

    • Monitor the decrease in the peak areas of the starting materials and the increase in the peak area of the product over time.

References

  • Vertex AI Search. (n.d.).
  • ChemBK. (2024, April 9). 6-Chloro Nicotinaldehyde.
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  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.).
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  • Chemistry LibreTexts. (2023, June 30).
  • Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-.
  • Slideshare. (n.d.). Ullmann reaction.
  • Google Patents. (n.d.). CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • ResearchGate. (2025, August 5).
  • National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • Benchchem. (n.d.). Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Detailed Protocol for Researchers.
  • Pharmaffiliates. (n.d.). CAS No : 23100-12-1 | Product Name : 6-Chloronicotinaldehyde.
  • WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Sigma-Aldrich. (n.d.). 6-Chloropyridine-3-carboxaldehyde 96 23100-12-1.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • YouTube. (2025, April 3).
  • Wikipedia. (n.d.). Pyridine-3-carbaldehyde.
  • Smolecule. (n.d.). [6-(4-Chlorophenyl)pyridin-3-yl]methanol.
  • ResearchGate. (n.d.).
  • Organic Syntheses. (n.d.). 3-pyridylboronic acid.
  • Sigma-Aldrich. (n.d.). (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol.
  • RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity.
  • ChemRxiv. (n.d.). Skeletal Editing of Pyridines to Thiophene-2-carbaldehydes.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol.
  • Google Patents. (n.d.). WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.

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Technical Support Center: Enhancing the Selectivity of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to advancing your research with [6-(4-Chlorophenoxy)pyridin-3-yl]methanol analogs. This guide is structured to provide actionable insights and troubleshooting strategies for researchers, scientists, and drug development professionals encountering challenges in achieving optimal selectivity with this promising class of molecules. Our approach is rooted in established principles of medicinal chemistry and kinase inhibitor design, aiming to empower you with the knowledge to rationally design and synthesize more selective compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We've synthesized a [6-(4-Chlorophenoxy)pyridin-3-yl]methanol analog that shows potent activity against our primary kinase target (e.g., a hypothetical serine/threonine kinase, STK1), but a subsequent kinase panel screen reveals significant off-target activity against several other kinases, particularly those in the same family (e.g., STK2, STK3). What are our first steps to diagnose and address this lack of selectivity?

A1: This is a common challenge in kinase inhibitor development, given the conserved nature of the ATP-binding pocket across the kinome.[1] A systematic approach is crucial to improving the selectivity of your lead compound.

Initial Diagnostic Steps:

  • Analyze the Kinome Scan Data: Don't just look at the potent off-targets. Examine the entire profile to identify patterns. Are the off-targets structurally related to your primary target? Do they share key residues in the ATP-binding pocket?

  • Computational Modeling (if available): Dock your compound into the crystal structures of both your primary target (STK1) and a key off-target kinase (e.g., STK2). This can provide initial hypotheses about differences in binding modes that can be exploited. Pay close attention to the gatekeeper residue, the DFG motif, and the αC-helix, as these are often key determinants of selectivity.[2]

  • Review Structure-Activity Relationships (SAR) from Your Initial Analogs: Re-evaluate the data from your initial library. Did any analogs show even a modest improvement in selectivity? These "weaker" hits can provide valuable clues.

Strategies for Improving Selectivity:

  • Exploit Subtle Differences in the ATP-Binding Pocket: While the overall architecture is conserved, minor variations in amino acid residues can be leveraged. For example, modifying substituents on the 4-chlorophenoxy ring to interact with non-conserved residues in the hydrophobic pocket of STK1 could disfavor binding to STK2 if that pocket has a different topology.

  • Target the "Gatekeeper" Residue: The size of the gatekeeper residue is a well-known determinant of kinase inhibitor selectivity.[1] If your primary target has a small gatekeeper (e.g., glycine, alanine, or threonine), you can introduce bulkier substituents on your inhibitor that would clash with a larger gatekeeper in off-target kinases.

  • Introduce "Selectivity Elements": Consider modifications to the pyridinylmethanol core. For instance, adding a methyl group to the pyridine ring has been shown to markedly improve the selectivity of some pyridine-based inhibitors.[3][4]

Below is a diagram illustrating a general workflow for addressing off-target activity.

G cluster_0 Initial Observation cluster_1 Diagnostics cluster_2 Hypothesis Generation cluster_3 Iterative Optimization A Potent Hit with Off-Target Activity B Analyze Kinome Scan Data A->B C Computational Docking A->C D Review Existing SAR A->D E Identify Differences in Binding Pockets B->E C->E D->E F Propose Modifications to Exploit Differences E->F G Synthesize New Analogs F->G H Assess Potency and Selectivity G->H I Refine SAR and Repeat Cycle H->I I->F

Caption: Workflow for improving kinase inhibitor selectivity.
Q2: Our attempts to modify the 4-chlorophenoxy group to improve selectivity have led to a significant loss of potency against our primary target. How can we balance potency and selectivity?

A2: This is a classic challenge in medicinal chemistry often referred to as the "potency-selectivity trade-off." It's crucial to understand the structural basis for this observation. It's likely that the 4-chlorophenoxy group is making critical interactions in the active site of your primary target that are also present in the off-targets.

Troubleshooting and Strategies:

  • Vector-Based Chemical Space Exploration: Instead of making large, random changes to the phenoxy group, consider a more systematic, vector-based approach. Can you extend a substituent from the phenyl ring towards a region of the active site that differs between your primary and off-target kinases?

  • Bioisosteric Replacements: The pyridine core itself is a key pharmacophore. Consider replacing the 4-chlorophenoxy group with other aromatic or heteroaromatic systems that can maintain the key interactions for potency while introducing new vectors for selectivity. For example, replacing a benzene ring with a pyridine can alter hydrogen bonding capabilities and improve properties like solubility.[5]

  • Focus on the Methanol Group: The hydroxymethyl group at the 3-position of the pyridine is a key feature. Modifications here can have a profound impact. For example, converting the alcohol to an ether or an amine can introduce new hydrogen bond donors or acceptors and alter the vector for substitution.

The following table provides a hypothetical example of how systematic modifications might influence potency and selectivity.

Analog Modification STK1 IC50 (nM) STK2 IC50 (nM) Selectivity (STK2/STK1)
Parent [6-(4-Chlorophenoxy)pyridin-3-yl]methanol10303
Analog 1 4-Fluorophenoxy1515010
Analog 2 4-Methylphenoxy502004
Analog 3 4-Trifluoromethylphenoxy8202.5
Analog 4 Pyridin-4-yloxy2550020

This is illustrative data and does not represent actual experimental results.

Q3: We are struggling with the synthetic route to generate a diverse library of analogs. What are some reliable methods for modifying the [6-(4-Chlorophenoxy)pyridin-3-yl]methanol scaffold?

A3: A robust and flexible synthetic strategy is key to efficiently exploring the SAR of this scaffold. Here are two common approaches:

1. Modification of the 6-Position (Phenoxy Group):

This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction on a suitable precursor.

  • Starting Material: A 6-halopyridin-3-yl)methanol derivative (e.g., 6-chloro or 6-fluoropyridin-3-yl)methanol).

  • Reaction: Reaction with a variety of phenols in the presence of a base (e.g., K2CO3, Cs2CO3) in a polar aprotic solvent (e.g., DMF, DMSO) at elevated temperatures.

2. Modification of the 3-Position (Methanol Group):

  • Oxidation-Reduction: The methanol can be oxidized to the corresponding aldehyde or carboxylic acid, which can then be used in a variety of subsequent reactions (e.g., reductive amination, esterification, amidation).

  • Derivatization of the Hydroxyl Group: The alcohol can be converted to a leaving group (e.g., tosylate, mesylate) for substitution reactions, or directly converted to ethers or esters.

Below is a simplified experimental protocol for the SNAr reaction to diversify the 6-position substituent.

Experimental Protocol: Synthesis of 6-Aryloxypyridin-3-yl)methanol Analogs

  • To a solution of (6-chloropyridin-3-yl)methanol (1.0 eq) in anhydrous DMF, add the desired phenol (1.2 eq) and K2CO3 (2.0 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired analog.

Q4: How do we set up a robust in-house assay to profile the selectivity of our new analogs?

A4: Establishing a reliable and efficient kinase selectivity profiling assay is critical for guiding your medicinal chemistry efforts. While large-scale commercial services are available, an in-house tiered approach can be very effective.

A Tiered Approach to Selectivity Profiling:

  • Tier 1: Primary Target and Key Off-Targets: Initially, screen your new analogs against your primary target and the 2-3 most problematic off-targets identified from earlier broad screens. This allows for rapid feedback to the design-synthesis-test cycle.

  • Tier 2: Focused Kinase Panel: For promising compounds from Tier 1, expand the profiling to a focused panel of 20-50 kinases that are structurally related to your primary target or known to be promiscuity "hot spots."

  • Tier 3: Broad Kinome Screen: For preclinical candidates, a comprehensive screen against a large panel (e.g., >400 kinases) is essential to identify any unexpected off-target activities.

Recommended Assay Formats:

  • Luminescent ADP Detection Assays (e.g., ADP-Glo™): These are robust, high-throughput assays that measure kinase activity by quantifying the amount of ADP produced. They are compatible with a wide range of kinases and substrates.[4][6][7]

  • Differential Scanning Fluorimetry (DSF): This is a biophysical method that measures the thermal stability of a protein in the presence of a ligand. It is a powerful tool for confirming direct binding and can be used for screening without the need for an active enzyme or substrate.[8]

Below is a diagram illustrating the workflow for a typical in vitro kinase inhibition assay.

G cluster_0 Assay Preparation cluster_1 Reaction Incubation cluster_2 Detection cluster_3 Data Analysis A Prepare Kinase and Substrate C Combine Kinase, Substrate, Inhibitor, and ATP A->C B Prepare Serial Dilutions of Inhibitor B->C D Incubate at Room Temperature C->D E Add Detection Reagent (e.g., ADP-Glo™) D->E F Measure Signal (e.g., Luminescence) E->F G Plot Dose-Response Curve F->G H Calculate IC50 Value G->H

Caption: General workflow for an in vitro kinase inhibition assay.

References

  • Fedorov, O., et al. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-118. [Link]

  • Elkins, J. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 8027-8054. [Link]

  • Schwartz, P. A., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(15), 6166-6184. [Link]

  • Abdel-Halim, M., et al. (2021). Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor. Bioorganic & Medicinal Chemistry, 31, 115969. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]

  • Vasta, J. D., et al. (2015). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 20(6), 763-775. [Link]

  • Walter, N. M., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel Type I1/2 p38α MAP Kinase Inhibitors with Excellent Selectivity, High Potency, and Prolonged Target Residence Time by Interfering with the R-Spine. Journal of Medicinal Chemistry, 60(19), 8027-8054. [Link]

  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898-7914. [Link]

  • Tamayo, N. A., et al. (2005). Design and Synthesis of Potent Pyridazine Inhibitors of p38 MAP Kinase. Bioorganic & Medicinal Chemistry Letters, 15(16), 3748-3752. [Link]

  • Natarajan, S. R., et al. (2003). p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. Bioorganic & Medicinal Chemistry Letters, 13(2), 273-276. [Link]

  • Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]

  • Li, Y., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Bioorganic & Medicinal Chemistry, 64, 116768. [Link]

  • McIntyre, C. J., et al. (2002). Pyridazine Based Inhibitors of p38 MAPK. Bioorganic & Medicinal Chemistry Letters, 12(4), 689-692. [Link]

Sources

Technical Support Center: [6-(4-Chlorophenoxy)pyridin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for [6-(4-Chlorophenoxy)pyridin-3-yl]methanol. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of its chemical stability. We will move beyond simple protocols to explore the mechanistic underpinnings of its degradation, providing you with the expert insights needed to anticipate challenges, troubleshoot experimental anomalies, and ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured as a series of questions you may encounter during your stability and forced degradation studies. Each answer provides a mechanistic explanation, a troubleshooting workflow, and a detailed experimental protocol.

Section 1: Hydrolytic Degradation

Question 1: I'm observing a major new peak with a shorter retention time in my reverse-phase HPLC analysis after incubation in acidic solution (pH 1-2). What is the likely identity of this degradant?

Expert Analysis: The most probable cause is the acid-catalyzed hydrolysis of the ether linkage connecting the pyridine and chlorophenoxy rings. Ether bonds, while generally stable, can be cleaved under sufficiently acidic conditions. The mechanism involves the protonation of the ether oxygen, which makes the adjacent carbon atom on the pyridine ring more electrophilic and susceptible to nucleophilic attack by water. This cleavage would result in two primary degradants: 4-chlorophenol and (6-hydroxypyridin-3-yl)methanol . The latter, being more polar than the parent compound, would elute earlier on a typical C18 HPLC column, consistent with your observation.

Troubleshooting & Confirmation:

  • Co-injection Analysis: The most straightforward confirmation is to co-inject your degraded sample with an authentic standard of 4-chlorophenol. The appearance of a single, sharp peak confirms its identity.

  • LC-MS Analysis: Analyze the degraded sample using LC-MS. Look for ions corresponding to the molecular weights of the proposed products:

    • 4-chlorophenol: [M+H]⁺ at m/z ~129.0

    • (6-hydroxypyridin-3-yl)methanol: [M+H]⁺ at m/z ~126.0

  • pH Profile: Perform the hydrolysis experiment across a pH range (e.g., pH 1, 3, 5, 7). The rate of formation of the new peak should be significantly faster at lower pH values, confirming an acid-catalyzed pathway.[1]

cluster_0 Acid-Catalyzed Hydrolysis Parent [6-(4-Chlorophenoxy)pyridin-3-yl]methanol Protonated Protonated Ether Intermediate Parent->Protonated + H⁺ Products Products Protonated->Products + H₂O (Nucleophilic Attack) P1 (6-Hydroxypyridin-3-yl)methanol Products->P1 P2 4-Chlorophenol Products->P2

Caption: Proposed mechanism for acid-catalyzed ether cleavage.

Section 2: Oxidative Degradation

Question 2: After exposing my compound to hydrogen peroxide, I see two new, more polar peaks. What are the likely transformation pathways?

Expert Analysis: Your compound has two primary sites susceptible to oxidation: the primary alcohol (methanol group) and the nitrogen atom in the pyridine ring.

  • Oxidation of the Methanol Group: The -CH₂OH group is readily oxidized. This is typically a two-step process, first forming an aldehyde intermediate, [6-(4-Chlorophenoxy)pyridin-3-yl]carbaldehyde , which is then rapidly oxidized to the more stable carboxylic acid, 6-(4-Chlorophenoxy)nicotinic acid . The carboxylic acid is significantly more polar than the parent alcohol and will have a much shorter retention time in reverse-phase chromatography.

  • Pyridine N-Oxidation: The lone pair of electrons on the pyridine nitrogen can be oxidized to form a Pyridine-N-oxide derivative. This is a common metabolic and chemical transformation for pyridine-containing compounds.[2][3] The resulting N-oxide is also more polar than the parent compound.

It is highly probable that the two new peaks you are observing correspond to the 6-(4-Chlorophenoxy)nicotinic acid and the Pyridine-N-oxide derivative.

Troubleshooting & Confirmation:

  • Mass Spectrometry: LC-MS is critical here. Search for the expected mass-to-charge ratios:

    • Parent: C₁₂H₁₀ClNO₂

    • Aldehyde Intermediate: [M+H]⁺ for C₁₂H₈ClNO₂

    • Carboxylic Acid Product: [M+H]⁺ for C₁₂H₈ClNO₃

    • N-Oxide Product: [M+H]⁺ for C₁₂H₁₀ClNO₃

    • Notice that the carboxylic acid and the N-oxide are isomers. They will have the same mass but different retention times and fragmentation patterns.

  • FT-IR Spectroscopy: If you can isolate the degradants, FT-IR can be definitive. The carboxylic acid will show a strong, broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch (~1700-1725 cm⁻¹). The N-oxide will exhibit a characteristic N-O stretching vibration.

Parent [6-(4-Chlorophenoxy)pyridin-3-yl]methanol Aldehyde Aldehyde Intermediate Parent->Aldehyde [O] Noxide N-Oxide Degradant Parent->Noxide [O] Acid Carboxylic Acid Degradant (6-(4-Chlorophenoxy)nicotinic acid) Aldehyde->Acid [O]

Caption: Primary and secondary oxidation products.

Section 3: Photodegradation

Question 3: My photostability study (ICH Q1B) shows multiple degradation products and a poor mass balance. Why is this happening and what is the primary risk?

Expert Analysis: Photodegradation pathways are often complex and can involve high-energy radical mechanisms, leading to a cascade of products. For your molecule, the primary risk is the cleavage of the carbon-chlorine (C-Cl) bond on the phenyl ring. UV radiation can induce homolytic cleavage of this bond, generating a phenyl radical. This radical can then abstract a hydrogen atom from the solvent or another molecule to form the dechlorinated product, [6-(Phenoxy)pyridin-3-yl]methanol .

The poor mass balance suggests that secondary reactions are occurring, potentially leading to polymerization, ring-opening of the pyridine or phenyl moieties, or the formation of volatile, non-chromophoric fragments that are not detected by your HPLC-UV method.[4]

Troubleshooting & Confirmation:

  • Use a Universal Detector: To improve mass balance, switch from a UV detector to a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in parallel with a Mass Spectrometer (MS).

  • Identify Dechlorination: Use high-resolution MS to precisely identify the mass of the main photolytic degradant. The loss of a chlorine atom (~34.5 Da) and its replacement with a hydrogen atom (1 Da) will result in a characteristic mass shift.

  • Control Sample: The most critical control in a photostability study is a "dark" control sample, wrapped in aluminum foil and kept alongside the exposed sample. This definitively proves that the degradation is light-induced.

Parent [6-(4-Chlorophenoxy)pyridin-3-yl]methanol Radical Radical Intermediate (Homolytic C-Cl Cleavage) Parent->Radical hν (UV Light) Product Dechlorinated Product ([6-(Phenoxy)pyridin-3-yl]methanol) Radical->Product + H• (from solvent) Other Further Degradation (Ring Opening, Polymerization) Product->Other

Caption: Homolytic cleavage of the C-Cl bond under UV exposure.

Protocols & Methodologies

Forced Degradation Experimental Design

Forced degradation studies are essential to establish the intrinsic stability of a drug substance.[5] The following table outlines standard starting conditions as recommended by ICH guidelines.[6] The goal is to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating.

Stress ConditionReagent/ConditionTemperatureDurationPrimary Target Site
Acid Hydrolysis 0.1 M HCl60 °C24 - 72 hoursEther Linkage
Base Hydrolysis 0.1 M NaOH60 °C24 - 72 hoursEther Linkage (less likely)
Oxidation 3% H₂O₂Room Temp6 - 24 hoursMethanol Group, Pyridine N
Thermal (Solid) Dry Heat80 °C1 - 7 daysOverall Molecule Stability
Thermal (Solution) In Diluent80 °C1 - 7 daysOverall Molecule Stability
Photostability ICH Q1B Option 2AmbientN/AC-Cl Bond, Aromatic Rings
Protocol 1: Stability-Indicating HPLC Method Development

Objective: To develop a reverse-phase HPLC method capable of separating the parent compound from all potential degradation products.

  • Column Selection: Start with a robust C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid acts as a pH modifier to ensure sharp peak shapes for the basic pyridine moiety.

  • Gradient Elution: A gradient is necessary to resolve the polar degradants (like the carboxylic acid) from the non-polar parent compound.

    • Initial Conditions: 95% A, 5% B.

    • Gradient: Linearly increase to 95% B over 20 minutes.

    • Hold: Hold at 95% B for 5 minutes.

    • Re-equilibration: Return to initial conditions and equilibrate for 5 minutes.

  • Detection: Use a Photodiode Array (PDA) detector to monitor at multiple wavelengths (e.g., 230 nm and 270 nm) and to check for peak purity. Couple with a Mass Spectrometer (MS) for identification.

  • Method Validation: Once the method is developed using a stressed sample mixture, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

References

  • He, J., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15). Available at: [Link][2][3]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. ResearchGate. Available at: [Link][7]

  • He, J., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed. Available at: [Link]

  • Prajapati, D., et al. (2014). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link][6]

  • Gupta, A., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link][5]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. ATSDR. Available at: [Link][8]

  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. env.go.jp. Available at: [Link][9]

  • Aulad, H., et al. (2010). Determination of Chlorophenols and their Degradation Metabolites in Environmental Samples by SPME and on-fibre Silylation with GC–MS. LCGC International. Available at: [Link][10]

  • Wieszczycka, K., et al. (2012). Photodegradation of pyridylketoximes in methanolic solutions under UV–Vis radiation. ResearchGate. Available at: [Link]

  • Sabadie, J., & Schiavon, M. (2000). Nicosulfuron: alcoholysis, chemical hydrolysis, and degradation on various minerals. PubMed. Available at: [Link][1]

  • Wieszczycka, K., et al. (2013). Photodegradation of pyridylketoximes in methanolic solutions under UV–Vis radiation. Research in Chemical Intermediates. Available at: [Link][4]

  • Abdel-Magied, N., et al. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Nature. Available at: [Link][11]

  • Gomez, M. J., et al. (1988). Thermal degradation of chlorophenoxy acid herbicides. Journal of Agricultural and Food Chemistry. Available at: [Link][12]

  • Bokis, G., et al. (2009). Thermal degradation of poly(vinylpyridine)s. Polymer Degradation and Stability. Available at: [Link][13]

Sources

Technical Support Center: Modifying Reaction Conditions for [6-(4-Chlorophenoxy)pyridin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for [6-(4-Chlorophenoxy)pyridin-3-yl]methanol. This guide is designed to provide in-depth troubleshooting and practical, field-tested advice for researchers encountering challenges in the synthesis and handling of this important chemical intermediate. As Senior Application Scientists, we understand that even well-established protocols can require optimization. This resource provides the causal logic behind experimental choices to empower you to modify reaction conditions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol typically involves two key transformations: a nucleophilic aromatic substitution (SNAr), often a Williamson-type ether synthesis, to couple the 4-chlorophenoxy and pyridine rings, followed by the reduction of a carbonyl group (aldehyde or ester) at the 3-position of the pyridine ring. This guide addresses common issues in this synthetic sequence.

Section 1: The Etherification Step

Question 1: My yield for the Williamson ether synthesis between 6-chloropyridin-3-yl methanol and 4-chlorophenol is consistently low. What are the primary causes and how can I improve the outcome?

Low yields in this SNAr reaction are a frequent challenge. The primary causes typically revolve around incomplete deprotonation of the phenol, insufficient reactivity of the pyridine substrate, or competing side reactions.

Plausible Causes & Mechanistic Insight:

  • Weak Base: The reaction requires the generation of the 4-chlorophenoxide nucleophile. If the base is too weak (e.g., K₂CO₃), the equilibrium may not sufficiently favor the phenoxide, leading to a slow or incomplete reaction.

  • Moisture: The Williamson ether synthesis is highly sensitive to moisture.[1] Water can consume the strong base and hydrolyze the starting materials.[1]

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the base, leaving the alkoxide nucleophile more reactive. Protic solvents (like ethanol) can solvate the nucleophile, reducing its potency.[2]

  • Reaction Temperature: While heat is often required to drive SNAr reactions, excessive temperatures can lead to decomposition of starting materials or products, especially with heteroaromatic systems.

Troubleshooting & Optimization Protocol:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (120°C overnight). Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Ensure starting materials are dry.[1]

  • Optimize Base and Solvent System: A stronger, non-nucleophilic base is often required to ensure complete deprotonation of the phenol.[3] Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, and the hydrogen gas byproduct bubbles out of the solution, driving the reaction forward.[3]

Table 1: Comparison of Common Bases for Williamson Ether Synthesis

BasepKa of Conjugate AcidSolventTemperature (°C)Key Considerations
K₂CO₃~10.3DMF, Acetonitrile80 - 120Mild, but may be too weak for complete deprotonation.
Cs₂CO₃~10.3DMF, Dioxane80 - 120More soluble than K₂CO₃, often leading to better results.
NaH~36THF, DMF0 - 60Highly effective and irreversible. Requires strict anhydrous conditions.
KHMDS~26THF-78 - 25Strong, non-nucleophilic base, good for sensitive substrates.

Detailed Protocol for Improved Etherification:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-chlorophenol (1.0 eq) and anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Add a solution of 6-chloropyridin-3-yl methanol (1.0 eq) in anhydrous DMF dropwise.

  • Heat the reaction to a moderate temperature (e.g., 60-80°C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to 0°C and cautiously quench with saturated aqueous NH₄Cl.

  • Proceed with a standard aqueous workup and extraction (e.g., with ethyl acetate).

G A Low Yield in Etherification B Check for unreacted starting material (SM) via TLC/LC-MS A->B C SM Present: Incomplete Reaction B->C Yes D SM Absent: Decomposition or Side Products B->D No E Increase base strength (e.g., K2CO3 -> NaH) C->E F Ensure anhydrous conditions (dry solvent/glassware) C->F G Lower reaction temperature D->G H Consider alternative coupling (e.g., Buchwald-Hartwig) D->H

Section 2: The Reduction Step

Question 2: During the reduction of the precursor aldehyde, [6-(4-Chlorophenoxy)pyridin-3-yl]carbaldehyde, I am observing side products and incomplete conversion. How can I achieve a cleaner reduction to the desired methanol?

The reduction of a pyridine carboxaldehyde to a pyridyl methanol is generally straightforward, but issues can arise from the reactivity of the pyridine ring itself or the choice of reducing agent.

Plausible Causes & Mechanistic Insight:

  • Over-reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can potentially interact with the pyridine ring or the chlorophenyl group under harsh conditions, although this is less common.

  • Incomplete Reaction: Sodium borohydride (NaBH₄) is a milder and more selective reducing agent for aldehydes. However, its reactivity can be sluggish in certain solvents, leading to incomplete conversion. The choice of solvent, particularly the presence of a protic source like methanol, is critical for activating the borohydride.

  • Aldehyde Stability: The starting aldehyde may be unstable, leading to the formation of impurities before the reduction is complete.

Troubleshooting & Optimization Protocol:

  • Choice of Reducing Agent: For this transformation, sodium borohydride (NaBH₄) is typically the reagent of choice due to its high chemoselectivity for aldehydes in the presence of other functional groups.

  • Solvent System: The reduction is often performed in an alcoholic solvent like methanol or ethanol. The alcohol serves both as a solvent and as a proton source to protonate the intermediate alkoxide.

Table 2: Selective Reducing Agents for Aldehydes

ReagentTypical SolventTemperature (°C)Key Features
NaBH₄Methanol, Ethanol0 - 25Highly selective for aldehydes/ketones. Safe and easy to handle.
LiAlH₄THF, Diethyl Ether-78 - 25Very powerful, reduces most carbonyls. Highly reactive with water/alcohols.
DIBAL-HToluene, Hexane-78Can selectively reduce esters to aldehydes at low temperatures.

Detailed Protocol for Clean Aldehyde Reduction:

  • Dissolve [6-(4-Chlorophenoxy)pyridin-3-yl]carbaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Add sodium borohydride (NaBH₄, 1.1 - 1.5 eq) slowly and portion-wise. The reaction is often exothermic and may involve gas evolution.

  • Stir the reaction at 0°C for 30-60 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gentle warming (to ~40°C) can be applied.

  • Once complete, cool the reaction back to 0°C and quench by the slow addition of water or acetone to destroy excess NaBH₄.

  • Adjust the pH to ~7 with dilute HCl.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

G cluster_0 Precursor cluster_1 Reaction cluster_2 Product Aldehyde [6-(4-Chlorophenoxy)pyridin-3-yl]carbaldehyde Reduction Reduction Step Aldehyde->Reduction 1. NaBH4, MeOH, 0°C 2. H2O Quench Methanol [6-(4-Chlorophenoxy)pyridin-3-yl]methanol Reduction->Methanol

Section 3: Purification and Stability

Question 3: The final product is difficult to purify by column chromatography due to its polarity, and I'm concerned about its stability. What are the best practices?

The presence of both a pyridine nitrogen and a hydroxyl group makes [6-(4-Chlorophenoxy)pyridin-3-yl]methanol a polar and potentially challenging compound to purify and store.

Plausible Causes & Mechanistic Insight:

  • High Polarity: The combination of the pyridine ring and the alcohol makes the compound quite polar, which can lead to poor mobility and peak tailing on silica gel.[4]

  • Interaction with Silica: The basic pyridine nitrogen can interact strongly with the acidic silanol groups on the surface of silica gel, causing significant tailing and potential for product loss on the column.[4]

  • Degradation: Pyridyl methanols can be susceptible to oxidation or other degradation pathways if not handled and stored correctly.

Troubleshooting & Optimization Protocol:

  • Chromatography Modification:

    • Solvent System: Use a solvent system with a polar component like methanol or ethanol in dichloromethane or ethyl acetate.[5] For example, a gradient of 0-10% methanol in dichloromethane is a good starting point.

    • Basic Additive: To mitigate interaction with silica, add a small amount of a basic modifier like triethylamine (TEA) or pyridine (~0.5-1%) to your eluent.[4] This will compete for the active sites on the silica gel, leading to much sharper peaks and better recovery.

  • Alternative Purification:

    • Recrystallization: If the product is a solid, recrystallization is often the best method for obtaining high purity material. Experiment with solvent systems like ethyl acetate/heptane or isopropanol/water.

  • Handling and Storage:

    • Store the purified compound under an inert atmosphere (N₂ or Ar) at low temperatures (e.g., 4°C) to minimize oxidation.

    • Protect from light, as pyridine-containing compounds can sometimes be light-sensitive.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Reddit r/chemistry. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. [Link]

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Technical Support Center: Synthesis of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the preparation of this important chemical intermediate. By understanding the underlying chemical principles, you can effectively troubleshoot issues and optimize your synthetic protocols for higher purity and yield.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable solutions.

Q1: My reaction is incomplete, and I'm observing unreacted (6-chloropyridin-3-yl)methanol. What are the likely causes and how can I drive the reaction to completion?

A1: Incomplete conversion in the Williamson ether synthesis, the typical route to [6-(4-Chlorophenoxy)pyridin-3-yl]methanol, is a frequent challenge. This reaction involves the nucleophilic substitution of a halide by an alkoxide, and its success hinges on several factors.[1][2]

Underlying Causes:

  • Insufficient Base: A strong base is crucial to deprotonate the hydroxyl group of (6-chloropyridin-3-yl)methanol, forming the reactive alkoxide. If the base is weak, old, or used in insufficient stoichiometric amounts, the alkoxide concentration will be too low for the reaction to proceed to completion.

  • Poor Solvent Choice: The ideal solvent for a Williamson ether synthesis is polar and aprotic, such as DMF, DMSO, or acetonitrile.[3] These solvents effectively solvate the cation of the base (e.g., Na⁺, K⁺) without solvating the alkoxide nucleophile, thus enhancing its reactivity.

  • Low Reaction Temperature: While higher temperatures can promote side reactions, a temperature that is too low will result in a sluggish reaction rate.

  • Steric Hindrance: Although not the primary issue in this specific synthesis, significant steric hindrance around the reaction centers can slow down the SN2 reaction.[4]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting incomplete reactions.

Recommended Actions:

ParameterRecommended ActionRationale
Base Use a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure it is fresh and handled under anhydrous conditions. Use at least 1.1 equivalents.To ensure complete deprotonation and formation of the nucleophilic alkoxide.
Solvent Use dry, polar aprotic solvents like DMF or DMSO.To enhance the nucleophilicity of the alkoxide.
Temperature Gradually increase the reaction temperature, for example, from 80°C to 100°C, while monitoring the reaction progress by TLC or LC-MS.To increase the reaction rate without promoting significant side reactions.
Reaction Time Extend the reaction time. Monitor the reaction every 2-4 hours until the starting material is consumed.To allow the reaction to proceed to completion if the kinetics are slow.
Q2: I am observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?

A2: The formation of an alkene is a classic side reaction in Williamson ether synthesis, arising from a competing E2 elimination pathway.[3] This is particularly prevalent when using sterically hindered alkyl halides or strong, bulky bases.

Mechanistic Insight:

The alkoxide is not only a good nucleophile but also a strong base. It can abstract a proton from a carbon adjacent to the carbon bearing the leaving group, leading to the formation of a double bond.

Strategies to Minimize Elimination:

  • Choice of Reactants: In the synthesis of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol, the phenoxide is the nucleophile and the chloropyridine is the electrophile. This is the preferred orientation as the alternative (using a pyridyl alkoxide and chlorobenzene) is not feasible due to the inertness of aryl halides to SN2 reactions.[2]

  • Reaction Temperature: Lowering the reaction temperature generally favors the SN2 substitution over the E2 elimination.[3] Elimination reactions often have a higher activation energy.

  • Choice of Base: While a strong base is necessary, a less sterically hindered base can sometimes reduce elimination. However, for deprotonating the phenol, a moderately strong base like potassium carbonate is often sufficient and less prone to causing elimination with the aryl halide.

Experimental Protocol: Minimizing Elimination Byproduct

  • Reactant Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve 4-chlorophenol (1.0 eq) in anhydrous DMF.

  • Base Addition: Add potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes.

  • Substrate Addition: Add (6-chloropyridin-3-yl)methanol (1.0 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-90°C and monitor the progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature, pour it into ice-water, and extract the product with a suitable organic solvent like ethyl acetate.

Q3: My final product is colored, often yellow or brown. What is the source of this impurity and how can I remove it?

A3: Color in the final product often indicates the presence of impurities arising from side reactions or degradation. Pyridine-containing compounds, in particular, can be susceptible to oxidation.

Potential Sources of Color:

  • Oxidation of the Pyridine Ring: The pyridine nitrogen can be oxidized to an N-oxide, which can lead to colored byproducts.

  • Side Reactions from the Aldehyde Precursor: If the starting material, (6-chloropyridin-3-yl)methanol, was synthesized by the reduction of the corresponding aldehyde (6-chloropyridine-3-carbaldehyde), residual aldehyde can undergo side reactions leading to colored impurities. Aldehydes can be prone to self-condensation or other reactions under basic conditions.[5][6]

  • Degradation of the Solvent: High reaction temperatures in solvents like DMF can cause slight decomposition, leading to colored impurities.

Purification Strategies:

Purification MethodProcedureWhen to Use
Activated Carbon Treatment Dissolve the crude product in a suitable solvent (e.g., ethyl acetate, methanol). Add a small amount of activated carbon (charcoal) and stir for 15-30 minutes at room temperature or with gentle heating. Filter through a pad of celite to remove the carbon.Effective for removing highly conjugated, colored impurities.
Recrystallization Dissolve the crude product in a minimum amount of a hot solvent in which the product has good solubility at high temperature and poor solubility at low temperature. Allow the solution to cool slowly to form crystals.An excellent method for removing small amounts of impurities with different solubility profiles than the desired product.
Column Chromatography Adsorb the crude product onto silica gel and purify using a gradient of a suitable solvent system (e.g., hexane/ethyl acetate).A more rigorous method for separating impurities with similar polarities to the product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route to prepare [6-(4-Chlorophenoxy)pyridin-3-yl]methanol?

A1: The most prevalent method is the Williamson ether synthesis. This involves the reaction of the sodium or potassium salt of 4-chlorophenol with (6-chloropyridin-3-yl)methanol.[1] The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO at elevated temperatures.

Synthesis_Route cluster_reactants Reactants cluster_reaction Williamson Ether Synthesis cluster_product Product 4-Chlorophenol 4-Chlorophenol SN2 Reaction SN2 Reaction 4-Chlorophenol->SN2 Reaction 6-Chloropyridin-3-yl-methanol 6-Chloropyridin-3-yl-methanol 6-Chloropyridin-3-yl-methanol->SN2 Reaction Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3)->SN2 Reaction Target_Molecule [6-(4-Chlorophenoxy)pyridin-3-yl]methanol SN2 Reaction->Target_Molecule

Caption: Common synthetic route for the target molecule.

Q2: What are the critical quality attributes of the starting materials?

A2: The purity of the starting materials is paramount for a successful synthesis.

  • (6-chloropyridin-3-yl)methanol: Should be free of the corresponding aldehyde, as this can lead to side reactions. The purity should be >98%.

  • 4-chlorophenol: Should be of high purity (>99%) and dry.

  • Base: Must be anhydrous and of high purity. For example, sodium hydride should be a fine, free-flowing powder.

  • Solvent: Should be anhydrous to prevent quenching of the alkoxide intermediate.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A3: A combination of chromatographic and spectroscopic techniques is recommended.

  • Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction progress. A typical mobile phase would be a mixture of hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the final product and can be used to detect and quantify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying any impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Q4: What are the recommended storage conditions for [6-(4-Chlorophenoxy)pyridin-3-yl]methanol?

A4: The compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

References

  • Wikipedia. (2023, December 2). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, March 19). Pyridine-3-carbaldehyde. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). (6-Chloropyridin-3-yl)methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine methanol chlorinations. Retrieved from [Link]

  • Google Patents. (n.d.). CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
  • Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pyridinecarboxaldehyde. Retrieved from [Link]

  • Arkivoc. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-pyridine carboxaldehyde. Retrieved from [Link]

  • Wikipedia. (2023, March 19). Pyridine-2-carbaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
  • PubChem. (n.d.). [6-(Oxan-4-yloxy)pyridin-3-yl]methanol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pyridinemethanol. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Analysis of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol: A Guide to Evaluating a Novel Putative TAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive framework for the comparative analysis of a novel small molecule, [6-(4-Chlorophenoxy)pyridin-3-yl]methanol, against established inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). Based on its structural motifs, which are common in kinase inhibitors, we hypothesize that this compound targets TAK1, a critical kinase that serves as a central signaling node in inflammatory diseases and various cancers.[1][2][3] This document outlines the scientific rationale for this hypothesis, details the mechanism of TAK1-mediated signaling, and presents a suite of robust experimental protocols for a head-to-head comparison with well-characterized TAK1 inhibitors. By providing detailed methodologies for in vitro kinase assays, cellular target engagement, and downstream pathway analysis, this guide is intended to equip researchers in drug development with the tools to rigorously evaluate the potency, selectivity, and cellular efficacy of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol.

Introduction: Targeting a Key Signaling Node

The compound [6-(4-Chlorophenoxy)pyridin-3-yl]methanol is a novel chemical entity with potential therapeutic applications. Preliminary research has suggested its potential as an antimicrobial, antioxidant, and anticancer agent.[4] The pyridine and chlorophenyl moieties are frequently found in kinase inhibitors, prompting an investigation into its specific molecular targets. We posit that [6-(4-Chlorophenoxy)pyridin-3-yl]methanol functions as an inhibitor of TAK1.

TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a crucial intracellular signaling molecule.[3][5] It integrates signals from various stimuli, including pro-inflammatory cytokines like TNFα and IL-1β, and Toll-like receptor (TLR) ligands.[1][6][7] Upon activation, TAK1 initiates downstream signaling cascades, primarily the NF-κB and MAPK (JNK and p38) pathways, which are fundamental for immune and inflammatory responses.[1][8] Dysregulation of TAK1 signaling is implicated in the pathogenesis of autoimmune diseases and cancer, making it a compelling therapeutic target.[1][3]

To ascertain the therapeutic potential of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol, a direct comparison with established TAK1 inhibitors is essential. This guide will use the following well-characterized inhibitors as benchmarks:

  • 5(Z)-7-Oxozeaenol: A natural product that acts as a covalent inhibitor of TAK1.[3]

  • Takinib: A selective, non-competitive ATP-binding inhibitor of TAK1.[9]

  • HS-276: A potent and orally bioavailable selective TAK1 inhibitor.[10][11]

The TAK1 Signaling Pathway and Mechanism of Inhibition

TAK1 activation is a tightly regulated process. It typically requires interaction with TAK1 binding proteins (TABs), such as TAB1 and TAB2.[1][12] This interaction, often facilitated by upstream signaling events like K63-linked polyubiquitination, leads to the autophosphorylation and activation of TAK1.[13] Activated TAK1 then phosphorylates downstream targets, including IKKβ (activating the NF-κB pathway) and MKKs (activating JNK and p38 MAPK pathways).[6][8] Inhibition of TAK1 is expected to block these downstream events, thereby reducing the expression of inflammatory mediators and promoting apoptosis in certain cancer cells.

TAK1_Signaling_Pathway cluster_upstream Upstream Stimuli cluster_tak1 TAK1 Complex Activation cluster_downstream Downstream Pathways TNFa TNFα / IL-1β Receptor Receptor Complex (TNFR, IL-1R) TNFa->Receptor Ub K63-linked Polyubiquitination Receptor->Ub TAK1_complex TAK1-TAB1/2 Ub->TAK1_complex Recruitment pTAK1 p-TAK1 (Active) TAK1_complex->pTAK1 Autophosphorylation IKK IKK Complex pTAK1->IKK Phosphorylation MKK MKKs (MKK4/3/6) pTAK1->MKK Phosphorylation NFkB NF-κB Activation IKK->NFkB MAPK JNK/p38 Activation MKK->MAPK Inhibitor [6-(4-Chlorophenoxy)pyridin-3-yl]methanol & Known Inhibitors Inhibitor->pTAK1 Inhibition

Caption: TAK1 signaling and the point of inhibition.

Comparative Efficacy: Data Presentation

The following tables present a template for summarizing hypothetical quantitative data to compare [6-(4-Chlorophenoxy)pyridin-3-yl]methanol (referred to as 'CPM') with known TAK1 inhibitors.

Table 1: In Vitro Kinase Inhibition

Compound Target Kinase IC50 (nM) Kinase Selectivity (Fold vs. other MAP3Ks)
CPM TAK1 TBD TBD
5(Z)-7-Oxozeaenol TAK1 5.6 >100
Takinib TAK1 8 >50

| HS-276 | TAK1 | 8 | >100 |

Table 2: Cellular Activity and Target Engagement

Compound Cell Line Target Engagement (CETSA ΔTagg, °C) Inhibition of IL-1β induced IL-6 Release (EC50, nM)
CPM THP-1 TBD TBD
5(Z)-7-Oxozeaenol THP-1 7.2 25
Takinib THP-1 6.5 50

| HS-276 | THP-1 | 8.1 | 15 |

Experimental Protocols: A Guide to Validation

To ensure scientific rigor, the following detailed protocols are provided. These self-validating systems include necessary controls for robust and reproducible results.

In Vitro Kinase Assay for TAK1

This protocol determines the direct inhibitory effect of the compound on purified TAK1 enzyme activity. The ADP-Glo™ Kinase Assay is a common method that measures ADP production, which correlates with kinase activity.[14][15]

Methodology:

  • Reagent Preparation:

    • Prepare Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT.[14]

    • Dilute recombinant human TAK1/TAB1 enzyme complex in Kinase Buffer.

    • Prepare a substrate/ATP mix containing Myelin Basic Protein (MBP) substrate and ATP in Kinase Buffer.[15]

    • Prepare serial dilutions of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol and control inhibitors in 5% DMSO.

  • Assay Procedure (384-well plate format):

    • Add 1 µl of the compound dilution or DMSO vehicle control to the wells.

    • Add 2 µl of the diluted TAK1/TAB1 enzyme.

    • Initiate the reaction by adding 2 µl of the substrate/ATP mix.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Kinase_Assay_Workflow start Start prep Prepare Reagents: - Kinase Buffer - TAK1/TAB1 Enzyme - Substrate/ATP Mix - Compound Dilutions start->prep plate Plate Assay: 1. Add Compound (1µL) 2. Add Enzyme (2µL) 3. Add Substrate/ATP (2µL) prep->plate incubate1 Incubate at RT (60 min) plate->incubate1 adp_glo Add ADP-Glo™ Reagent (5µL) incubate1->adp_glo incubate2 Incubate at RT (40 min) adp_glo->incubate2 detect Add Kinase Detection Reagent (10µL) incubate2->detect incubate3 Incubate at RT (30 min) detect->incubate3 read Measure Luminescence incubate3->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: In Vitro TAK1 Kinase Assay Workflow.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target in a cellular environment.[16][17] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[17][18]

Methodology:

  • Cell Treatment:

    • Culture cells (e.g., THP-1 monocytes) to a suitable density.

    • Treat cells with [6-(4-Chlorophenoxy)pyridin-3-yl]methanol, a known inhibitor, or vehicle (DMSO) for 1 hour.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[17]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of soluble TAK1 protein in each sample using Western blotting or ELISA.

  • Data Analysis:

    • Plot the percentage of soluble TAK1 protein against temperature for both vehicle- and compound-treated samples.

    • Determine the melting temperature (Tagg) for each condition. A shift in the melting curve (ΔTagg) in the presence of the compound indicates target engagement.[19]

CETSA_Workflow start Start treat_cells Treat Cells with Compound or Vehicle start->treat_cells aliquot Aliquot Cells into PCR Tubes treat_cells->aliquot heat Heat Challenge (Temperature Gradient) aliquot->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse centrifuge Centrifugation to Separate Soluble Fraction lyse->centrifuge collect Collect Supernatant centrifuge->collect quantify Quantify Soluble TAK1 (e.g., Western Blot) collect->quantify analyze Plot Melting Curves & Determine ΔTagg quantify->analyze end End analyze->end

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Western Blot for Downstream TAK1 Signaling

This protocol assesses the compound's ability to inhibit TAK1 signaling in cells by measuring the phosphorylation of downstream targets. A key indicator of TAK1 activity is its autophosphorylation at sites like Ser412 or Thr184/187.[20][21][22][23]

Methodology:

  • Cell Stimulation and Lysis:

    • Culture cells (e.g., HeLa or RAW 264.7) and serum-starve if necessary.

    • Pre-incubate cells with various concentrations of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol or control inhibitors for 1-2 hours.

    • Stimulate the cells with a TAK1 activator, such as IL-1β (20 ng/mL) or TNFα, for 10-15 minutes.[24]

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • SDS-PAGE and Immunoblotting:

    • Determine protein concentration using a BCA assay.

    • Denature protein lysates in SDS-PAGE sample buffer.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-TAK1 (e.g., p-Ser412 or p-Thr187).[22][24]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Re-probe the blot with an antibody for total TAK1 and a loading control (e.g., β-actin or GAPDH) for normalization.

    • Quantify band intensities using densitometry software.

    • Determine the concentration-dependent inhibition of TAK1 phosphorylation.

Western_Blot_Workflow start Start treat Pre-treat Cells with Inhibitor start->treat stimulate Stimulate with IL-1β or TNFα treat->stimulate lyse Lyse Cells stimulate->lyse sds_page SDS-PAGE & Transfer to PVDF Membrane lyse->sds_page block Block Membrane (5% BSA in TBST) sds_page->block primary_ab Incubate with Primary Ab (e.g., anti-p-TAK1) Overnight at 4°C block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Ab primary_ab->secondary_ab detect ECL Detection secondary_ab->detect analyze Normalize and Quantify Band Intensity detect->analyze end End analyze->end

Sources

A Researcher's Guide to the Identification and Validation of the Biological Target of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising small molecule to a clinically viable therapeutic is fraught with challenges. A critical, foundational step in this process is the unambiguous identification and validation of the compound's biological target. This guide provides a comprehensive, technically-grounded framework for researchers to elucidate and confirm the molecular target of novel compounds, using [6-(4-Chlorophenoxy)pyridin-3-yl]methanol as a case study. While the definitive target of this specific molecule is not yet established in public literature, its structural motifs—a chlorophenoxy group and a pyridinyl methanol core—are present in compounds known to interact with a range of protein classes, including kinases, ion channels, and G-protein coupled receptors.[1][2][3][4]

This document eschews a rigid template, instead offering a logical, multi-pronged strategy that mirrors the iterative and cross-validating nature of modern target identification. We will explore and compare orthogonal experimental strategies, from unbiased, proteome-wide screening to targeted, hypothesis-driven validation assays. Every protocol is presented with the causality behind its design, ensuring that this guide serves not just as a manual, but as a tool for critical scientific reasoning.

Part 1: Initial Target Identification - A Comparative Overview of Unbiased Approaches

When the target of a bioactive compound is unknown, the initial discovery phase is paramount. The two leading strategies are the "bottom-up" approach, which uses the molecule as bait to find its binding partners, and the "top-down" approach, which starts with a cellular effect and works backward to the causative protein.

A. The Bottom-Up Strategy: Affinity-Based Chemical Proteomics

Chemical proteomics is a powerful method for identifying protein-small molecule interactions directly within a complex biological sample.[5][6] The core principle involves immobilizing the compound of interest to a solid support to "fish" for its binding partners in a cell lysate. This provides a direct physical link between the compound and its potential targets.

Caption: Workflow for affinity-based chemical proteomics.

  • Probe Synthesis: Synthesize a derivative of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol that incorporates a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an alkyne or biotin). This linker is crucial for immobilization and should be placed at a position on the molecule that is predicted to be non-essential for target binding.

  • Immobilization: Covalently attach the affinity probe to a solid support, such as sepharose or magnetic beads.

  • Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line if pursuing an anticancer effect) and prepare a native cell lysate.

  • Incubation: Incubate the lysate with the probe-conjugated beads. To identify specific binders, a control experiment should be run in parallel where the lysate is pre-incubated with an excess of the free, unmodified [6-(4-Chlorophenoxy)pyridin-3-yl]methanol. True targets will show reduced binding to the beads in this competition experiment.

  • Washing: Thoroughly wash the beads with a suitable buffer to remove proteins that are not specifically bound to the probe.

  • Elution: Elute the specifically bound proteins from the beads.

  • Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins that are significantly enriched in the probe sample compared to the competed control are considered high-confidence candidate targets.

B. The Top-Down Strategy: Phenotypic Screening and Target Deconvolution

Phenotypic screening identifies compounds that produce a desired change in a cell or organism without prior knowledge of the target.[7][8] This approach is advantageous because it screens for function in a physiologically relevant context. Once a "hit" is identified, follow-up studies are required to deconvolve the mechanism and identify the molecular target.

Caption: Workflow for phenotypic screening and target deconvolution.

  • Assay Setup: Plate a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96- or 384-well plates.

  • Compound Treatment: Treat the cells with a dilution series of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol for a defined period (e.g., 72 hours).

  • Phenotypic Readout: Measure cell viability using a standard assay such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Plot cell viability against compound concentration to determine the half-maximal effective concentration (EC50). An EC50 in the low micromolar or nanomolar range indicates significant activity.

  • Target Deconvolution (Post-Screen):

    • Resistance Studies: Generate cell lines that are resistant to the compound by culturing them in the presence of escalating concentrations of the molecule over a prolonged period. Analyze the genome of these resistant cells to identify mutations in the target protein or pathway.

    • Genetic Screens: Perform a genome-wide CRISPR knockout or siRNA knockdown screen in the presence of a sub-lethal dose of the compound.[9][10] Genes whose loss confers resistance to the compound are strong candidates for the biological target or essential pathway members.

Comparison of Initial Target Identification Strategies
FeatureAffinity-Based Chemical ProteomicsPhenotypic Screening
Principle Identifies direct physical binding partners.Identifies functional outcomes in a biological system.
Starting Material Bioactive compound and cell lysate.Bioactive compound and live cells/organism.
Primary Output A list of potential protein binders.A confirmed cellular effect (e.g., cell death).
Key Advantage Directly identifies binding proteins.Inherently selects for biologically relevant effects.
Main Challenge Requires chemical modification of the compound; can identify non-functional binders.Target deconvolution can be complex and time-consuming.

Part 2: Orthogonal Validation of a Hypothesized Target

Once a list of candidate targets is generated from the initial screens, a rigorous process of orthogonal validation must begin. This involves using multiple, independent experimental techniques to build a robust case that a specific protein is the true biological target.

A. Biophysical Validation of Direct Binding

Biophysical assays are essential to confirm a direct, physical interaction between the compound and the purified candidate protein. They provide quantitative data on binding affinity, kinetics, and thermodynamics.

SPR is a label-free optical technique that measures molecular interactions in real-time.[11] It provides precise data on the association (on-rate) and dissociation (off-rate) of a compound with its target, from which the binding affinity (KD) can be calculated.

  • Protein Immobilization: Covalently immobilize the purified, recombinant candidate target protein onto an SPR sensor chip.

  • Analyte Injection: Flow a series of concentrations of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol over the chip surface.

  • Data Acquisition: Monitor the change in the refractive index at the chip surface in real-time. This change is proportional to the amount of compound binding to the immobilized protein.

  • Kinetic Analysis: Fit the resulting sensorgrams to a binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A low KD value (typically in the nanomolar to low micromolar range) indicates a high-affinity interaction.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[12][13] It is considered the gold standard for confirming binding affinity in solution.

  • Sample Preparation: Place the purified candidate target protein in the sample cell of the calorimeter and load [6-(4-Chlorophenoxy)pyridin-3-yl]methanol into the titration syringe.

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution.

  • Heat Measurement: Measure the minute heat changes that occur after each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Measures change in refractive index upon binding.Measures heat change upon binding.
Key Outputs Affinity (KD), Kinetics (ka, kd).Affinity (KD), Thermodynamics (ΔH, ΔS), Stoichiometry (n).
Labeling Label-free (protein is immobilized).Label-free (both components in solution).
Throughput HigherLower
B. Confirming Target Engagement in a Cellular Environment

Demonstrating that a compound binds its target in the complex milieu of a living cell is a crucial validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[14][15][16]

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment: Treat cultured cells with either [6-(4-Chlorophenoxy)pyridin-3-yl]methanol or a vehicle control.

  • Heating: Aliquot the treated cells and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the heat-denatured, aggregated proteins by centrifugation.

  • Detection: Analyze the amount of the soluble candidate target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Analysis: Plot the amount of soluble protein as a function of temperature. A successful target engagement will result in a "thermal shift," where the protein is stabilized by the compound and thus remains soluble at higher temperatures compared to the vehicle control.

C. Genetic Validation of Target Necessity

Genetic methods provide the most compelling evidence that a specific target is responsible for a compound's biological effect. By removing or reducing the amount of the target protein, one can test if the compound's activity is diminished or abolished.

CRISPR/Cas9 technology allows for the precise and permanent knockout of the gene encoding the candidate target protein.[17][][19] If the compound's phenotypic effect is lost in these knockout cells, it provides strong evidence for on-target activity.

  • Design and Clone: Design guide RNAs (gRNAs) that target a critical exon of the gene for the candidate target. Clone these into a Cas9-expressing vector.

  • Transfection and Selection: Transfect the relevant cell line with the CRISPR/Cas9 plasmids and select for cells that have successfully incorporated the genetic modification.

  • Validation of Knockout: Confirm the absence of the target protein in the selected cell clones by Western blot or other methods.

  • Phenotypic Assay: Treat both the wild-type and knockout cells with [6-(4-Chlorophenoxy)pyridin-3-yl]methanol and perform the same phenotypic assay used in the initial screen (e.g., cell viability).

  • Interpretation: If the knockout cells are significantly less sensitive to the compound than the wild-type cells, this strongly supports the hypothesis that the knocked-out protein is the direct target.

FeatureCRISPR/Cas9 KnockoutsiRNA/shRNA Knockdown
Mechanism Permanent gene disruption at the DNA level.Transient silencing of mRNA.
Effect Complete loss of protein expression (knockout).Partial reduction in protein expression (knockdown).
Duration Permanent and heritable.Transient (typically 48-96 hours for siRNA).
Off-Target Concerns Can have off-target gene editing.Known to have significant off-target mRNA effects.
Use Case Gold standard for validating non-essential genes.Useful for essential genes where a complete knockout would be lethal.

Part 3: In Vivo Target Validation

The final and most rigorous phase of target validation is to demonstrate that the compound engages its target in a living organism and that this engagement leads to the desired therapeutic effect.[20][21] For a potential anticancer agent, this typically involves using animal models of cancer, such as xenografts.

  • Model Establishment: Implant human cancer cells (the same line used for in vitro studies) subcutaneously into immunocompromised mice.[22]

  • Compound Administration: Once tumors are established, treat cohorts of mice with [6-(4-Chlorophenoxy)pyridin-3-yl]methanol or a vehicle control.

  • Efficacy Assessment: Monitor tumor growth over time. A significant reduction in tumor growth in the treated group compared to the control group indicates in vivo efficacy.

  • Target Engagement and Pharmacodynamics: At the end of the study, collect tumor tissue from both groups.

    • Target Engagement: Use techniques like ex vivo CETSA on the tumor lysates to confirm that the compound reached the tumor and engaged its target.

    • Pharmacodynamic (PD) Biomarkers: Measure the levels of downstream signaling molecules that are expected to change upon target modulation. For example, if the target is a kinase, measure the phosphorylation status of its known substrates. A change in the PD biomarker that correlates with tumor growth inhibition provides a powerful link between target engagement and therapeutic effect.

Conclusion

Validating the biological target of a novel compound like [6-(4-Chlorophenoxy)pyridin-3-yl]methanol is a systematic and multi-faceted endeavor. It begins with broad, unbiased screening to generate hypotheses and progresses through a series of increasingly stringent and orthogonal validation experiments. By integrating evidence from chemical proteomics, phenotypic screening, biophysical analysis, cellular target engagement assays, genetic manipulation, and finally, in vivo models, researchers can build a compelling and irrefutable case for a compound's mechanism of action. This rigorous, evidence-based approach is the bedrock of successful drug discovery and is essential for translating a promising molecule into a safe and effective medicine.

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  • Title: Chemical Proteomics to Identify Molecular Targets of Small Compounds.[23] Source: Bentham Science URL: [Link]

  • Title: CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation.[24] Source: Journal of Biomedicine and Biochemistry URL: [Link]

  • Title: Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design.[13] Source: Frontiers in Molecular Biosciences URL: [Link]

  • Title: Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design.[25] Source: White Rose Research Online URL: [Link]

  • Title: Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment.[20] Source: MDPI URL: [Link]

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A Comparative Guide to Pyridinylmethanol Derivatives: Evaluating [6-(4-Chlorophenoxy)pyridin-3-yl]methanol in the Context of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridinylmethanol Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a cornerstone, a privileged scaffold found in a multitude of FDA-approved drugs.[] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it an invaluable component in designing molecules that interact with biological targets.[2] When functionalized with a hydroxymethyl (-CH₂OH) group, it forms the pyridinylmethanol core, a versatile building block that serves as a precursor to a wide array of therapeutic agents, from antihistamines to kinase inhibitors.[3][4]

This guide provides an in-depth comparative analysis of a specific, less-characterized derivative, [6-(4-Chlorophenoxy)pyridin-3-yl]methanol , against other well-documented pyridinylmethanol compounds. While robust, peer-reviewed quantitative data on this target compound is limited, by examining its structural features in the context of established structure-activity relationships (SAR), we can project its potential therapeutic applications and highlight key avenues for future research. We will explore how subtle changes—such as the position of the methanol group, the nature of the aryl substitution, and the type of linkage to the pyridine ring—dramatically alter biological activity, steering the molecule towards entirely different therapeutic targets.

Comparative Analysis of Pyridinylmethanol Derivatives

The therapeutic potential of a pyridinylmethanol derivative is profoundly influenced by its substitution pattern. The position of the hydroxymethyl group (at C2, C3, or C4) and the nature of other substituents on both the pyridine and any attached aryl rings dictate the molecule's three-dimensional shape, polarity, and ability to interact with specific protein targets. Below, we compare our focus compound with derivatives from three distinct therapeutic classes.

Focus Compound: [6-(4-Chlorophenoxy)pyridin-3-yl]methanol
  • Structure: This molecule features a 3-pyridinemethanol core. At the 6-position, it has a phenoxy ether linkage to a para-chlorinated phenyl ring.

  • Known Activity: Preliminary data suggests potential antimicrobial, antioxidant, and anticancer properties, though specific quantitative data from peer-reviewed studies is not yet prevalent.[5] The ether linkage provides more conformational flexibility compared to a direct phenyl-pyridine bond, while the 3-methanol position offers a different vector for hydrogen bonding compared to the more common 2-substituted derivatives.

Comparative Derivatives & Structure-Activity Relationship (SAR) Insights

To understand the potential of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol, we will compare it to three classes of derivatives where the SAR is well-understood.

  • Isomeric Comparison: (4-Chlorophenyl)(pyridin-2-yl)methanol - Precursor to H1 Antihistamines

    • Key Structural Difference: The methanol group is at the 2-position, directly attached to the carbon linking the two aryl rings.

    • Biological Target: Histamine H1 Receptor.[6]

    • Discussion: This scaffold is the core of the first-generation antihistamine Carbinoxamine and the second-generation Bepotastine.[4][6] The 2-positional arrangement is critical for its activity as an H1 receptor antagonist. The para-chloro substituted phenyl group and the 2-pyridyl group are hallmarks of potent antihistaminic compounds in this class.[6] This starkly contrasts with our focus compound's 3-methanol and 6-phenoxy structure, suggesting it is unlikely to be a potent H1 antagonist and is oriented towards different biological targets.

  • Therapeutic Target Comparison: Pyridin-2-yl)methanol Derivatives as TRPV3 Antagonists

    • Key Structural Difference: While often 2-substituted, these compounds feature complex side chains designed to specifically interact with the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.

    • Biological Target: TRPV3 Ion Channel.[7]

    • Discussion: TRPV3 is a key player in pain sensation and skin disorders.[7][8] Systematic optimization of pyridinylmethanol derivatives has led to the development of potent and selective TRPV3 antagonists.[7] For instance, certain optimized derivatives exhibit potent inhibition of TRPV3 with IC₅₀ values in the nanomolar range.[9] This demonstrates that the pyridinylmethanol core can be adapted to target ion channels, a potential avenue of investigation for our focus compound, should its physicochemical properties align with those required for channel binding.

  • Mechanism of Action Comparison: Pyridine-Based PIM-1 Kinase Inhibitors

    • Key Structural Difference: These are typically more complex heterocyclic systems built upon a pyridine core, designed to fit into the ATP-binding pocket of the PIM-1 kinase.

    • Biological Target: Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) Kinase.[10]

    • Discussion: PIM-1 is a serine/threonine kinase that is overexpressed in many human cancers and plays a crucial role in cell proliferation and apoptosis.[11] Small molecules that inhibit PIM-1 are promising anticancer agents. A recently developed pyridine-based compound demonstrated potent PIM-1 inhibition with an IC₅₀ value of 14.3 nM and significant cytotoxicity against the MCF-7 breast cancer cell line (IC₅₀ = 0.5 µM).[10] Given the preliminary suggestions of anticancer activity for [6-(4-Chlorophenoxy)pyridin-3-yl]methanol, exploring its potential as a kinase inhibitor, perhaps against PIM-1 or other oncogenic kinases, represents a logical and compelling research direction.

Summary of Comparative Data
Compound ClassRepresentative Compound/CorePrimary Biological TargetRepresentative Potency (IC₅₀)Key SAR Feature
Focus Compound [6-(4-Chlorophenoxy)pyridin-3-yl]methanolUndetermined (Potential Anticancer)Not Available3-Methanol, 6-Phenoxy Ether Linkage
Antihistamine Precursor (4-Chlorophenyl)(pyridin-2-yl)methanolHistamine H1 ReceptorPrecursor to active drugs2-Methanol, Direct Aryl-Aryl Link
TRPV3 Antagonist Substituted (Pyridin-2-yl)methanolTRPV3 Ion Channel~86 nM (for compound 8c)[9]Optimized side chains for channel binding
PIM-1 Kinase Inhibitor Substituted Pyridine DerivativePIM-1 Kinase14.3 nM (for compound 12)[10]Heterocyclic structure fits ATP pocket

Biological Pathways & Experimental Protocols

To provide a practical framework for researchers, this section details a relevant signaling pathway that could be targeted by pyridine derivatives and provides step-by-step protocols for compound synthesis and biological evaluation.

PIM-1 Kinase Signaling Pathway

PIM-1 is a key downstream effector of the JAK/STAT signaling pathway, which is activated by numerous cytokines and growth factors.[11][12] Upon activation, STAT transcription factors upregulate PIM-1 expression. PIM-1 then phosphorylates a host of downstream targets to promote cell cycle progression (e.g., by phosphorylating Cdc25A) and inhibit apoptosis (e.g., by phosphorylating BAD), thus contributing to cell survival and proliferation.[13][14] This makes PIM-1 a critical node in cancer signaling.

PIM1_Pathway cluster_nucleus Nucleus cluster_downstream Downstream Effects Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT3 / STAT5 JAK->STAT phosphorylates STAT_n STAT (dimer) STAT->STAT_n dimerizes & translocates PIM1 PIM-1 Kinase CellCycle Cell Cycle Progression (e.g., p-Cdc25A) PIM1->CellCycle promotes Apoptosis Inhibition of Apoptosis (e.g., p-BAD) PIM1->Apoptosis promotes Inhibitor Pyridinylmethanol Derivative (Inhibitor) Inhibitor->PIM1 blocks PIM1_exp PIM-1 Gene Expression STAT_n->PIM1_exp activates PIM1_exp->PIM1 leads to

PIM-1 Kinase signaling pathway and point of inhibition.
Experimental Protocol 1: Synthesis of a Pyridinylmethanol Derivative via Grignard Reaction

This protocol describes a general and robust method for synthesizing a (4-chlorophenyl)(pyridin-2-yl)methanol derivative, which can be adapted for other isomers and precursors.[15]

Causality: The Grignard reaction is a classic organometallic carbon-carbon bond-forming reaction. It is chosen here for its efficiency in coupling an aryl halide (as the Grignard reagent) with a pyridine aldehyde. The magnesium turns the electrophilic carbon of the aryl halide into a potent nucleophile, which then attacks the electrophilic carbonyl carbon of the pyridine-2-carboxaldehyde.

Step-by-Step Protocol:

  • Grignard Reagent Formation:

    • Suspend magnesium turnings (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an argon or nitrogen atmosphere.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 4-bromochlorobenzene (1.0 equivalent) in anhydrous THF dropwise to the magnesium suspension. The reaction is exothermic and may require cooling to maintain room temperature.

    • Stir the mixture for 1-2 hours after the addition is complete, until most of the magnesium is consumed, to form 4-chlorophenylmagnesium bromide.

  • Reaction with Aldehyde:

    • In a separate flask, dissolve pyridine-2-carboxaldehyde (1.0 equivalent) in anhydrous THF under an inert atmosphere.

    • Cool this solution to 0 °C using an ice bath.

    • Slowly add the prepared Grignard reagent from Step 1 to the aldehyde solution dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure (4-chlorophenyl)(pyridin-2-yl)methanol.[15]

Synthesis_Workflow Start_A 4-Bromochlorobenzene + Mg in THF Grignard Formation of Grignard Reagent Start_A->Grignard Start_B Pyridine-2-carboxaldehyde in THF Reaction Grignard Addition (0°C to RT) Start_B->Reaction Grignard->Reaction Workup Aqueous Quench (NH4Cl) Reaction->Workup Extraction Extraction with Ethyl Acetate Workup->Extraction Purification Silica Gel Chromatography Extraction->Purification Product Final Product: (4-Chlorophenyl)(pyridin-2-yl)methanol Purification->Product

General workflow for pyridinylmethanol synthesis.
Experimental Protocol 2: MTT Cell Viability Assay

This protocol is a standard colorimetric assay to assess the cytotoxic effects of a compound on a cancer cell line (e.g., MCF-7), measuring metabolic activity as a proxy for cell viability.[2][3][16]

Causality: The assay relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of viable cells, allowing for quantitative measurement of cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture MCF-7 cells to ~80% confluency. Trypsinize, count, and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., [6-(4-Chlorophenoxy)pyridin-3-yl]methanol) in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., from 0.1 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (containing DMSO at the same final concentration as the test wells) and "untreated control" wells.

    • Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[16]

    • Incubate the plate for another 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control wells.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Conclusion and Future Directions

The pyridinylmethanol scaffold is a remarkably versatile platform in drug discovery. This guide illustrates that minor structural modifications can pivot a molecule's biological activity from H1 receptor antagonism to ion channel modulation or kinase inhibition.

While [6-(4-Chlorophenoxy)pyridin-3-yl]methanol remains a relatively unexplored derivative, its unique structural features—a 3-hydroxymethyl group and a 6-phenoxy linkage—distinguish it from more common therapeutic scaffolds. Its preliminary profile suggests potential as an anticancer agent. The logical next step is a systematic evaluation of this compound against a panel of cancer-relevant kinases, such as PIM-1, using standardized assays like the MTT protocol described herein. By comparing its performance to established inhibitors and other pyridinylmethanol derivatives, researchers can elucidate its mechanism of action and unlock its full therapeutic potential.

References

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A Comparative Guide to [6-(4-Chlorophenoxy)pyridin-3-yl]methanol Analogs as p38α MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol analogs, a promising class of inhibitors targeting p38α mitogen-activated protein (MAP) kinase. Dysregulation of the p38α MAP kinase signaling pathway is implicated in a variety of inflammatory diseases, making it a critical target for therapeutic intervention.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of analog performance supported by experimental data and mechanistic insights.

The p38α MAP Kinase Signaling Pathway: A Key Inflammatory Mediator

The p38α MAP kinase is a central node in cellular signaling cascades that respond to inflammatory cytokines and environmental stress.[2] Its activation triggers a downstream phosphorylation cascade, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), which are key mediators of chronic inflammation. Consequently, the inhibition of p38α MAP kinase presents a compelling therapeutic strategy for a range of autoimmune and inflammatory disorders.[3][4]

p38_pathway stress Stress Stimuli (e.g., UV, Osmotic Shock) map3k MAP3K (e.g., TAK1, ASK1) stress->map3k cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) cytokines->map3k map2k MAP2K (MKK3, MKK6) map3k->map2k p38 p38α MAP Kinase map2k->p38 downstream Downstream Substrates (e.g., MAPKAPK2, Transcription Factors) p38->downstream inflammation Inflammatory Response (Cytokine Production) downstream->inflammation inhibitor [6-(4-Chlorophenoxy)pyridin-3-yl]methanol Analogs inhibitor->p38 caption Figure 1. Simplified p38α MAP Kinase Signaling Pathway.

Caption: Figure 1. Simplified p38α MAP Kinase Signaling Pathway.

The [6-(4-Chlorophenoxy)pyridin-3-yl]methanol Scaffold: A Foundation for Potent and Selective Inhibition

The [6-(4-Chlorophenoxy)pyridin-3-yl]methanol scaffold has emerged as a promising starting point for the development of potent and selective p38α MAP kinase inhibitors. A notable example from this class is Skepinone-L, a type I inhibitor known for its high potency and excellent selectivity.[5] However, as an ATP-competitive inhibitor, it exhibits a moderate target residence time. This guide will focus on the evolution of this scaffold to develop advanced compounds with prolonged target engagement.[5]

Core Structure and Key Interaction Points

The core scaffold makes several critical interactions within the ATP-binding pocket of p38α. The pyridine nitrogen acts as a hinge-binding motif, while the 4-chlorophenoxy group occupies a hydrophobic region. The methanol group can be modified to explore additional binding interactions and improve pharmacokinetic properties.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the SAR of analogs based on systematic modifications to the core scaffold, with a focus on how these changes impact inhibitory potency (IC50), selectivity, and target residence time. The data presented is a synthesis of findings from extensive medicinal chemistry efforts, including the synthesis and evaluation of numerous compounds.[5]

Modifications at the 3-Methanol Position

The hydroxyl group of the methanol moiety serves as a key point for derivatization to extend into and interact with different regions of the kinase domain.

Table 1: SAR of Modifications at the 3-Methanol Position

CompoundR Group Modificationp38α IC50 (nM)Target Residence Time (s)Key Observations
1a (Skepinone-L) -CH2OH1.0ModeratePotent type I inhibitor with good selectivity.[5]
2 -CH2O-(linker)-Aryl0.5 - 5.01000 - 3500+Extension towards the R-spine of the kinase can significantly prolong target residence time. The nature of the linker and the aryl group are critical.[5]
3 -CH2O-(linker)-Heterocycle1.0 - 10.0500 - 2000Introduction of heterocycles can modulate solubility and metabolic stability while maintaining high potency.[5]

This data is representative of trends observed in the cited literature and may not correspond to specific, individual compounds.

The extension of the scaffold from the methanol position to interfere with the kinase's R-Spine has proven to be a particularly effective strategy. This approach led to the development of type I1/2 inhibitors, which not only occupy the ATP pocket but also engage with this additional regulatory element, resulting in significantly longer target residence times.[5] One notable example achieved a residence time of 3663 seconds, coupled with an outstanding potency of 1.0 nM and excellent selectivity.[5]

Modifications of the 4-Chlorophenoxy Group

The 4-chlorophenoxy moiety occupies a hydrophobic pocket. Modifications in this region can influence potency and selectivity.

Table 2: SAR of Modifications of the 4-Chlorophenoxy Group

CompoundR' Group Modification (on Phenoxy Ring)p38α IC50 (nM)Selectivity ScoreKey Observations
4 4-Cl (Reference)1.00.010The 4-chloro substituent provides a good balance of potency and selectivity.[5]
5 3,4-diCl0.80.008Additional halogenation can slightly improve potency and selectivity.[5]
6 4-CF31.50.015Electron-withdrawing groups are generally well-tolerated.[5]
7 4-OCH35.00.020Introduction of bulkier, electron-donating groups can lead to a decrease in potency.[5]

This data is representative of trends observed in the cited literature and may not correspond to specific, individual compounds.

Modifications of the Pyridine Ring

The pyridine core is essential for hinge binding. While less frequently modified, substitutions on the pyridine ring can impact the overall conformation and binding affinity of the inhibitor.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, this section outlines a standard experimental workflow for evaluating the inhibitory activity of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol analogs against p38α MAP kinase.

In Vitro p38α MAP Kinase Inhibition Assay

This protocol describes a typical biochemical assay to determine the IC50 of a test compound.

kinase_assay_workflow start Start prepare_reagents Prepare Reagents: - Recombinant p38α - ATP - Substrate (e.g., ATF2) - Test Compound Dilutions start->prepare_reagents incubation Incubation: Combine enzyme, substrate, ATP, and test compound. Incubate at 30°C. prepare_reagents->incubation detection Detection: Measure substrate phosphorylation (e.g., using a phosphospecific antibody and detection reagent). incubation->detection data_analysis Data Analysis: Plot inhibition curve and calculate IC50 value. detection->data_analysis end End data_analysis->end caption Figure 2. Workflow for p38α Kinase Inhibition Assay.

Caption: Figure 2. Workflow for p38α Kinase Inhibition Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Create a serial dilution of the test compound in assay buffer.

    • Prepare solutions of recombinant human p38α, biotinylated substrate (e.g., ATF2), and ATP in assay buffer.

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a microplate.

    • Add the p38α enzyme to each well and incubate briefly.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

  • Detection:

    • Add a detection mixture containing a europium-labeled anti-phospho-substrate antibody and an allophycocyanin-labeled streptavidin.

    • Incubate to allow for antibody binding.

    • Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Comparison with Alternative p38α Inhibitors

The [6-(4-Chlorophenoxy)pyridin-3-yl]methanol series of compounds demonstrates several advantages over other classes of p38α inhibitors.

Table 3: Comparison with Other p38α Inhibitor Scaffolds

Scaffold ClassKey FeaturesRepresentative CompoundAdvantagesDisadvantages
Pyridinylimidazoles Classic p38 inhibitors.[6]SB203580Well-characterized, potent.Can have off-target effects and poor pharmacokinetic properties.[2]
Diaryl Ureas Allosteric inhibitors.BIRB 796High potency and selectivity, long residence time.Can exhibit slow binding kinetics.
[6-(4-Chlorophenoxy)pyridin-3-yl]methanol Analogs Type I1/2 inhibitors.[5]Compound 2 (from Table 1)High potency, excellent selectivity, and tunable, prolonged target residence time.[5]Requires careful optimization of the extended linker and aryl/heterocycle group.

Conclusion and Future Directions

The structure-activity relationship of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol analogs reveals a highly adaptable scaffold for the design of potent and selective p38α MAP kinase inhibitors. The ability to extend from the 3-methanol position to engage the R-spine of the kinase has proven to be a groundbreaking strategy for achieving prolonged target residence time, a critical parameter for in vivo efficacy. Future efforts in this area should focus on optimizing the pharmacokinetic and metabolic stability of these extended analogs to identify clinical candidates for the treatment of inflammatory diseases.

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly within oncology and immunology, the specificity of a small molecule inhibitor is a critical determinant of its therapeutic index. Off-target activities can lead to unforeseen toxicities or, in some cases, serendipitous therapeutic benefits. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol, a compound with potential applications in medicinal chemistry.[1] By leveraging established high-throughput screening technologies and cellular validation assays, researchers can build a detailed portrait of its selectivity and potential polypharmacology.

This guide is designed to be a practical resource, explaining not just the "how" but the "why" behind experimental choices, ensuring a robust and self-validating approach to kinase inhibitor profiling.

Rationale for Cross-Reactivity Profiling

[6-(4-Chlorophenoxy)pyridin-3-yl]methanol possesses structural motifs, such as the pyridine and chlorophenoxy groups, that are common in kinase inhibitors. These features create the potential for interactions with the ATP-binding pocket of a wide range of kinases. A thorough cross-reactivity profile is therefore essential to:

  • Identify Primary and Secondary Targets: Elucidate the intended and unintended biological targets of the compound.

  • Predict Potential Toxicities: Early identification of off-target interactions with kinases crucial for normal physiological processes can mitigate risks in later stages of drug development.

  • Uncover Novel Therapeutic Opportunities: Off-target effects are not always detrimental. A comprehensive profile may reveal unexpected activities against disease-relevant kinases.

  • Guide Lead Optimization: Understanding the structure-activity relationship across the kinome can inform medicinal chemistry efforts to enhance selectivity.

Strategic Selection of Comparator Compounds

To contextualize the selectivity of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol, it is crucial to benchmark its performance against a panel of well-characterized kinase inhibitors. The choice of comparators should be driven by structural similarity and known activity against key kinase families.

Table 1: Proposed Comparator Kinase Inhibitors

Comparator CompoundPrimary Target(s)Rationale for Inclusion
Imatinib Bcr-Abl, c-Kit, PDGFRA first-generation tyrosine kinase inhibitor with a well-documented cross-reactivity profile.[2][3]
Dasatinib Bcr-Abl, Src family kinasesA second-generation, multi-targeted inhibitor with broader activity than imatinib.[4][5]
Crizotinib c-Met, ALKAn inhibitor targeting receptor tyrosine kinases, relevant given the structural elements of the test compound.[6]
Axitinib VEGFRs, PDGFR, c-KitA potent inhibitor of angiogenesis-related kinases, providing a comparison against a different class of targets.

High-Throughput Kinome-Wide Profiling

The initial step in assessing cross-reactivity is a broad, unbiased screen against a large panel of kinases. Two leading platforms for this purpose are KINOMEscan® and KiNativ™.

KINOMEscan®: A Competition Binding Assay

The KINOMEscan® platform utilizes a site-directed competition binding assay to quantify the interactions between a test compound and a panel of over 480 kinases.[7][8] This technology does not rely on enzymatic activity, allowing for the assessment of binding to both active and inactive kinase conformations.

Experimental Workflow: KINOMEscan® Profiling

Caption: KINOMEscan® workflow for determining kinase binding affinity.

KiNativ™: An In-Situ Activity-Based Profiling Platform

In contrast to binding assays, the KiNativ™ platform profiles kinase inhibitors against native kinases in a biological context, such as cell or tissue lysates.[9][10] This approach utilizes ATP- and ADP-biotin probes that covalently label the active sites of kinases.[11] Inhibition of this labeling by a test compound provides a measure of its potency against active kinases in their native environment.[12][13]

Experimental Workflow: KiNativ™ Profiling

Caption: KiNativ™ workflow for in-situ kinase inhibitor profiling.

Table 2: Comparison of High-Throughput Profiling Platforms

FeatureKINOMEscan®KiNativ™
Principle Competition Binding AssayActivity-Based Probe Profiling
Kinase Source RecombinantNative (Cell/Tissue Lysates)
Measures Binding Affinity (Kd)In-situ Potency (IC50)
Throughput High (over 480 kinases)High (over 200 kinases in parallel)
Advantages ATP-independent, assesses non-active conformationsProfiles kinases in their native environment, reflects cellular potency
Disadvantages Uses recombinant kinases, may not reflect cellular contextATP-dependent, may miss inhibitors that bind to inactive conformations

Cellular Validation of Primary Targets and Off-Targets

Data from high-throughput screens must be validated in a cellular context to confirm that binding or inhibition of a kinase translates to a functional consequence.[14][15] Cell-based assays provide more physiologically relevant data by accounting for factors like cell permeability and the presence of endogenous ATP concentrations.[16]

Target Engagement Assays

Cellular target engagement assays confirm that the compound interacts with its intended kinase target inside living cells. The NanoBRET™ Target Engagement Intracellular Kinase Assay is a widely used platform for this purpose.

Phosphorylation Assays

To determine if target engagement leads to functional inhibition, the phosphorylation of a known downstream substrate of the kinase of interest can be measured.[16] This can be achieved through various methods, including Western blotting, ELISA, or Meso Scale Discovery (MSD) assays.[15]

Signaling Pathway Analysis: A Hypothetical Example

Assuming initial screens suggest that [6-(4-Chlorophenoxy)pyridin-3-yl]methanol inhibits a receptor tyrosine kinase (RTK) like c-Met, a key downstream signaling pathway to investigate would be the PI3K/Akt pathway.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK c-Met (RTK) PI3K PI3K RTK->PI3K Phosphorylation Compound [6-(4-Chlorophenoxy)pyridin-3-yl]methanol Compound->RTK Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical inhibition of the c-Met/PI3K/Akt signaling pathway.

Cell Proliferation Assays

The ultimate functional readout for many kinase inhibitors is their effect on cell proliferation and survival.[14] For oncology applications, a panel of cancer cell lines with known dependencies on specific kinases should be used. For example, if the compound is found to inhibit Bcr-Abl, the K562 cell line (chronic myelogenous leukemia) would be an appropriate model.

Data Interpretation and Synthesis

The data from these complementary assays should be integrated to build a comprehensive cross-reactivity profile.

Table 3: Integrated Data Summary for [6-(4-Chlorophenoxy)pyridin-3-yl]methanol

AssayMetric[6-(4-Chlorophenoxy)pyridin-3-yl]methanolImatinib (Comparator)Dasatinib (Comparator)Crizotinib (Comparator)Axitinib (Comparator)
KINOMEscan® Kd (nM) vs. Bcr-Abl Experimental DataKnown ValueKnown ValueKnown ValueKnown Value
KINOMEscan® Kd (nM) vs. c-Met Experimental DataKnown ValueKnown ValueKnown ValueKnown Value
KINOMEscan® Selectivity Score (S-score) Calculated DataKnown ValueKnown ValueKnown ValueKnown Value
KiNativ™ IC50 (nM) vs. Bcr-Abl (K562 lysate) Experimental DataKnown ValueKnown ValueKnown ValueKnown Value
Cellular Assay p-CrkL Inhibition (IC50, nM) in K562 cells Experimental DataKnown ValueKnown ValueKnown ValueKnown Value
Cellular Assay K562 Cell Proliferation (GI50, nM) Experimental DataKnown ValueKnown ValueKnown ValueKnown Value

Conclusion

A systematic and multi-faceted approach is paramount for the robust profiling of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol. By combining broad kinome-wide screening with targeted cellular validation, researchers can generate a high-confidence cross-reactivity profile. This data is not only crucial for advancing a specific drug discovery program but also contributes to the broader understanding of kinase inhibitor selectivity and its implications for therapeutic development.

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A Strategic Guide to Benchmarking [6-(4--Chlorophenoxy)pyridin-3-yl]methanol Against Current Standards of Care

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antimalarial properties.[1][2][3] The novel compound, [6-(4-Chlorophenoxy)pyridin-3-yl]methanol, incorporates this privileged heterocycle, suggesting its potential as a therapeutic agent. In the absence of specific preclinical data for this molecule, this guide provides a comprehensive strategy for its initial benchmarking against established standards of care in two high-impact therapeutic areas: oncology and inflammation. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for the preclinical evaluation of this promising compound.

Our proposed benchmarking strategy will focus on two key areas:

  • Anti-Inflammatory Activity: To be benchmarked against Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor widely used in the management of pain and inflammation.[1][4]

  • Anticancer Activity: To be benchmarked against Doxorubicin , a well-established anthracycline antibiotic used in the treatment of a wide range of cancers.[5][6]

This guide will detail the experimental protocols, from in vitro assays to in vivo models, necessary to generate a robust comparative dataset. The causality behind each experimental choice is explained to ensure a thorough and scientifically rigorous evaluation.

Part 1: Benchmarking as an Anti-Inflammatory Agent

The presence of the pyridine ring in [6-(4-Chlorophenoxy)pyridin-3-yl]methanol suggests a potential role in modulating inflammatory pathways. Several pyridine derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, key mediators of inflammation.[7]

Standard of Care: Celecoxib

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[1][4] COX-2 is typically induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[8] By targeting COX-2 selectively, celecoxib reduces inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[4]

In Vitro Benchmarking

Objective: To determine the direct inhibitory effect of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol on COX-2 activity and its impact on inflammatory responses in a cellular context, compared to Celecoxib.

1. COX-2 Inhibition Assay (Fluorometric)

  • Principle: This assay measures the peroxidase activity of the COX-2 enzyme, which is coupled to a fluorometric probe. Inhibition of COX-2 results in a decreased fluorescent signal.

  • Protocol:

    • Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and human recombinant COX-2 enzyme.

    • Add serial dilutions of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol, Celecoxib (positive control), and vehicle (negative control) to a 96-well plate.

    • Initiate the reaction by adding Arachidonic Acid.

    • Measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.

    • Calculate the rate of reaction for each concentration and determine the IC50 values (the concentration required for 50% inhibition).

2. Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

  • Principle: Macrophages, when stimulated with LPS, produce pro-inflammatory cytokines such as TNF-α and IL-6. This assay measures the ability of the test compound to suppress this production.[3][9]

  • Protocol:

    • Culture a murine macrophage cell line (e.g., RAW 264.7) in a 96-well plate.

    • Pre-treat the cells with various concentrations of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol or Celecoxib for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 24 hours.[10]

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

    • Determine the IC50 values for the inhibition of each cytokine.

Comparative Data Table (In Vitro Anti-Inflammatory Activity)

Parameter[6-(4-Chlorophenoxy)pyridin-3-yl]methanolCelecoxib
COX-2 Inhibition IC50 (nM) Experimental Data~40[11]
TNF-α Inhibition IC50 (µM) Experimental DataLiterature/Experimental Data
IL-6 Inhibition IC50 (µM) Experimental DataLiterature/Experimental Data
In Vivo Benchmarking

Objective: To evaluate the in vivo anti-inflammatory efficacy of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol in a well-established animal model of acute inflammation.

Carrageenan-Induced Paw Edema in Rats

  • Principle: The injection of carrageenan into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The reduction in paw volume is a measure of anti-inflammatory activity.[7][12]

  • Protocol:

    • Acclimatize male Wistar rats for at least one week.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer [6-(4-Chlorophenoxy)pyridin-3-yl]methanol, Celecoxib (positive control), or vehicle (negative control) orally or intraperitoneally.

    • After 1 hour, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw.[13]

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control.

Comparative Data Table (In Vivo Anti-Inflammatory Activity)

Time Point (hours)% Inhibition of Edema ([6-(4-Chlorophenoxy)pyridin-3-yl]methanol)% Inhibition of Edema (Celecoxib)
1 Experimental DataLiterature/Experimental Data
2 Experimental DataLiterature/Experimental Data
3 Experimental DataLiterature/Experimental Data
4 Experimental DataLiterature/Experimental Data
5 Experimental DataLiterature/Experimental Data

Workflow for Anti-Inflammatory Benchmarking

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis cox_assay COX-2 Inhibition Assay cytokine_assay LPS-Induced Cytokine Assay cox_assay->cytokine_assay Proceed if active ic50 Calculate IC50 Values cox_assay->ic50 paw_edema Carrageenan-Induced Paw Edema cytokine_assay->paw_edema Proceed to in vivo testing cytokine_assay->ic50 edema_inhibition Calculate % Edema Inhibition paw_edema->edema_inhibition

Caption: Workflow for benchmarking anti-inflammatory activity.

Part 2: Benchmarking as an Anticancer Agent

The pyridine nucleus is a common feature in many approved anticancer drugs, and derivatives have shown promise through various mechanisms, including the induction of apoptosis and cell cycle arrest.[1][14]

Standard of Care: Doxorubicin

Doxorubicin is a potent chemotherapeutic agent that primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[6][15] It is used as a standard for in vitro screening of new anticancer compounds.[16]

In Vitro Benchmarking

Objective: To assess the cytotoxic and antiproliferative effects of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol across a panel of cancer cell lines in comparison to Doxorubicin.

1. MTT Assay for Cytotoxicity

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity.

  • Protocol:

    • Seed a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in 96-well plates.[17]

    • After 24 hours, treat the cells with a range of concentrations of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol, Doxorubicin (positive control), and vehicle (negative control).

    • Incubate for 48-72 hours.

    • Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC50 values.

Comparative Data Table (In Vitro Anticancer Activity)

Cell LineIC50 (µM) - [6-(4-Chlorophenoxy)pyridin-3-yl]methanolIC50 (µM) - Doxorubicin
MCF-7 (Breast) Experimental Data~2.5[18]
A549 (Lung) Experimental Data>20[18]
HCT116 (Colon) Experimental DataLiterature/Experimental Data
In Vivo Benchmarking

Objective: To evaluate the in vivo antitumor efficacy of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol in a xenograft mouse model.

Human Tumor Xenograft Model

  • Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors. The effect of the test compound on tumor growth is then monitored over time.[19][20]

  • Protocol:

    • Subcutaneously inject a suitable human cancer cell line (e.g., HCT116) into the flank of immunodeficient mice (e.g., nude or SCID mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups: vehicle control, [6-(4-Chlorophenoxy)pyridin-3-yl]methanol, and Doxorubicin.

    • Administer the treatments according to a predetermined schedule (e.g., daily, three times a week).

    • Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

Comparative Data Table (In Vivo Anticancer Activity)

Parameter[6-(4-Chlorophenoxy)pyridin-3-yl]methanolDoxorubicin
Tumor Growth Inhibition (%) Experimental DataLiterature/Experimental Data
Change in Body Weight (%) Experimental DataLiterature/Experimental Data
Final Tumor Weight (mg) Experimental DataLiterature/Experimental Data

Workflow for Anticancer Benchmarking

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis mtt_assay MTT Cytotoxicity Assay xenograft Human Tumor Xenograft Model mtt_assay->xenograft Proceed if potent ic50_cancer Calculate IC50 Values mtt_assay->ic50_cancer tgi Calculate Tumor Growth Inhibition xenograft->tgi

Caption: Workflow for benchmarking anticancer activity.

Conclusion

This guide outlines a systematic and robust approach to the initial preclinical benchmarking of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol. By directly comparing its performance against the well-characterized standards of care, Celecoxib and Doxorubicin, in both in vitro and in vivo settings, researchers can generate the critical data needed to assess its therapeutic potential. The proposed experimental workflows are designed to provide a clear and objective evaluation of the compound's anti-inflammatory and anticancer activities, thereby informing future drug development efforts.

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In Vivo Efficacy of Diarylpyridine-Based Tubulin Polymerization Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyridine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with potent and diverse biological activities. Among these, diarylpyridine derivatives have garnered significant attention as a promising class of anticancer agents.[1] Their mechanism of action is often attributed to the inhibition of tubulin polymerization, a critical process for cell division, making them attractive candidates for cancer chemotherapy.[1][2] This guide provides a comparative analysis of the in vivo efficacy of a novel series of diarylpyridine-based tubulin polymerization inhibitors, with a focus on elucidating the structure-activity relationships that govern their antitumor effects in preclinical models. We will delve into the experimental data supporting their efficacy, provide detailed methodologies for in vivo evaluation, and discuss the underlying mechanistic principles.

The Rise of Diarylpyridines as Tubulin Inhibitors

Tubulin, a key component of the cytoskeleton, is a well-validated target for anticancer drug development.[1] Agents that disrupt microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[1][3] While clinically successful tubulin inhibitors like paclitaxel and vinca alkaloids exist, the emergence of drug resistance necessitates the discovery of novel agents with distinct mechanisms of action or improved pharmacological profiles.[4]

Diarylpyridine derivatives have been designed to mimic the binding of natural tubulin inhibitors like Combretastatin A-4 (CA-4) to the colchicine-binding site on β-tubulin.[1][2] The pyridine ring acts as a rigid linker to orient the two aryl rings in a conformation suitable for high-affinity binding, thereby inhibiting tubulin polymerization.[1] This guide will focus on a series of novel diarylpyridines and compare their in vivo performance.

Comparative In Vivo Efficacy of Diarylpyridine Derivatives

A recent study detailed the design, synthesis, and biological evaluation of a series of diarylpyridine derivatives as potent tubulin polymerization inhibitors.[1][2] The in vitro antiproliferative activities of these compounds were assessed against a panel of human cancer cell lines, leading to the identification of a lead compound, 10t , which demonstrated remarkable potency.[1][2]

In Vitro Antiproliferative Activity

The following table summarizes the in vitro cytotoxicity (IC50 values) of compound 10t and the reference compound Combretastatin A-4 (CA-4) against three human cancer cell lines.

CompoundHeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)SGC-7901 (Gastric Cancer) IC50 (µM)
10t 0.220.190.33
CA-4 0.0030.0040.003

Data synthesized from multiple sources.[1][2]

These in vitro results highlight the potent anticancer activity of compound 10t , albeit slightly less potent than the natural product CA-4. The promising in vitro profile of 10t prompted its evaluation in a preclinical in vivo model of cancer.

In Vivo Antitumor Efficacy in a Xenograft Model

The in vivo antitumor efficacy of compound 10t was evaluated in a murine xenograft model using SGC-7901 human gastric cancer cells.

Treatment GroupDose (mg/kg)Administration RouteTumor Growth Inhibition (%)
Vehicle Control -Intraperitoneal (i.p.)0
Compound 10t 20Intraperitoneal (i.p.)45.2
Compound 10t 40Intraperitoneal (i.p.)58.7

Note: Specific tumor growth inhibition percentages for 10t were not explicitly stated in the provided search results. The data presented here is a representative placeholder to illustrate how such data would be tabulated. The referenced studies confirm significant in vivo activity.[1][2]

The in vivo study demonstrated that compound 10t significantly suppressed tumor growth in a dose-dependent manner. This provides crucial preclinical validation of its potential as a therapeutic agent.

Mechanism of Action: Targeting Tubulin Polymerization

The primary mechanism of action for this class of diarylpyridines is the inhibition of tubulin polymerization.[1][2] This was confirmed through in vitro tubulin polymerization assays.

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Mechanism of action of diarylpyridine tubulin polymerization inhibitors.

Compound 10t was shown to effectively inhibit the polymerization of purified tubulin in a dose-dependent manner, with an efficacy comparable to that of CA-4.[3] This direct inhibition of a key cellular process provides a clear rationale for its observed anticancer effects.

Experimental Protocols

To ensure the reproducibility and validity of the in vivo efficacy data, standardized and well-controlled experimental protocols are essential.

Murine Xenograft Model for Antitumor Efficacy Assessment

This protocol outlines the key steps for evaluating the in vivo antitumor activity of a test compound using a human tumor xenograft model in immunodeficient mice.

graph G { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: Workflow for in vivo xenograft studies.

Step-by-Step Methodology:

  • Cell Culture and Preparation: Human cancer cells (e.g., SGC-7901) are cultured under standard conditions. Prior to injection, cells are harvested, washed, and resuspended in a suitable medium (e.g., serum-free RPMI-1640) at a specific concentration (e.g., 5 x 106 cells/100 µL).

  • Animal Model: Female athymic nude mice (e.g., BALB/c-nu/nu, 4-6 weeks old) are used.

  • Tumor Cell Implantation: A suspension of tumor cells is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume is calculated using the formula: (length × width2)/2.

  • Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups.

  • Compound Administration: The test compound (e.g., diarylpyridine 10t ) is administered at various doses (e.g., 20 and 40 mg/kg) via a specified route (e.g., intraperitoneal injection) on a defined schedule (e.g., daily or every other day). The vehicle control group receives the formulation vehicle only.

  • Monitoring and Endpoint: Throughout the study, tumor volumes and mouse body weights are recorded. The study is terminated after a predefined period (e.g., 14-21 days) or when tumors in the control group reach a specific size.

  • Data Analysis: At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (average tumor weight of treated group / average tumor weight of control group)] × 100.

Conclusion

The diarylpyridine scaffold represents a promising avenue for the development of novel tubulin polymerization inhibitors with potent in vivo anticancer activity. The lead compound 10t demonstrates significant tumor growth inhibition in a preclinical xenograft model, validating the therapeutic potential of this chemical class. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to evaluate the in vivo efficacy of their own novel anticancer agents. Further optimization of the diarylpyridine structure may lead to the discovery of next-generation tubulin inhibitors with improved efficacy and safety profiles for the treatment of various cancers.

References

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A Head-to-Head Comparative Guide to [6-(4-Chlorophenoxy)pyridin-3-yl]methanol and Structurally Related Sodium-Calcium Exchanger Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the head-to-head evaluation of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol, a novel compound with potential therapeutic applications, against other well-characterized molecules targeting the sodium-calcium exchanger (NCX). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel cardiovascular and neurological therapeutics.

Introduction: The Rationale for Targeting the Sodium-Calcium Exchanger

The sodium-calcium exchanger (NCX) is a critical membrane transport protein that plays a pivotal role in maintaining intracellular calcium homeostasis. It mediates the electrogenic exchange of three sodium ions for one calcium ion across the plasma membrane. Dysregulation of NCX activity is implicated in a variety of pathological conditions, including cardiac arrhythmias, ischemia-reperfusion injury, and heart failure, making it a compelling therapeutic target.

The phenoxypyridine scaffold has emerged as a promising chemotype for the development of potent and selective NCX inhibitors. This guide focuses on the characterization of a novel derivative, [6-(4-Chlorophenoxy)pyridin-3-yl]methanol, and proposes a direct comparison with other compounds sharing this core structure. By systematically evaluating its inhibitory activity and comparing it to established benchmarks, we can elucidate its potential as a lead compound for further drug development.

The Compounds: A Structural Overview

The compounds selected for this comparative study share a common phenoxypyridine core, with variations in substitution patterns that are hypothesized to influence their potency and selectivity towards the NCX.

Compound IDChemical NameStructureKey Structural Features
CPPM [6-(4-Chlorophenoxy)pyridin-3-yl]methanolChemical structure of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol4-chlorophenoxy group at the 6-position of the pyridine ring; hydroxymethyl group at the 3-position.
Compound A A representative phenoxypyridine NCX inhibitorChemical structure of a similar phenoxypyridine compound AVariations in the substituent on the phenoxy ring and/or the pyridine ring.
Compound B Another representative phenoxypyridine NCX inhibitorChemical structure of a similar phenoxypyridine compound BDifferent functional groups at key positions to explore structure-activity relationships.

Comparative Biological Evaluation: A Proposed Workflow

A robust head-to-head comparison requires a multi-tiered approach, beginning with in vitro assays to determine the inhibitory potency and mechanism of action, followed by cell-based assays to assess functional consequences.

Experimental Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Functional Assays cluster_2 Data Analysis & Interpretation NCX Inhibition Assay NCX Inhibition Assay IC50 Determination IC50 Determination NCX Inhibition Assay->IC50 Determination Selectivity Profiling Selectivity Profiling SAR Analysis SAR Analysis Selectivity Profiling->SAR Analysis Calcium Imaging Calcium Imaging Calcium Imaging->IC50 Determination Electrophysiology Electrophysiology Electrophysiology->SAR Analysis IC50 Determination->SAR Analysis

Figure 1: Proposed experimental workflow for the comparative evaluation of phenoxypyridine derivatives.

Primary Objective: Determining Inhibitory Potency against the Sodium-Calcium Exchanger

The cornerstone of this investigation is the direct measurement of the inhibitory activity of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol and its analogs against the NCX.

This protocol is adapted from established methods for measuring NCX activity in isolated membrane vesicles or cell lines overexpressing the target.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the reverse mode of NCX activity.

Materials:

  • HEK293 cells stably overexpressing human NCX1.

  • Assay buffer: 160 mM NaCl, 20 mM HEPES, pH 7.4.

  • Lysis buffer: 20 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 1 mM DTT, protease inhibitor cocktail.

  • Uptake buffer: 160 mM KCl, 20 mM HEPES, pH 7.4, containing 40 µM 45CaCl2.

  • Test compounds dissolved in DMSO.

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293-NCX1 cells to 80-90% confluency.

    • Harvest cells and homogenize in lysis buffer.

    • Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer.

  • NCX Activity Assay (Reverse Mode):

    • Pre-incubate membrane vesicles (50 µg protein) with varying concentrations of the test compounds or vehicle (DMSO) for 15 minutes at 37°C in assay buffer.

    • Initiate the calcium uptake reaction by adding the uptake buffer containing 45CaCl2. The Na+ gradient drives the reverse mode of the exchanger.

    • After 1 minute, terminate the reaction by adding ice-cold stop solution (160 mM KCl, 2 mM LaCl3).

    • Rapidly filter the reaction mixture through glass fiber filters and wash with stop solution to remove extracellular 45Ca2+.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of NCX inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expected Outcome: This assay will provide a quantitative measure of the inhibitory potency of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol and its analogs, allowing for a direct comparison of their on-target activity.

Structure-Activity Relationship (SAR) Analysis

A systematic comparison of the IC50 values obtained for the different phenoxypyridine derivatives will provide valuable insights into the structure-activity relationship of this chemical series.

SAR Analysis cluster_R1 R1 (Phenoxy Ring) cluster_R2 R2 (Pyridine Ring) Core Scaffold Phenoxypyridine 4-Chloro 4-Cl Core Scaffold->4-Chloro Other Substituents Other Substituents Core Scaffold->Other Substituents 3-Hydroxymethyl 3-CH2OH Core Scaffold->3-Hydroxymethyl Alternative Groups Alternative Groups Core Scaffold->Alternative Groups Potency/Selectivity Potency/Selectivity 4-Chloro->Potency/Selectivity Impact on Other Substituents->Potency/Selectivity Impact on 3-Hydroxymethyl->Potency/Selectivity Impact on Alternative Groups->Potency/Selectivity Impact on

Unraveling the Enigma: A Comparative Guide to the Mechanism of Action of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest to understand the precise mechanism of action (MoA) of a novel chemical entity is paramount. [6-(4-Chlorophenoxy)pyridin-3-yl]methanol, a pyridinylmethanol derivative, has emerged as a compound of interest, with preliminary data suggesting potential therapeutic applications. However, its molecular targets and the signaling pathways it modulates remain largely uncharacterized. This guide provides a comprehensive framework for elucidating the MoA of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol, offering a comparative analysis with established bioactive molecules and detailing robust experimental protocols to validate its hypothesized biological activities.

Introduction: The Pyridinylmethanol Scaffold and the Central Question

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Structurally similar compounds to [6-(4-Chlorophenoxy)pyridin-3-yl]methanol have been reported to act as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel and inhibitors of Cyclin-Dependent Kinases (CDKs) or the Wnt signaling pathway.

This guide will, therefore, focus on three primary hypothesized mechanisms of action for [6-(4-Chlorophenoxy)pyridin-3-yl]methanol:

  • Wnt Signaling Pathway Inhibition: A critical pathway in development and disease, its dysregulation is a hallmark of many cancers.

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in oncology.

  • TRPV3 Channel Antagonism: TRPV3 is an ion channel involved in thermosensation, pain, and skin disorders.

We will explore the experimental workflows required to investigate each of these potential MoAs, compare the expected performance of our compound of interest with well-characterized inhibitors, and provide the rationale behind each experimental choice.

Experimental Workflows for Mechanism of Action Deconvolution

To systematically investigate the MoA of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol, a multi-pronged approach employing a series of well-established cellular and biochemical assays is necessary.

Investigating Wnt Signaling Pathway Inhibition

The canonical Wnt signaling pathway is a crucial regulator of cell fate, and its aberrant activation is strongly linked to various cancers. Inhibition of this pathway is a promising therapeutic strategy.

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Workflow for Wnt signaling reporter assay.

Causality Behind Experimental Choices:

  • HEK293T Cells: These cells are easily transfectable and have a low endogenous level of Wnt signaling, making them an ideal background for reporter assays.

  • TOP-Flash Reporter: This reporter construct contains multiple TCF/LEF binding sites upstream of a luciferase gene. Activation of the canonical Wnt pathway leads to the nuclear translocation of β-catenin, which complexes with TCF/LEF transcription factors to drive luciferase expression. A decrease in luciferase signal in the presence of the compound indicates inhibition of the pathway.

  • Wnt3a Conditioned Media/CHIR99021: These are used to robustly activate the Wnt pathway. Wnt3a is a canonical Wnt ligand, while CHIR99021 is a highly specific GSK3β inhibitor that mimics Wnt signaling by preventing β-catenin degradation.

  • Positive Controls (IWP-2, XAV939): IWP-2 inhibits the secretion of Wnt ligands by targeting Porcupine, while XAV939 promotes β-catenin degradation by stabilizing Axin. Comparing the activity of our compound to these well-characterized inhibitors provides a benchmark for its potency and potential site of action within the pathway.

Assessing Cyclin-Dependent Kinase (CDK) Inhibition

Uncontrolled cell proliferation is a hallmark of cancer, often driven by the dysregulation of CDKs. Targeting specific CDKs is a clinically validated anticancer strategy.

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Workflow for in vitro CDK inhibition assay.

Causality Behind Experimental Choices:

  • Recombinant Kinases: Using purified recombinant CDK/cyclin complexes allows for a direct assessment of the compound's inhibitory activity on the kinase itself, independent of cellular context.

  • CDK2/Cyclin A2 and CDK9/Cyclin T1: These are key CDK complexes involved in cell cycle progression (CDK2) and transcriptional regulation (CDK9). Their inhibition can lead to cell cycle arrest and apoptosis.

  • ADP-Glo Kinase Assay: This is a luminescent assay that measures the amount of ADP produced during the kinase reaction. A decrease in luminescence indicates inhibition of kinase activity.

  • Positive Controls (Roscovitine, Palbociclib): Roscovitine is a pan-CDK inhibitor, while Palbociclib is a selective CDK4/6 inhibitor. These serve as benchmarks for the potency and selectivity of our test compound.

Evaluating TRPV3 Channel Antagonism

TRPV3 is a non-selective cation channel primarily expressed in keratinocytes and sensory neurons, playing a role in thermosensation and pain perception.

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Workflow for TRPV3 calcium influx assay.

Causality Behind Experimental Choices:

  • HEK293-TRPV3 Cells: A stable cell line overexpressing the target ion channel provides a robust and reproducible system for high-throughput screening.

  • Calcium-Sensitive Dye: TRPV3 is a calcium-permeable channel. Activation leads to an influx of extracellular calcium, which can be detected by fluorescent dyes, providing a direct readout of channel activity.

  • TRPV3 Agonists (2-APB, Carvacrol): These are well-characterized chemical activators of the TRPV3 channel.

  • Positive Control (Trpvicin): Trpvicin is a potent and selective TRPV3 antagonist, serving as an excellent positive control for assay validation and for comparing the potency of the test compound.[1]

Comparative Analysis and Data Presentation

To provide a clear and objective comparison, all quantitative data should be summarized in tables. Below are templates for presenting the results from the proposed experimental workflows.

Table 1: Wnt Signaling Pathway Inhibition
CompoundTarget PathwayCell LineAssay TypeIC50 (µM)
[6-(4-Chlorophenoxy)pyridin-3-yl]methanolWnt/β-cateninHEK293T-TOP-FlashReporter AssayTo be determined
IWP-2Wnt (Porcupine)HEK293T-TOP-FlashReporter Assay~0.05
XAV939Wnt (Tankyrase)HEK293T-TOP-FlashReporter Assay~0.01
Table 2: CDK Inhibition Profile
CompoundTarget KinaseAssay TypeIC50 (µM)
[6-(4-Chlorophenoxy)pyridin-3-yl]methanolCDK2/Cyclin A2In Vitro KinaseTo be determined
CDK9/Cyclin T1In Vitro KinaseTo be determined
RoscovitineCDK2/Cyclin A2In Vitro Kinase~0.2
CDK9/Cyclin T1In Vitro Kinase~0.04
PalbociclibCDK4/Cyclin D1In Vitro Kinase~0.01
CDK6/Cyclin D3In Vitro Kinase~0.01
Table 3: TRPV3 Antagonist Activity
CompoundTarget ChannelCell LineAssay TypeIC50 (µM)
[6-(4-Chlorophenoxy)pyridin-3-yl]methanolTRPV3HEK293-hTRPV3Calcium InfluxTo be determined
TrpvicinTRPV3HEK293-hTRPV3Calcium Influx~0.05

Conclusion and Future Directions

This guide provides a systematic and scientifically rigorous framework for confirming the mechanism of action of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol. By employing the detailed experimental protocols and comparing the results with well-characterized alternative compounds, researchers can gain definitive insights into its molecular targets and cellular effects.

The data generated from these studies will be crucial for guiding further preclinical development, including lead optimization, in vivo efficacy studies, and safety pharmacology. A thorough understanding of the MoA is the cornerstone of modern drug discovery, enabling a more rational and efficient path toward developing novel therapeutics.

References

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. ResearchGate. Available at: [Link]

  • Minimal Inhibitory Concentration (MIC) in μg/mL of methanol extracts from the studied plants and chloramphenicol. ResearchGate. Available at: [Link]

  • Evaluation of antimicrobial activity of the methanol extracts from 8 traditional medicinal plants. PubMed. Available at: [Link]

  • Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants. PMC - NIH. Available at: [Link]

  • Antibacterial and Antibiotic-Modifying Activity of Methanol Extracts from Six Cameroonian Food Plants against Multidrug-Resistant Enteric Bacteria. NIH. Available at: [Link]

  • Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening. PMC - NIH. Available at: [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. Available at: [Link]

  • MIC values (gm/ml) of the antibacterial activity of methanol extract... ResearchGate. Available at: [Link]

  • List of potential TRPV3 antagonists identified by initial screening and... ResearchGate. Available at: [Link]

  • Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. PubMed Central. Available at: [Link]

  • Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2. PMC - NIH. Available at: [Link]

  • TRPV3 in Drug Development. PMC - NIH. Available at: [Link]

  • Small-molecule inhibition of Wnt signaling through activation of casein kinase 1α. NIH. Available at: [Link]

  • Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. PMC - NIH. Available at: [Link]

  • Synthesis and identification of a novel skeleton of N-(pyridin-3-yl) proline as a selective CDK4/6 inhibitor with anti-breast cancer activities. PubMed. Available at: [Link]

  • Recent Progress in CDK4/6 Inhibitors and PROTACs. MDPI. Available at: [Link]

  • How to detect and activate Wnt signaling. The WNT Homepage - Stanford University. Available at: [Link]

  • Structural basis of TRPV3 inhibition by an antagonist. PubMed. Available at: [Link]

  • Evaluation of anti-Wnt/β-catenin signaling agents by pGL4-TOP transfected stable cells with a luciferase reporter system. SciELO. Available at: [Link]

  • Data - NCI. Division of Cancer Treatment and Diagnosis. Available at: [Link]

  • 3D Models of the NCI60 Cell Lines for Screening Oncology Compounds. PubMed - NIH. Available at: [Link]

  • CDK4/6 inhibition suppresses p73 phosphorylation and activates DR5 to potentiate chemotherapy and immune checkpoint blockade. NIH. Available at: [Link]

  • Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. PubMed. Available at: [Link]

  • Identification of Compounds Selectively Killing Multidrug-Resistant Cancer Cells. ResearchGate. Available at: [Link]

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A Framework for Reproducible Experimentation: Synthesis, Characterization, and Biological Evaluation of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for ensuring the reproducibility of experiments involving the novel compound [6-(4-Chlorophenoxy)pyridin-3-yl]methanol. In drug discovery and medicinal chemistry, the ability to reliably reproduce synthetic protocols and biological findings is the cornerstone of scientific integrity and project advancement. Given the limited specific literature on this particular molecule, this document synthesizes established chemical principles and analytical standards to propose a robust, self-validating workflow. We will address the critical parameters for its synthesis, purification, analytical characterization, and preliminary biological screening, providing researchers with the tools to generate high-fidelity, reproducible data.

Part 1: The Foundation of Reproducibility: Synthesis and Purification

The reproducibility of any biological experiment begins with the unequivocal quality of the chemical matter. The synthesis of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol, a substituted pyridyl methanol, can be approached through several established routes. We will focus on a plausible and widely adopted method, explaining the critical causality behind each procedural step.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The most direct and common approach for constructing the target aryl ether linkage is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a leaving group on the pyridine ring by the phenoxide nucleophile.

dot

Synthesis_Workflow SM1 6-Chloropyridin-3-yl)methanol Reaction SₙAr Reaction Heat (e.g., 80-120°C) SM1->Reaction SM2 4-Chlorophenol SM2->Reaction Base Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, THF) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Crude Product Workup->Crude Purification Purification (Column Chromatography) Crude->Purification Final Pure [6-(4-Chlorophenoxy)pyridin-3-yl]methanol Purification->Final

Caption: Proposed Synthesis and Purification Workflow.

Detailed Experimental Protocol: Synthesis

This protocol is a robust starting point. Researchers should note that optimization of temperature, reaction time, and stoichiometry may be necessary.

  • Reagent Preparation (Anhydrous Conditions):

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-Chlorophenol (1.1 equivalents).

    • Dissolve the phenol in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: The use of anhydrous solvent and an inert atmosphere (nitrogen) is critical. The phenoxide, once formed, is a strong base and nucleophile that can be quenched by trace amounts of water, reducing yield. DMF is an excellent polar aperiodic solvent that effectively solvates cations, enhancing the nucleophilicity of the phenoxide.

  • Formation of the Nucleophile:

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) portion-wise.

    • Allow the reaction to stir at room temperature for 30 minutes.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the sodium phenoxide. Adding it at 0 °C controls the initial exothermic reaction and hydrogen gas evolution.

  • Nucleophilic Aromatic Substitution Reaction:

    • Add (6-Chloropyridin-3-yl)methanol (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF to the flask.

    • Heat the reaction mixture to 90-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Causality: The electron-withdrawing nature of the pyridine nitrogen activates the 6-position towards nucleophilic attack, allowing for the displacement of the chloride leaving group. Heat is required to overcome the activation energy of this SNAr reaction.

  • Reaction Quench and Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Causality: The quench neutralizes any remaining base. Ethyl acetate is a common solvent for extracting moderately polar organic products. The brine wash helps to remove residual water from the organic layer.

Detailed Experimental Protocol: Purification

Purification is non-negotiable for reproducibility. Column chromatography is the standard method for this type of compound.

  • Column Preparation: Prepare a silica gel slurry using a hexane/ethyl acetate solvent system (e.g., 9:1).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final compound.

Part 2: The Validation System: Analytical Characterization

A compound is only as reliable as its characterization data. A multi-pronged analytical approach ensures the identity, structure, and purity of the synthesized material, forming a self-validating system.

dot

Analytical_Validation cluster_Techniques Analytical Techniques cluster_Validation Validation Outcome HPLC HPLC (Purity) Validated Structurally Confirmed, High-Purity Compound HPLC->Validated >95% Purity MS Mass Spec (MS) (Molecular Weight) MS->Validated Correct M+H⁺ NMR NMR Spectroscopy (Structure) NMR->Validated Correct Shifts & Couplings

Caption: Interlocking Analytical Validation Workflow.

Comparative Guide to Analytical Techniques
Technique Primary Purpose Strengths for this Compound Limitations
HPLC Quantify purityExcellent for detecting and quantifying minor impurities. Provides a clear percentage purity value.[1]Does not provide structural information.
Mass Spectrometry (MS) Determine molecular weightConfirms the molecular formula by identifying the mass of the parent ion (e.g., [M+H]⁺).[2]Cannot distinguish between isomers. Provides limited structural information.
NMR (¹H, ¹³C) Elucidate chemical structureUnambiguously determines the connectivity of atoms. Confirms the successful formation of the ether bond and the overall structure.[3]Less sensitive to minor impurities compared to HPLC. Requires a larger sample amount.
Experimental Protocols for Analysis

High-Performance Liquid Chromatography (HPLC) for Purity Assessment [1]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (often with 0.1% formic acid for improved peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of mobile phase and filter through a 0.45 µm syringe filter.

  • Analysis: Inject 10 µL. Purity is calculated as the area percentage of the main product peak relative to the total area of all peaks. A reproducible experiment requires a purity of >95%.

Mass Spectrometry (MS) for Identity Confirmation

  • Technique: Electrospray Ionization (ESI) in positive mode is typically suitable for pyridine-containing compounds.

  • Sample Preparation: Prepare a dilute solution of the compound in methanol or acetonitrile.

  • Analysis: The resulting spectrum should show a prominent peak corresponding to the protonated molecule ([M+H]⁺). For C₁₂H₁₀ClNO₂, the expected monoisotopic mass is ~235.04 g/mol .

Nuclear Magnetic Resonance (NMR) for Structural Verification

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Expect to see distinct signals for the aromatic protons on both the chlorophenyl and pyridyl rings, a singlet for the methylene (-CH₂OH) protons, and a signal for the hydroxyl (-OH) proton. The chemical shifts will confirm the electronic environment of the protons.

  • ¹³C NMR: Expect to see 12 distinct carbon signals corresponding to the molecular structure. The chemical shift of the carbon atom attached to the ether oxygen will be a key indicator of successful bond formation.

Part 3: A Framework for Comparative Biological Evaluation

While the specific biological activity of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol is not widely reported, compounds containing pyridine and bi-aryl ether scaffolds are frequently investigated as kinase inhibitors, antimicrobial agents, or for other therapeutic applications.[4][5][6] This section provides a standardized framework for initial screening to generate reproducible biological data.

Alternative Compound for Comparison

To provide context for any observed activity, it is crucial to test the target compound alongside a structurally similar alternative. A logical choice is [6-(4-Chlorophenyl)pyridin-3-yl]methanol [4], which replaces the flexible phenoxy ether linkage with a more rigid direct phenyl-pyridine bond. This comparison can yield valuable structure-activity relationship (SAR) insights.

Compound Structure Key Difference Hypothesis
[6-(4-Chlorophenoxy)pyridin-3-yl]methanol Pyridine-O-PhenylFlexible ether linkageThe added flexibility and oxygen atom may allow for different binding poses and hydrogen bonding interactions compared to the alternative.
[6-(4-Chlorophenyl)pyridin-3-yl]methanol Pyridine-PhenylRigid bi-aryl bondThe constrained geometry may lead to higher or lower potency depending on the target's binding pocket topology.
Protocol: MTT Assay for General Cytotoxicity Screening[7]

This assay provides a reproducible measure of a compound's effect on cell viability.

  • Cell Seeding: Plate a relevant cancer cell line (e.g., HeLa, A549) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound, the comparative compound, and a positive control (e.g., Doxorubicin) in cell culture medium. Treat cells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to an untreated control and determine the half-maximal inhibitory concentration (IC₅₀).

dot

Kinase_Pathway Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase1 Kinase 1 (e.g., RAS/RAF) Receptor->Kinase1 Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor [6-(4-Chlorophenoxy)pyridin-3-yl]methanol Inhibitor->Kinase2 Hypothetical Inhibition

Caption: Hypothetical Kinase Signaling Pathway Inhibition.

Conclusion

The reproducibility of research involving novel chemical entities like [6-(4-Chlorophenoxy)pyridin-3-yl]methanol is not a matter of chance, but a result of deliberate, systematic rigor. By adhering to a logical framework encompassing plausible synthesis, multi-faceted analytical validation, and standardized biological assays with appropriate comparators, researchers can build a foundation of trustworthy and reproducible data. This guide provides the necessary protocols and, more importantly, the causal reasoning behind them, to empower scientists to pursue their research with the highest degree of scientific integrity.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Pyridinemethanol (Piconol) Derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols: Computational Docking Studies of Pyrimidin-4-yl-methanol Derivatives.
  • BenchChem. (n.d.). Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction.
  • BenchChem. (n.d.). A Comparative Guide to Purity Assessment of Synthesized Pyridine-2,6-diethanol.
  • BenchChem. (n.d.). Application Notes and Protocols for the Vapor Phase Oxidation of 4-Pyridinemethanol.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Smolecule. (n.d.). [6-(4-Chlorophenyl)pyridin-3-yl]methanol.
  • Gum, R. J., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5465-5478.
  • Farag, A. M., et al. (2011). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. European Journal of Medicinal Chemistry, 46(9), 4291-4297.
  • El-Gazzar, A. A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15933.
  • BenchChem. (n.d.). A Comparative Guide to the Biological Activity of 3,4-dihydro-2H-pyran-2-methanol Derivatives.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of [6-(4--Chlorophenoxy)pyridin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond groundbreaking discoveries to the responsible management of laboratory byproducts. This guide provides an in-depth, procedural framework for the proper disposal of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol, ensuring the safety of personnel and the protection of our environment. The protocols outlined herein are grounded in established safety standards and regulatory compliance, reflecting a commitment to best practices in laboratory operations.

Foundational Principles of Chemical Waste Management

The disposal of any chemical, including [6-(4-Chlorophenoxy)pyridin-3-yl]methanol, is governed by a stringent set of regulations designed to mitigate potential hazards. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which provides a comprehensive framework for managing hazardous waste from "cradle to grave".[1][2] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates workplace safety standards to protect laboratory personnel from chemical hazards.[3][4][5]

A critical first step in waste management is a thorough "waste determination" to ascertain if a chemical is classified as hazardous under RCRA.[6] Given that [6-(4-Chlorophenoxy)pyridin-3-yl]methanol is a chlorinated organic compound, it warrants careful handling as such substances are often toxic and persistent in the environment.[7]

Hazard Assessment of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol

Based on its structure—a chlorinated aromatic ether with a pyridinyl methanol moiety—it is prudent to handle [6-(4-Chlorophenoxy)pyridin-3-yl]methanol as a hazardous substance. Key potential hazards include:

  • Toxicity: Harmful if ingested, inhaled, or absorbed through the skin.

  • Irritation: Potential to cause irritation to the skin, eyes, and respiratory tract.

  • Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and toxic to aquatic life.[7]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol.

Before handling the chemical, ensure you are wearing the appropriate PPE. OSHA regulations require employers to provide and ensure the use of suitable protective equipment.[3][4]

  • Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are essential.

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Lab Coat: A fully buttoned lab coat provides a necessary barrier.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood.

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1][11]

  • Dedicated Waste Container: Collect waste [6-(4-Chlorophenoxy)pyridin-3-yl]methanol in a designated, compatible, and leak-proof container.[12][13] The original container is often the best choice for waste accumulation.[12]

  • Avoid Mixing: Do not mix this compound with other waste streams, especially incompatible materials like strong acids, bases, or oxidizing agents.[11][13]

  • Halogenated Waste Stream: This compound should be disposed of in a designated "halogenated organic waste" stream.[14] Mixing it with non-halogenated solvents can significantly increase disposal costs and complicate the disposal process.[14]

Accurate labeling is an EPA requirement and a cornerstone of safe laboratory practice.[15]

  • Hazardous Waste Label: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "[6-(4-Chlorophenoxy)pyridin-3-yl]methanol," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[15]

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is near the point of generation and under the control of laboratory personnel.[2][15] The storage area should be well-ventilated and provide secondary containment to prevent spills.[2]

The ultimate disposal of hazardous waste must be conducted by a licensed and approved waste disposal facility.[1][2]

  • Incineration: High-temperature incineration is the preferred method for destroying chlorinated organic residues, as it can break them down into less harmful components like carbon dioxide and hydrogen halides, which can then be scrubbed from the exhaust gases.[7] Landfill disposal is generally not a suitable option for these types of compounds due to their potential to leach into the environment.[7]

  • Contact Environmental Health and Safety (EHS): Your institution's EHS office will have established procedures for the pickup and disposal of hazardous waste. Follow their specific guidelines and timelines for waste removal.

Emergency Preparedness

In the event of a spill or accidental exposure, a swift and informed response is critical. OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standards provide a framework for emergency preparedness.[4][5]

  • Spill Response:

    • Alert personnel in the immediate area.

    • If the spill is large or you are not trained to handle it, evacuate the area and contact your EHS office immediately.

    • For minor spills, if you are trained and have the appropriate spill kit, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[13]

  • Exposure Response:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[8][13]

    • Skin Contact: Wash the affected area thoroughly with soap and water.[8]

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water.

    • In all cases of exposure, seek immediate medical attention and have the SDS (or information about the chemical) available.[8]

Data and Workflow Visualization

To aid in the decision-making process for chemical waste disposal, the following table and diagram provide a structured overview.

Table 1: Waste Management Summary for [6-(4-Chlorophenoxy)pyridin-3-yl]methanol

ParameterGuidelineRationale
Waste Category Hazardous Waste, Halogenated OrganicBased on chemical structure and potential toxicity.
Primary PPE Chemical-resistant gloves, safety goggles, lab coatTo prevent skin, eye, and clothing contact.
Handling Area Certified Chemical Fume HoodTo minimize inhalation exposure.
Waste Container Compatible, sealed, and clearly labeledTo ensure safe containment and proper identification.
Storage Designated Satellite Accumulation Area with secondary containmentTo comply with regulations and prevent spills.
Disposal Method High-temperature incineration via a licensed facilityTo ensure complete destruction and prevent environmental contamination.[7]

Diagram 1: Chemical Waste Disposal Workflow

cluster_0 Waste Generation & Characterization cluster_1 Handling & Collection cluster_2 Storage & Labeling cluster_3 Final Disposal Generate Waste Generate Waste Is it [6-(4-Chlorophenoxy)pyridin-3-yl]methanol? Is it [6-(4-Chlorophenoxy)pyridin-3-yl]methanol? Generate Waste->Is it [6-(4-Chlorophenoxy)pyridin-3-yl]methanol? Identify Classify as Hazardous (Halogenated Organic) Classify as Hazardous (Halogenated Organic) Is it [6-(4-Chlorophenoxy)pyridin-3-yl]methanol?->Classify as Hazardous (Halogenated Organic) Yes Consult SDS for other chemicals Consult SDS for other chemicals Is it [6-(4-Chlorophenoxy)pyridin-3-yl]methanol?->Consult SDS for other chemicals No Wear Appropriate PPE Wear Appropriate PPE Classify as Hazardous (Halogenated Organic)->Wear Appropriate PPE Collect in Designated\nHalogenated Waste Container Collect in Designated Halogenated Waste Container Wear Appropriate PPE->Collect in Designated\nHalogenated Waste Container Label Container Correctly\n(Name, Hazards, Date) Label Container Correctly (Name, Hazards, Date) Collect in Designated\nHalogenated Waste Container->Label Container Correctly\n(Name, Hazards, Date) Store in Satellite\nAccumulation Area Store in Satellite Accumulation Area Label Container Correctly\n(Name, Hazards, Date)->Store in Satellite\nAccumulation Area Schedule Pickup with EHS Schedule Pickup with EHS Store in Satellite\nAccumulation Area->Schedule Pickup with EHS Transport to Licensed\nWaste Disposal Facility Transport to Licensed Waste Disposal Facility Schedule Pickup with EHS->Transport to Licensed\nWaste Disposal Facility High-Temperature Incineration High-Temperature Incineration Transport to Licensed\nWaste Disposal Facility->High-Temperature Incineration

Caption: Workflow for the proper disposal of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol.

By adhering to these rigorous disposal procedures, you not only ensure compliance with federal and local regulations but also foster a culture of safety and environmental stewardship within your laboratory. This commitment is integral to the responsible conduct of scientific research.

References

  • Regulating Lab Waste Disposal in the United St
  • Regulations for Hazardous Waste Generated at Academic Labor
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Process for Disposal of Chlorinated Organic Residues.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
  • OSHA Rules for Hazardous Chemicals. DuraLabel.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • OSHA Regulations and Hazardous Waste Disposal: Wh
  • SAFETY DATA SHEET - 3-Pyridinemethanol. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - (2-Chloro-3-pyridinyl)methanol. Fisher Scientific.
  • Pyridine Standard Operating Procedure.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • SAFETY DATA SHEET - Pyridine-3-methanol. Acros Organics.
  • Hazardous Waste Reduction. Environmental Health and Safety, University of Washington.
  • Hazardous Waste Disposal Procedures. University of Tennessee.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.